molecular formula C37H44N4O7Si B11930396 5'-O-DMT-2'-O-TBDMS-rI

5'-O-DMT-2'-O-TBDMS-rI

Katalognummer: B11930396
Molekulargewicht: 684.9 g/mol
InChI-Schlüssel: OPTOBSYBLQDPQN-QSYCCZFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5'-O-DMT-2'-O-TBDMS-rI is a useful research compound. Its molecular formula is C37H44N4O7Si and its molecular weight is 684.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C37H44N4O7Si

Molekulargewicht

684.9 g/mol

IUPAC-Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1

InChI-Schlüssel

OPTOBSYBLQDPQN-QSYCCZFCSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic oligonucleotide development, the chemical synthesis of DNA and RNA is a foundational process. The phosphoramidite (B1245037) method, a robust and widely adopted technique, relies on a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide details the pivotal function of the DMT group, the mechanics of its application and removal, and its essential role in ensuring the high fidelity of solid-phase oligonucleotide synthesis.

The Core Function of the DMT Protecting Group

The primary role of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1] This protection is fundamental to enforcing the directional and sequential addition of nucleotides, which proceeds in the 3' to 5' direction during synthesis.[1] By "capping" the 5' end, the DMT group prevents unwanted side reactions, such as self-polymerization of nucleosides, ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[1][2]

The selection of the DMT group for this task is due to a unique combination of properties:

  • Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, a selective lability that is crucial for the cyclic nature of the process.[1]

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing it from participating in unintended chemical reactions.[1]

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl carbocation. This cation has a distinct, bright orange color and a strong absorbance in the visible spectrum at approximately 495 nm.[2][3] This property allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis.[2]

The Oligonucleotide Synthesis Cycle: A Step-by-Step Workflow

Automated solid-phase oligonucleotide synthesis is a cyclical process, with each cycle adding a single nucleotide. The DMT group is central to the first step of each cycle.

Oligonucleotide_Synthesis_Cycle

The cycle proceeds as follows:

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] This step exposes the 5'-hydroxyl group, making it available for the next reaction. The released DMT cation is washed away and can be collected for spectrophotometric analysis.

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated (e.g., with tetrazole) and delivered to the synthesis column.[5] The activated phosphoramidite reacts with the newly freed 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of chains that failed to react during the coupling step (which would result in n-1 deletion mutations), a capping step is performed. Unreacted 5'-hydroxyl groups are irreversibly acetylated using reagents like acetic anhydride (B1165640) and N-methylimidazole.[3]

  • Oxidation: The unstable phosphite triester backbone is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[3] This stabilizes the newly formed internucleotide bond, readying the chain for the next synthesis cycle.

This four-step process is repeated for each nucleotide to be added to the sequence.

The Chemistry of Detritylation

The removal of the DMT group is a rapid, acid-catalyzed cleavage of an ether bond. The two methoxy (B1213986) groups on the trityl moiety stabilize the resulting carbocation through resonance, facilitating its departure under mild acidic conditions.

Detritylation_Mechanism

While effective, the detritylation step carries the risk of side reactions, most notably depurination of adenosine (B11128) and guanosine (B1672433) bases.[6] The acidic conditions can protonate the N7 position of purines, weakening the glycosidic bond and leading to the loss of the base. This risk necessitates a careful balance between ensuring complete detritylation and minimizing acid exposure time.

Quantitative Analysis of Detritylation

The choice of deblocking acid and the duration of the detritylation step are critical parameters that affect both the efficiency of the synthesis and the integrity of the final product.

ParameterTrichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)Reference
Typical Concentration 3% in Dichloromethane (DCM)3% in Dichloromethane (DCM)[4]
pKa ~0.7~1.5[6]
Reaction Rate Very fastSlower than TCA[6]
Risk of Depurination Higher risk, especially for long oligos or A-rich sequencesLower risk; preferred for sensitive syntheses[6][7]
Typical Yield Can achieve >99% stepwise yield with short contact timesCan achieve >99% stepwise yield, may require longer delivery[7]

Studies have shown that with 3% TCA, acid delivery times as short as 10-20 seconds can be sufficient, minimizing acid contact and reducing the risk of depurination without significantly compromising the yield of the full-length product.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Detritylation

This protocol describes a typical detritylation step within an automated oligonucleotide synthesizer cycle.

Reagents:

  • Deblocking Solution: 3% (w/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).

  • Wash Solution: Anhydrous Acetonitrile (B52724).

Methodology:

  • The synthesis column containing the CPG-bound oligonucleotide with the 5'-DMT group is flushed with an inert gas (e.g., Argon) to ensure an anhydrous environment.

  • The deblocking solution (3% DCA in DCM) is delivered through the column. The volume and flow rate are programmed to ensure a specific contact time, typically ranging from 40 to 110 seconds.

  • The effluent, containing the orange DMT cation, is directed to a fraction collector or a flow-through UV-Vis spectrophotometer for real-time monitoring.

  • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation. This is critical as residual acid can neutralize the incoming phosphoramidite, and residual water can inhibit the coupling reaction.[2]

  • The column is flushed again with inert gas before proceeding to the coupling step.

Protocol 2: Spectrophotometric Quantification of DMT Cation for Yield Calculation

This protocol is used to determine the stepwise coupling efficiency by quantifying the amount of DMT cation released after each cycle.

Equipment:

  • UV-Vis Spectrophotometer

  • Fraction Collector (optional, can be part of the synthesizer)

  • Volumetric glassware

Methodology:

  • Collect the entire acidic effluent from the detritylation step of a single synthesis cycle into a volumetric flask of known volume (e.g., 10 mL).

  • Dilute the collected fraction to the mark with a suitable solvent (e.g., the deblocking solution itself or acetonitrile) to ensure the absorbance is within the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the DMT cation, which is approximately 495 nm.[2] Use the deblocking solution as a blank.

  • Calculate the amount of DMT cation (in µmoles) released using the Beer-Lambert law (A = εbc), where:

    • A = Absorbance at 495 nm

    • ε = Molar extinction coefficient of the DMT cation (~70,000 L·mol⁻¹·cm⁻¹, but should be empirically determined for the specific solvent system)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of the DMT cation (in mol·L⁻¹)

  • The calculated moles of DMT cation correspond to the moles of the oligonucleotide chain that successfully underwent the previous coupling reaction.

  • The stepwise yield can be calculated by comparing the amount of DMT cation released in the current cycle to the amount released in the previous cycle. A consistent, high yield (ideally >99%) indicates a successful synthesis.

Conclusion

The 4,4'-dimethoxytrityl group is more than a simple protecting group; it is an indispensable tool that enables the directional, efficient, and monitorable synthesis of oligonucleotides. Its unique combination of stability, acid lability, and spectrophotometric visibility allows for the high-fidelity production of synthetic DNA and RNA required for advanced research, diagnostics, and the development of nucleic acid-based therapeutics. A thorough understanding of its function and the quantitative aspects of its cleavage is paramount for any professional engaged in the field of oligonucleotide chemistry.

References

The Role of the TBDMS Protecting Group in RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology and therapeutic development. From the construction of siRNA and antisense oligonucleotides to the synthesis of CRISPR guide RNAs and mRNA vaccines, the ability to reliably produce high-purity RNA is paramount. A cornerstone of successful solid-phase RNA synthesis is the strategic use of protecting groups to prevent unwanted side reactions. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a workhorse for the protection of the 2'-hydroxyl (2'-OH) group of ribonucleosides. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group, detailing its advantages, limitations, and the experimental protocols for its use.

The Core Function of the 2'-O-TBDMS Group

In the phosphoramidite (B1245037) method of oligonucleotide synthesis, the 2'-hydroxyl group of the ribose sugar is highly reactive and must be protected to prevent a number of undesirable outcomes. The primary role of the 2'-O-TBDMS group is to act as a temporary shield for this reactive site during the iterative cycles of oligonucleotide chain elongation. Its presence ensures the regioselective formation of the desired 3'-5' phosphodiester linkages.[1][2]

Without effective 2'-OH protection, side reactions can occur, including:

  • Chain branching: The 2'-OH of one nucleotide could react with the activated phosphoramidite of the incoming nucleotide, leading to a branched oligonucleotide.

  • Chain cleavage: The unprotected 2'-OH can attack the adjacent phosphodiester bond, leading to cleavage of the growing RNA chain.

  • Isomerization: Migration of the phosphodiester linkage from the 3'-5' to the 2'-5' position can occur.[3]

The TBDMS group offers the necessary stability to withstand the conditions of the synthesis cycle while being amenable to removal during the final deprotection steps.[3]

Advantages and Disadvantages of the TBDMS Protecting Group

The widespread and enduring use of the TBDMS group in RNA synthesis can be attributed to several key advantages:

  • Robustness: The TBDMS group is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of the capping step.[3]

  • Commercial Availability: A wide range of 2'-O-TBDMS protected ribonucleoside phosphoramidites are commercially available, facilitating their routine use in automated synthesis.[3]

  • Established Protocols: Decades of use have led to well-characterized and optimized protocols for both the synthesis and deprotection of TBDMS-protected RNA.[3]

Despite its utility, the TBDMS group is not without its drawbacks:

  • Steric Hindrance: The bulkiness of the TBDMS group can impede the coupling of the phosphoramidite to the growing RNA chain, leading to longer coupling times and potentially lower coupling efficiencies compared to less sterically hindered protecting groups.[3][4] This can be particularly problematic for the synthesis of long RNA sequences.

  • 2' to 3' Silyl Migration: Under certain conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position.[3] This can lead to the formation of undesired 2'-5' phosphodiester linkages, compromising the structural and functional integrity of the synthetic RNA.

  • Harsh Deprotection Conditions: Removal of the TBDMS group requires the use of fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[3] These reagents can be harsh and may not be compatible with certain sensitive modifications on the oligonucleotide.

Quantitative Performance Data

The choice of a 2'-hydroxyl protecting group can significantly impact the efficiency and purity of RNA synthesis, especially for longer oligonucleotides. The following tables provide a quantitative comparison between the 2'-TBDMS group and a common alternative, the 2'-O-triisopropylsilyloxymethyl (TOM) group.

Performance Metric2'-TBDMS2'-O-TOM
Average Coupling Efficiency ~98.5%>99%
Typical Coupling Time (1.0 µmol scale) 6 minutes2.5 minutes
Crude Purity (100mer) 27%33%

Table 1: Comparison of Coupling Efficiency and Purity. Data suggests that the TOM protecting group offers shorter coupling times and higher coupling efficiencies, resulting in a higher crude purity of the final oligonucleotide product, particularly for longer sequences.[3][4]

Protecting GroupDeprotection ReagentDeprotection ConditionsNotes
2'-TBDMS Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF)Room temperature to 65°CPotential for chain degradation with prolonged exposure to harsh fluoride reagents.
2'-O-TOM Tetrabutylammonium fluoride (TBAF)Room temperatureLess prone to the formation of 2'-5' phosphodiester linkages due to its acetal (B89532) structure.

Table 2: Comparison of Deprotection Conditions. [3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving the TBDMS protecting group in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites is an automated, cyclical process. Each cycle, which results in the addition of a single nucleotide, consists of four key steps: detritylation, coupling, capping, and oxidation.

1. Detritylation:

  • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Procedure: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the TCA solution to expose the free 5'-hydroxyl group.[3]

2. Coupling:

  • Reagents:

    • 2'-TBDMS protected ribonucleoside phosphoramidite (0.1 M in anhydrous acetonitrile).

    • Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 6 minutes.[3][5]

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 16% N-Methylimidazole/THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).[5]

4. Oxidation:

This four-step cycle is repeated until the desired RNA sequence is assembled.

Cleavage and Deprotection Workflow

Following the completion of the synthesis, a two-step deprotection procedure is required to remove all protecting groups and cleave the oligonucleotide from the solid support.

Step 1: Base and Phosphate Deprotection and Cleavage from Solid Support

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[3]

  • Procedure:

    • The solid support is treated with the AMA solution at 65°C for 10-15 minutes.[3][6] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

    • The supernatant containing the partially deprotected oligonucleotide is collected.

    • The solution is dried, typically using a centrifugal evaporator.

Step 2: 2'-O-TBDMS Group Removal

  • Reagents:

    • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Triethylamine trihydrofluoride (TEA·3HF).

  • Procedure:

    • The dried oligonucleotide is redissolved in anhydrous DMF or DMSO.[3][7]

    • TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.[3][7]

    • The reaction is quenched with an appropriate buffer (e.g., 1.5 M ammonium bicarbonate).[3]

    • The fully deprotected RNA is then desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the key workflows.

RNA_Synthesis_Cycle Start Start Cycle (Support-bound RNA) Detritylation 1. Detritylation (Remove 5'-DMT) Start->Detritylation Coupling 2. Coupling (Add 2'-TBDMS Phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation End End Cycle (Elongated RNA) Oxidation->End End->Start Repeat for next nucleotide

Solid-phase RNA synthesis cycle using TBDMS phosphoramidites.

Deprotection_Workflow Start Start: Fully Protected RNA on Solid Support Cleavage_Base_Deprotection Step 1: Cleavage & Base/Phosphate Deprotection (Ammonia/Methylamine, 65°C) Start->Cleavage_Base_Deprotection Drying1 Drying Cleavage_Base_Deprotection->Drying1 TBDMS_Deprotection Step 2: 2'-O-TBDMS Removal (TEA·3HF, 65°C) Drying1->TBDMS_Deprotection Quenching_Desalting Quenching & Desalting TBDMS_Deprotection->Quenching_Desalting End End: Fully Deprotected RNA Quenching_Desalting->End

Stepwise deprotection workflow for TBDMS-protected RNA.

Conclusion

The 2'-O-TBDMS protecting group has been and continues to be a vital tool in the chemical synthesis of RNA. Its robustness and the wealth of established protocols make it a reliable choice for many applications. However, for the synthesis of long and complex RNA molecules, the limitations of steric hindrance and the need for harsh deprotection conditions have driven the development of alternative protecting groups. The choice between TBDMS and newer alternatives will depend on a careful consideration of the specific requirements of the synthesis, including the length of the desired oligonucleotide, the presence of sensitive modifications, and the desired final purity. As the demand for synthetic RNA for therapeutic and research applications continues to grow, a deep understanding of the chemistry of protecting groups like TBDMS remains essential for all professionals in the field.

References

The Chemical Versatility of Inosine: An In-Depth Guide for RNA Research and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the fundamental chemical properties of inosine (B1671953) in RNA strands. This document elucidates its structural impact, thermodynamic characteristics, and biological significance, providing a crucial resource for advancing RNA-based research and therapeutics.

Introduction: The Significance of a Subtle Edit

In the intricate world of RNA biology, the nucleoside inosine (I) plays a pivotal role that belies its simple chemical origin. Formed by the deamination of adenosine (B11128) (A), a post-transcriptional modification primarily catalyzed by the Adenosine Deaminase Acting on RNA (ADAR) enzyme family, inosine introduces a layer of complexity and regulation to the transcriptome.[1][2] This seemingly minor change—the replacement of an amine group with a carbonyl group—fundamentally alters the base-pairing properties of the nucleotide, with profound consequences for RNA structure, function, and its ultimate translation into protein.[3] Because cellular machinery such as the ribosome interprets inosine as guanosine (B1672433) (G), A-to-I editing effectively introduces an A-to-G substitution at the RNA level without altering the underlying genomic DNA sequence.[4] This guide provides a detailed exploration of the chemical properties of inosine, its impact on RNA duplex stability, its biological roles, and the experimental methodologies used for its study, offering a critical knowledge base for professionals in RNA research and drug development.

Core Chemical Properties of Inosine

Inosine is the nucleoside form of the purine (B94841) base hypoxanthine.[5] Its structure is identical to guanosine, save for the absence of the exocyclic amino group at the C2 position.[6] This structural similarity is the primary reason why the translational and splicing machinery often recognize inosine as guanosine.[7] The conversion from adenosine to inosine via ADAR-catalyzed hydrolytic deamination is one of the most prevalent forms of RNA editing in higher eukaryotes.[3][8]

The key chemical feature of inosine is its altered hydrogen bonding capacity compared to adenosine. While adenosine forms a canonical Watson-Crick base pair with uridine (B1682114) (or thymidine) using two hydrogen bonds, inosine's hydrogen bond donor and acceptor pattern allows it to pair with multiple bases, including cytidine (B196190) (C), uridine (U), and adenosine (A).[8][9] This promiscuous pairing ability is famously known as "wobble" base pairing.[9]

Inosine Base Pairing and Thermodynamic Consequences

The presence of inosine significantly impacts the thermodynamic stability of RNA duplexes. The stability of inosine-containing base pairs is context-dependent and generally follows a hierarchy. The I-C pair is the most stable, followed by I-A and I-U.[8]

The Wobble Hypothesis

Originally proposed by Francis Crick in the context of transfer RNA (tRNA), the wobble hypothesis explains how a single tRNA anticodon can recognize multiple synonymous mRNA codons.[9] When inosine is present at the first (5') position of the tRNA anticodon (the "wobble position"), it can form non-canonical base pairs with C, U, or A in the third (3') position of the mRNA codon.[10][11][12] This expands the decoding capacity of a limited set of tRNAs, allowing for efficient translation of the entire genetic code.[9][11]

Quantitative Impact on Duplex Stability

The stability of RNA duplexes containing inosine has been quantified through thermodynamic studies, primarily using UV melting analysis.[6][13][14] The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation provides a quantitative measure of stability.

An internal I-U pair is, on average, 2.3 kcal/mol less stable than a canonical A-U Watson-Crick pair.[6][13] Interestingly, a terminal I-U pair can be more stable than a terminal A-U pair by about 0.8 kcal/mol.[13][15] The I-C pair, while more stable than a mismatched A-C pair, is about 2.0 kcal/mol less stable than a canonical G-C pair, reflecting the loss of one hydrogen bond.[6]

Table 1: Thermodynamic Stability (ΔG°₃₇ in kcal/mol) of Internal Inosine Base Pairs Compared to Canonical Pairs

Base Pair ΔG°₃₇ (kcal/mol) Comparison Reference(s)
A-U Varies by context - [13]
I-U Destabilizing ~2.3 kcal/mol less stable than A-U [1][6][13]
G-C Varies by context - [6]
I-C Destabilizing ~2.0 kcal/mol less stable than G-C [6]
A-C Mismatch Highly Destabilizing - [6]

| I-C | Stabilizing | More stable than A-C mismatch |[6][7] |

Note: Absolute ΔG° values are highly dependent on the nearest-neighbor sequence context. The values presented are averages to illustrate the general effect.

Biological Pathways and Structural Implications

ADAR-Mediated RNA Editing

The primary route to inosine formation in cellular RNA is through the action of ADAR enzymes.[3] ADARs bind to double-stranded RNA (dsRNA) substrates and catalyze the deamination of specific adenosine residues.[3][16] This process is crucial for a variety of cellular functions, including the regulation of gene expression, alternative splicing, and the modulation of microRNA activity.[2][3][16] Dysregulation of ADAR-mediated editing is associated with a range of human diseases, including neurological disorders and cancer.[1][2]

Caption: ADAR enzyme binding to a dsRNA substrate and converting Adenosine to Inosine.

Structural Consequences of Inosine

The introduction of inosine can significantly alter RNA secondary and tertiary structures. By weakening stable A-U pairs and replacing them with less stable I-U mismatches, "hyper-editing" in regions like Alu repeats can lead to the local melting of double helices. This structural disruption can modulate the binding of RNA-binding proteins, thereby influencing RNA stability, nuclear retention, and transport. Conversely, editing an A-C mismatch to a more stable I-C pair can stabilize a helical region.[6] Inosine can also participate in forming higher-order structures like G-quadruplexes, impacting mRNA localization and splicing.

Inosine_Pairing Inosine I Cytidine C Inosine->Cytidine 2 H-bonds (Most Stable) Uridine U Inosine->Uridine 2 H-bonds (Wobble) Adenosine A Inosine->Adenosine 2 H-bonds (Wobble)

Caption: Wobble base pairing of Inosine with Cytidine, Uridine, and Adenosine.

Experimental Protocols for Inosine Analysis

The study of inosine in RNA requires a combination of thermodynamic, structural, and biochemical techniques.

Thermodynamic Analysis via UV-Visible Spectroscopy (UV-Melting)

This technique is the gold standard for determining the thermodynamic stability of RNA duplexes.

  • Objective: To measure the melting temperature (Tm) and derive thermodynamic parameters (ΔG°, ΔH°, ΔS°) for an inosine-containing RNA duplex.

  • Methodology:

    • Sample Preparation: Synthesize and purify complementary RNA oligonucleotides, one containing the inosine modification. Anneal the strands in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0) to form the duplex.

    • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[17][18]

    • Data Acquisition: Monitor the absorbance of the RNA solution at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 15 °C) to a high temperature (e.g., 90 °C).[17][19]

    • Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated.[17] Fit the melting curve data using appropriate software to a two-state model to extract ΔH° and ΔS°. Calculate ΔG° using the equation: ΔG° = ΔH° - TΔS°.

Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level insights into the structure and dynamics of inosine-containing RNA.

  • Objective: To determine the three-dimensional structure and base-pairing conformation of an RNA molecule containing inosine.

  • Methodology:

    • Sample Preparation: Prepare a highly concentrated (~1 mM) and pure sample of the RNA molecule. Isotope labeling (¹³C, ¹⁵N) is often required for larger RNAs to resolve spectral overlap.[20][21]

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton distances, and COSY/TOCSY to identify through-bond scalar couplings. Imino proton spectra are particularly useful for probing hydrogen bonding in base pairs.[22]

    • Analysis: Assign the NMR resonances to specific nuclei in the RNA sequence. Use the distance and dihedral angle restraints derived from the NMR data as input for computational structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.

Biochemical Analysis: ADAR Activity Assay

This assay measures the enzymatic conversion of adenosine to inosine.

  • Objective: To quantify the activity of a purified ADAR enzyme or to measure editing levels in a cell extract.

  • Methodology:

    • Substrate Preparation: Synthesize a short, radiolabeled (e.g., with α-³²P-ATP) dsRNA substrate known to be a target for ADAR editing.

    • Enzymatic Reaction: Incubate the dsRNA substrate with the purified ADAR enzyme or cell extract in an appropriate reaction buffer for a defined period.

    • Product Separation: Stop the reaction and digest the RNA substrate to single nucleosides using nucleases (e.g., nuclease P1).

    • Detection and Quantification: Separate the resulting radiolabeled adenosine and inosine monophosphates using thin-layer chromatography (TLC). Quantify the radioactivity in the spots corresponding to adenosine and inosine using a phosphorimager. The percentage of inosine relative to the total (adenosine + inosine) represents the editing activity. A non-radioactive method based on poison primer extension can also be used for routine assays.[23]

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Biophysical & Structural Characterization cluster_biochem Functional Analysis RNA_Synth RNA Oligonucleotide Synthesis (with Inosine) Purification HPLC/PAGE Purification RNA_Synth->Purification Annealing Duplex Annealing Purification->Annealing UV_Melt Thermodynamic Analysis (UV-Melting) Annealing->UV_Melt NMR Structural Analysis (NMR Spectroscopy) Annealing->NMR CD Conformational Analysis (Circular Dichroism) Annealing->CD ADAR_Assay Enzymatic Assay (ADAR Activity) Annealing->ADAR_Assay Translation_Assay In Vitro Translation Annealing->Translation_Assay

Caption: Experimental workflow for characterizing inosine-containing RNA duplexes.

Conclusion and Future Directions

Inosine is a critical modulator of RNA function, acting as a key player in the epitranscriptome.[8] Its unique chemical properties, particularly its versatile base-pairing capabilities, allow it to expand the coding potential of the genome, fine-tune RNA structure, and regulate complex biological pathways. For researchers in basic science and drug development, a thorough understanding of inosine's chemistry is paramount. As RNA-based therapeutics, including siRNA, mRNA vaccines, and RNA-targeting small molecules, continue to advance, the ability to predict and control the effects of A-to-I editing will be essential for designing safe and effective treatments. Future research will likely focus on developing high-throughput methods to map the "inosinome" with greater precision and on designing therapeutic strategies to modulate ADAR activity for clinical benefit.

References

The Stability of the Dimethoxytrityl (DMT) Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of the DMT Protecting Group Under Acidic and Basic Conditions.

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern nucleic acid and complex molecule synthesis, prized for its role in protecting hydroxyl groups. Its selective lability—robust under basic and neutral conditions yet readily cleaved by mild acids—is fundamental to the iterative nature of solid-phase oligonucleotide synthesis. This guide provides a comprehensive technical overview of the DMT group's stability, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in optimizing its use and troubleshooting potential issues.

The Pivotal Role of the DMT Group in Chemical Synthesis

In the realm of automated oligonucleotide synthesis, the DMT group serves as a temporary guardian for the 5'-hydroxyl function of the nucleoside phosphoramidite (B1245037) monomers.[1] This protection is critical to enforce the desired 3'-to-5' directionality of chain assembly and to prevent unwanted side reactions. The bulky nature of the DMT group also provides steric hindrance, further preventing unintended reactions at the 5'-position.[1] Upon successful coupling of a monomer to the growing oligonucleotide chain, the DMT group is removed in a process called detritylation, exposing a new 5'-hydroxyl for the next coupling cycle.

Stability and Lability Under Acidic Conditions

The selective removal of the DMT group is achieved under mild acidic conditions. This acid-catalyzed cleavage is a rapid and quantitative reaction, proceeding through the formation of a highly stable dimethoxytrityl carbocation.[2][3] The intense orange color of this cation provides a convenient method for real-time monitoring of the synthesis efficiency, as its absorbance can be measured spectrophotometrically at around 495 nm.[1][2][4]

The rate of detritylation is influenced by several factors, including the strength and concentration of the acid, the solvent, and the nature of the hydroxyl group it is protecting (primary vs. secondary). Dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM) are the most commonly employed detritylating agents.[2][5] While TCA is a stronger acid and leads to faster detritylation, it also increases the risk of depurination, an undesirable side reaction where the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[2][5] DCA, being a weaker acid, offers a better balance between efficient detritylation and minimal depurination.[4][5]

Quantitative Data on Detritylation and Depurination

The following table summarizes kinetic data for the detritylation of DMT-protected oligonucleotides and the competing depurination side reaction under various acidic conditions.

Acid ConditionOligonucleotide Construct99% Detritylation Endpoint (seconds)Depurination Half-Time (dABz) (hours)Reference
3% DCA in Methylene ChlorideDMT-dG-pT-CPG381.3[4]
15% DCA in Methylene ChlorideDMT-dG-pT-CPG230.43[4]
3% TCA in Methylene ChlorideDMT-dG-pT-CPG230.33[4]
3% DCA in Methylene ChlorideDMT-[17mer]-CPG105-[4]
15% DCA in Methylene ChlorideDMT-[17mer]-CPG69-[4]
3% TCA in Methylene ChlorideDMT-[17mer]-CPG54-[4]

dABz refers to N-benzoyl-deoxyadenosine. CPG refers to controlled pore glass solid support.

Detritylation Mechanism

The acid-catalyzed detritylation proceeds via a protonation of the ether oxygen, followed by the departure of the stable dimethoxytrityl carbocation.

Detritylation_Mechanism DMT_Oligonucleotide 5'-O-DMT-Oligonucleotide Protonated_Intermediate Protonated Intermediate DMT_Oligonucleotide->Protonated_Intermediate + H+ Carbocation DMT Carbocation (Orange Color) Protonated_Intermediate->Carbocation Free_Hydroxyl 5'-OH-Oligonucleotide Protonated_Intermediate->Free_Hydroxyl Trityl_Alcohol Dimethoxytritanol Carbocation->Trityl_Alcohol + H2O Acid H+ Water H2O

Mechanism of acid-catalyzed detritylation of a 5'-O-DMT protected oligonucleotide.

Stability Under Basic Conditions

The DMT group is designed to be stable under the basic conditions required for the removal of other protecting groups used in oligonucleotide synthesis, such as the cyanoethyl groups from the phosphate (B84403) backbone and the acyl protecting groups from the nucleobases (e.g., benzoyl, isobutyryl, acetyl).[6] This stability allows for a sequential deprotection strategy where the oligonucleotide is first cleaved from the solid support and other protecting groups are removed, while the DMT group remains on the 5'-terminus for purification purposes (DMT-on purification).

Common basic reagents used for cleavage and deprotection include concentrated ammonium (B1175870) hydroxide (B78521), mixtures of ammonium hydroxide and methylamine (B109427) (AMA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] The DMT group is generally stable to these reagents under the typical reaction conditions (e.g., room temperature to 55°C for several hours). However, prolonged exposure to heat during the evaporation of basic solutions should be avoided to prevent premature loss of the DMT group.[8] If accidental detritylation is a concern during workup, the solution can be kept basic by adding a small amount of an organic base like triethylamine.[1]

While comprehensive quantitative kinetic data on the stability of the DMT group under various basic conditions is not as readily available as for acidic conditions, the successful and widespread use of DMT-on purification protocols underscores its high degree of stability in these environments.

Experimental Protocols

Protocol 1: Manual Detritylation of a DMT-on Oligonucleotide

This protocol describes the removal of the 5'-DMT group from a purified oligonucleotide in solution.

Materials:

  • Dried DMT-on oligonucleotide

  • 80% Acetic Acid (v/v) in water

  • 95% Ethanol (B145695)

  • Microcentrifuge tubes

  • Lyophilizer

Procedure:

  • Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[1]

  • Incubate the solution at room temperature for 20 minutes.[1] The solution will not turn orange because the aqueous environment leads to the formation of dimethoxytritanol from the trityl cation.[1]

  • Add an equal volume of 95% ethanol to the solution.[1]

  • Freeze and lyophilize the sample to remove the acetic acid and ethanol. Repeat the lyophilization from ethanol if necessary to ensure all acetic acid is removed.[1]

  • The resulting detritylated oligonucleotide can be desalted using standard methods like OPC purification to remove the dimethoxytritanol and salts.[1]

Protocol 2: Spectrophotometric Quantification of Detritylation Yield

This protocol is used to determine the stepwise coupling efficiency during automated oligonucleotide synthesis by measuring the absorbance of the liberated DMT cation.

Materials:

  • Fractions collected from the detritylation step of each synthesis cycle

  • 0.1 M p-toluenesulfonic acid in acetonitrile (B52724)

  • Spectrophotometer

  • Cuvettes (1.0 cm path length)

Procedure:

  • Collect the acidic solution containing the cleaved DMT cation from each detritylation step in a separate tube.

  • Dilute each fraction to a final volume of 5.0 or 10.0 mL with 0.1 M p-toluenesulfonic acid in acetonitrile to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Thoroughly mix each diluted solution.

  • Measure the absorbance of each solution at 498 nm using a spectrophotometer, with the dilution solvent as a blank.[1]

  • The stepwise yield can be calculated by comparing the absorbance of a given cycle to the previous one. The first detritylation from the solid support is not used for yield calculation. A steady decline in absorbance is expected with increasing chain length.

Experimental Workflow for Detritylation and Analysis

Detritylation_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_detritylation Final Detritylation cluster_analysis Analysis & Purification DMT_on_Oligo DMT-on Oligonucleotide (on solid support) Cleavage Cleavage from Support (e.g., NH4OH) DMT_on_Oligo->Cleavage Base_Deprotection Base & Phosphate Deprotection (e.g., NH4OH, 55°C) Cleavage->Base_Deprotection HPLC_Purification HPLC Purification Base_Deprotection->HPLC_Purification DMT-on Purification DMT_on_Purified DMT-on Oligonucleotide (in solution) Acid_Treatment Acid Treatment (e.g., 80% Acetic Acid) DMT_on_Purified->Acid_Treatment DMT_off_Oligo DMT-off Oligonucleotide Acid_Treatment->DMT_off_Oligo Final_Product Purified DMT-off Oligonucleotide DMT_off_Oligo->Final_Product Desalting HPLC_Purification->DMT_on_Purified

References

A Technical Guide to 5'-O-DMT-2'-O-TBDMS-rI Phosphoramidite for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite (B1245037), a crucial building block for the chemical synthesis of inosine-containing RNA oligonucleotides. We will delve into its chemical properties, synthesis protocols, and the biological significance of incorporating inosine (B1671953) into RNA, particularly in the context of innate immunity.

Introduction to this compound Phosphoramidite

This compound phosphoramidite is a protected ribonucleoside monomer used in solid-phase RNA synthesis. The strategic placement of protecting groups is essential for the stepwise and controlled elongation of the RNA chain.

  • 5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each coupling cycle exposes the 5'-hydroxyl for the addition of the next phosphoramidite.

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis. It is stable under the conditions of the synthesis cycle and is typically removed in a final deprotection step using a fluoride (B91410) reagent.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3'-position enables the formation of the phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain upon activation.

The nucleobase, in this case, is hypoxanthine, which forms the nucleoside inosine (rI). Inosine is a naturally occurring purine (B94841) nucleoside that can be found in RNA and plays a significant role in various biological processes.

Properties and Stability

Key considerations for stability:

  • Hydrolysis: Phosphoramidites are sensitive to moisture and acidic conditions, which can lead to hydrolysis of the phosphoramidite group.

  • Oxidation: Exposure to air can lead to the oxidation of the P(III) center to P(V).

  • Storage: Solid phosphoramidites should be stored at low temperatures (-20°C) under an inert atmosphere (e.g., argon). Solutions in anhydrous acetonitrile (B52724) should also be stored under inert gas and used as fresh as possible.

RNA Synthesis Workflow

The synthesis of inosine-containing RNA oligonucleotides using this compound phosphoramidite follows the standard solid-phase phosphoramidite chemistry cycle.

RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate (B84403) backbone End Full-Length Protected RNA on Solid Support Oxidation->End Repeat n times Start Solid Support with Initial Nucleoside Start->Deblocking Deprotection Cleavage and Deprotection End->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified Inosine-Containing RNA Purification->Final_Product

Figure 1: Automated solid-phase RNA synthesis workflow.

Quantitative Data Summary

Achieving high coupling efficiency at each step is paramount for the synthesis of full-length oligonucleotides. While data specifically for this compound phosphoramidite is limited, the following table summarizes typical performance data for TBDMS-protected phosphoramidites in general.

ParameterTypical ValueReference
Stepwise Coupling Efficiency98.5 - 99%
Coupling Time5 - 15 minutes
Recommended Activator5-(Benzylmercapto)-1H-tetrazole or 5-Ethylthio-1H-tetrazole (ETT)[1]

Experimental Protocols

Solid-Phase Synthesis of Inosine-Containing RNA

This protocol outlines the general steps for synthesizing an RNA oligonucleotide containing inosine on an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard 5'-O-DMT-2'-O-TBDMS-rA(Bz), rC(Ac), and rG(ibu) phosphoramidites

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/2,6-lutidine/THF; Cap B: 16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

  • Controlled pore glass (CPG) solid support with the initial nucleoside

Procedure:

  • Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Install the reagent bottles on the synthesizer.

  • Program the desired RNA sequence into the synthesizer, specifying the position(s) for inosine incorporation.

  • Initiate the synthesis program, which will perform the following steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (including the inosine phosphoramidite) with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 10-15 minutes) may be beneficial for the sterically hindered TBDMS-protected phosphoramidites. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification.

  • The solid support with the full-length, protected RNA is then removed from the synthesis column for deprotection.

Cleavage and Deprotection

This two-step process removes the protecting groups from the synthesized RNA.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups Materials:

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add the AMA solution or ammonium hydroxide/ethanol mixture to the vial.

  • Incubate at 65°C for 15-20 minutes (for AMA) or at room temperature for 4-17 hours (for ammonium hydroxide/ethanol).[2]

  • Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

  • Evaporate the solution to dryness.

Step 2: Removal of 2'-O-TBDMS Protecting Groups Materials:

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the dried RNA pellet in a solution of TEA·3HF, NMP (or DMSO), and TEA. A common formulation is 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.[1]

  • Incubate the mixture at 65°C for 2.5 hours.[1][3]

  • Quench the reaction by adding an appropriate quenching buffer or by precipitating the RNA with n-butanol.

Purification of Inosine-Containing RNA

High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides.[4][5]

Method: Ion-Pair Reversed-Phase HPLC

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

The "DMT-on" purification takes advantage of the hydrophobicity of the DMT group, which causes the full-length product to be retained longer on the column than the failure sequences lacking the DMT group. After collection of the DMT-on peak, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

Biological Role of Inosine in RNA and Signaling Pathways

Inosine in RNA is not merely a structural variant but has significant biological implications. It is primarily formed by the deamination of adenosine (B11128), a process known as A-to-I editing, which is catalyzed by adenosine deaminases acting on RNA (ADAR) enzymes.[6] The presence of inosine can alter the secondary structure of RNA, as inosine can form wobble base pairs with uridine, cytidine, and adenosine.

Recent research has highlighted the role of inosine-containing RNA (Ino-RNA) as a novel recognition element for the innate immune system. Extracellular Ino-RNA, which can be released from virally infected cells, can trigger an antiviral response.[7][8]

Ino-RNA Induced Innate Immune Signaling Pathway

Extracellular Ino-RNA is recognized by Scavenger Receptor Class-A (SR-A), which facilitates its internalization.[7][8] Once inside the cell, Ino-RNA can activate Toll-like receptor 3 (TLR3) and protein kinase R (PKR). This activation initiates a downstream signaling cascade, leading to the activation of MAP kinases (p38 and JNK) and the production of inflammatory cytokines such as interferons, TNF-α, and interleukins.[7][8]

Ino_RNA_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Ino_RNA Inosine-Containing RNA (Ino-RNA) SR_A Scavenger Receptor A (SR-A) Ino_RNA->SR_A Binds to Internalization Endocytosis SR_A->Internalization Mediates TLR3 TLR3 Internalization->TLR3 Activates PKR PKR Internalization->PKR Activates MAPK_p38 p38 MAPK TLR3->MAPK_p38 Phosphorylates MAPK_JNK JNK TLR3->MAPK_JNK Phosphorylates PKR->MAPK_p38 Phosphorylates PKR->MAPK_JNK Phosphorylates Cytokines Inflammatory Cytokines (IFN-β, TNF-α, IL-6) MAPK_p38->Cytokines Induces Production MAPK_JNK->Cytokines Induces Production

References

foundational principles of phosphoramidite chemistry for RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Principles of Phosphoramidite (B1245037) Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of phosphoramidite chemistry as applied to the solid-phase synthesis of RNA. It details the critical steps of the synthesis cycle, the crucial role of protecting groups, and provides quantitative data and detailed experimental protocols for each stage.

Core Principles of RNA Phosphoramidite Chemistry

Solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process that sequentially adds ribonucleotide monomers to a growing RNA chain attached to an insoluble solid support.[1] This method's high coupling efficiency has made it the standard for RNA synthesis.[1] The entire process is typically automated.

The synthesis cycle consists of four main chemical reactions for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[2][3] A key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent unwanted side reactions and chain degradation.

The Importance of Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[2]

  • 5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group.[2] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

  • Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (B11128) (A), cytidine (B196190) (C), and guanosine (B1672433) (G) are protected to prevent reactions at these sites.[2] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2]

  • Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[2]

  • 2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical aspect of RNA synthesis. The protecting group must be robust enough to remain intact throughout the entire synthesis and be removable under conditions that do not damage the RNA chain.[1] The choice of the 2'-hydroxyl protecting group significantly influences coupling efficiency and synthesis time. Commonly used groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and the acetal-based group, 2'-bis(2-acetoxyethoxy)methyl (ACE).[1][4]

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining high-purity, full-length RNA oligonucleotides. The following tables summarize key quantitative data for various aspects of the process.

Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups
Protecting GroupCommon Activator(s)Typical Coupling Time (minutes)Stepwise Coupling Efficiency (%)Deprotection Conditions
TBDMS (tert-butyldimethylsilyl)ETT, BTT3 - 6>98%Fluoride (B91410) source (e.g., TEA·3HF, TBAF)
TOM (triisopropylsilyloxymethyl)ETT, BTT~3>99%Fluoride source (e.g., TEA·3HF, TBAF)
ACE (2'-bis(2-acetoxyethoxy)methyl)DCI3 - 10>98%Weakly acidic conditions (pH 3) after base treatment
PrOM (propionyloxymethyl)DCI2 - 5~98%Ethylenediamine (EDA)

Data synthesized from multiple sources.[4][5][6][7]

Table 2: Activators for RNA Phosphoramidite Coupling
ActivatorChemical NameTypical Concentration (M)Notes
ETT 5-Ethylthio-1H-tetrazole0.25Commonly used for TBDMS and TOM-protected phosphoramidites.[5]
BTT 5-Benzylthio-1H-tetrazole0.25Offers faster coupling times compared to ETT for some phosphoramidites.[5]
DCI 4,5-Dicyanoimidazole0.25Often used for ACE-protected phosphoramidites.[2]
Table 3: Deprotection Times for 2'-Hydroxyl Protecting Groups
Protecting GroupReagentTemperature (°C)Time
TBDMS Triethylamine trihydrofluoride (TEA·3HF) in DMSO652.5 hours
TBDMS Tetrabutylammonium fluoride (TBAF) in THFRoom Temperature24 hours
ACE Weakly acidic buffer (pH 3)5510 minutes

Data synthesized from multiple sources.[4][5][8][9]

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase RNA synthesis using phosphoramidite chemistry.

Synthesis Cycle

The synthesis cycle is an automated process performed on a DNA/RNA synthesizer.

3.1.1. Deblocking (Detritylation)
  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside or the growing oligonucleotide chain.

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).

  • Procedure:

    • The deblocking reagent is passed through the synthesis column.

    • The reaction is typically complete within 1-3 minutes.[2]

    • The solid support is thoroughly washed with anhydrous acetonitrile (B52724) to remove all traces of acid.[2]

3.1.2. Coupling
  • Objective: To add the next ribonucleoside phosphoramidite to the growing RNA chain.

  • Reagents:

    • Ribonucleoside phosphoramidite solution (0.05-0.2 M in anhydrous acetonitrile).[2]

    • Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).[2]

  • Procedure:

    • The phosphoramidite and activator solutions are mixed and delivered to the synthesis column.[2]

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.

    • The coupling time varies depending on the 2'-hydroxyl protecting group and activator used (see Table 1).

3.1.3. Capping
  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Reagents:

  • Procedure:

    • Cap A and Cap B are delivered simultaneously to the synthesis column.

    • The unreacted 5'-hydroxyl groups are acetylated.

    • The reaction is typically complete within 30-60 seconds.[11]

3.1.4. Oxidation
  • Objective: To convert the unstable phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester.

  • Reagent: A solution of iodine (0.02-0.1 M) in a mixture of THF, pyridine, and water.[2]

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.

    • The phosphite triester is oxidized to a phosphate triester.

    • The reaction is typically complete within 1-2 minutes.[2]

    • The solid support is washed with anhydrous acetonitrile.

This four-step cycle is repeated until the desired RNA sequence is synthesized.

Post-Synthesis Cleavage and Deprotection
3.2.1. Cleavage from Solid Support and Base Deprotection
  • Objective: To cleave the synthesized RNA from the solid support and remove the protecting groups from the exocyclic amines of the bases and the phosphate backbone.

  • Reagents:

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the support is fully submerged.

    • Incubate the vial at 65°C for 10-20 minutes.[8][12]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Wash the support with RNase-free water and combine the washes with the supernatant.

    • Evaporate the combined solution to dryness.

3.2.2. 2'-Hydroxyl Protecting Group Removal (TBDMS Example)
  • Objective: To remove the 2'-TBDMS protecting groups.

  • Reagents:

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Triethylamine (TEA).

    • Triethylamine trihydrofluoride (TEA·3HF).[8]

  • Procedure:

    • Dissolve the dried oligonucleotide in anhydrous DMSO. Gentle heating at 65°C for 5 minutes may be required.[8]

    • Add TEA to the solution and mix gently.[8]

    • Add TEA·3HF and heat the mixture at 65°C for 2.5 hours.[8]

    • Quench the reaction and proceed with purification.

Visualizations

RNA Synthesis Cycle Workflow

RNA_Synthesis_Cycle start Start Cycle: Solid Support with Free 5'-OH deblocking 1. Deblocking (Detritylation) start->deblocking Remove 5'-DMT coupling 2. Coupling deblocking->coupling Expose 5'-OH capping 3. Capping coupling->capping Form Phosphite Triester oxidation 4. Oxidation capping->oxidation Block Failures elongated Elongated Chain (n+1) oxidation->elongated Stabilize Backbone end_cycle Repeat Cycle or Proceed to Deprotection elongated->end_cycle

Caption: The automated four-step cycle of solid-phase RNA synthesis.

Phosphoramidite Coupling Reaction Pathway

Coupling_Mechanism phosphoramidite Nucleoside Phosphoramidite activated_intermediate Activated Phosphoramidite phosphoramidite->activated_intermediate Activation activator Activator (e.g., ETT) activator->activated_intermediate phosphite_triester Phosphite Triester Linkage activated_intermediate->phosphite_triester Nucleophilic Attack growing_chain Growing RNA Chain (Free 5'-OH) growing_chain->phosphite_triester Experimental_Workflow synthesis Automated Solid-Phase Synthesis Cycle cleavage Cleavage from Support & Base Deprotection synthesis->cleavage desilylation 2'-OH Group Deprotection cleavage->desilylation purification Purification (e.g., HPLC, PAGE) desilylation->purification analysis Analysis (e.g., Mass Spec.) purification->analysis final_product Purified RNA Oligonucleotide analysis->final_product

References

Methodological & Application

Protocol for Solid-Phase RNA Synthesis Using TBDMS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the solid-phase synthesis of RNA oligonucleotides utilizing the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function of the ribonucleosides. This method is a cornerstone of modern nucleic acid chemistry, enabling the automated and efficient production of custom RNA sequences for a wide range of research, diagnostic, and therapeutic applications.

Overview of Solid-Phase RNA Synthesis

Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1] The use of a solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2] The phosphoramidite (B1245037) method, adapted for RNA synthesis, involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[1][3] The TBDMS group is a widely used protecting group for the 2'-hydroxyl of the ribose due to its stability during the synthesis cycles and its selective removal under specific fluoride-mediated conditions.[4][5]

The Synthesis Cycle

The automated synthesis of RNA oligonucleotides on a solid support follows a repeated four-step process for each nucleotide addition.[1]

Step 1: Detritylation (Deblocking)

This initial step removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[1][6]

Step 2: Coupling

The activated 2'-TBDMS-protected ribonucleoside phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain. This reaction forms a phosphite (B83602) triester linkage.[1] The bulky nature of the 2'-TBDMS group can sterically hinder this reaction, necessitating the use of potent activators and potentially longer coupling times to achieve high efficiency.[7][8]

Step 3: Capping

Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This capping step is crucial to prevent the formation of deletion mutants (sequences missing a nucleotide) in the final product.[1][6]

Step 4: Oxidation

The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphotriester by treatment with an oxidizing agent, typically an iodine solution.[1][2]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Quantitative Data

The efficiency of each coupling step is critical for the successful synthesis of full-length RNA oligonucleotides. The following table summarizes typical coupling efficiencies and conditions.

ActivatorConcentrationTypical Coupling TimeCoupling Efficiency
1H-Tetrazole0.45 M10 - 15 minModerate
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.5 M5 - 10 minHigh (>98%)
5-Benzylmercapto-1H-tetrazole (BMT)0.25 M3 - 6 minVery High (>99%)
4,5-Dicyanoimidazole (DCI)0.5 M5 - 10 minHigh

Data compiled from multiple sources.[3][7][9][10]

Experimental Protocols

The following protocols detail the automated synthesis cycle and the subsequent manual deprotection and purification of the synthesized RNA.

Automated Solid-Phase RNA Synthesis

This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

Reagents:

  • Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile (B52724).

  • Phosphoramidite Solutions: 0.1 M solutions of 2'-O-TBDMS-protected A(N-Bz), C(N-Ac), G(N-iBu), and U phosphoramidites in anhydrous acetonitrile.

  • Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Lutidine.

  • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solution: Anhydrous acetonitrile.

Procedure:

  • Synthesizer Setup: Install the appropriate phosphoramidite vials and the solid support column on the synthesizer. Ensure all reagent bottles are filled with fresh solutions and properly connected.

  • Synthesis Program: Program the synthesizer to perform the following four-step cycle for each nucleotide addition:

    • Detritylation: Treat the solid support with the detritylation reagent to remove the 5'-DMT group.

    • Coupling: Deliver the appropriate phosphoramidite and activator solution to the column. A coupling time of 3-6 minutes is recommended when using BMT as the activator.[9]

    • Capping: Treat the support with Capping Reagents A and B to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Introduce the oxidizing solution to convert the phosphite triester to a stable phosphotriester.

    • Washing: Wash the support extensively with anhydrous acetonitrile between each step.

  • Final Detritylation: Depending on the purification strategy, the final 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection

This multi-step process is performed manually after the synthesis is complete.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add a solution of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) (1:1, v/v) to the solid support.[2]

  • Incubate the mixture at 65°C for 10-30 minutes.[2][9]

  • Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Step 2: Removal of 2'-TBDMS Protecting Groups

  • To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be necessary.[1]

  • Add 60 µL of triethylamine (B128534) (TEA) to the DMSO/RNA solution and mix gently.[1]

  • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[1][9]

  • Cool the reaction mixture on ice.

Purification of the Crude RNA

The crude RNA can be purified by various methods, including High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][4]

Reversed-Phase HPLC (for Trityl-on purification):

  • If the DMT group was left on, the crude RNA can be purified using a reversed-phase HPLC column.

  • The lipophilic DMT group allows for the separation of the full-length product from shorter, uncapped failure sequences.

  • After purification, the DMT group is removed by treatment with an acidic solution.

Polyacrylamide Gel Electrophoresis (PAGE):

  • The crude RNA is loaded onto a denaturing polyacrylamide gel.

  • The RNA is separated by size, and the band corresponding to the full-length product is visualized by UV shadowing.[1]

  • The desired band is excised, and the RNA is eluted from the gel matrix.[1]

  • The purified RNA is then desalted.

Visualizations

The following diagrams illustrate the key workflows in solid-phase RNA synthesis using TBDMS chemistry.

G cluster_workflow Solid-Phase RNA Synthesis Workflow start Start: Nucleoside-loaded Solid Support synthesis Automated Synthesis Cycle (n-1 times) start->synthesis cleavage Cleavage from Support & Base/Phosphate Deprotection synthesis->cleavage desilylation 2'-TBDMS Group Removal cleavage->desilylation purification Purification (HPLC or PAGE) desilylation->purification end Final Purified RNA purification->end

Caption: Overall workflow of solid-phase RNA synthesis using TBDMS.

G cluster_cycle Single Synthesis Cycle detritylation 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle To Next Cycle or Final Cleavage oxidation->next_cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

References

Application Notes and Protocols for the Incorporation of Inosine into Oligonucleotides via Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a versatile tool in the design and synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications. Its ability to form stable base pairs with adenosine (B11128) (A), cytosine (C), and uridine (B1682114) (U) makes it a valuable component for introducing controlled ambiguity or specific thermodynamic properties into an oligonucleotide sequence. This document provides detailed application notes and protocols for the efficient incorporation of inosine into oligonucleotides using standard phosphoramidite (B1245037) chemistry on automated solid-phase synthesizers.

Applications of Inosine-Containing Oligonucleotides

The unique base-pairing properties of inosine lend themselves to a variety of applications in molecular biology and drug development:

  • Degenerate Primers and Probes: Inosine can be used as a "universal base" at positions of sequence variability in PCR primers and hybridization probes. This allows a single oligonucleotide to recognize multiple target sequences.

  • Modulation of Duplex Stability: The substitution of guanosine (B1672433) (G) with inosine (I) results in a less stable I-C base pair compared to a G-C base pair. This predictable change in melting temperature (Tm) can be exploited to fine-tune the hybridization properties of an oligonucleotide.

  • Probing DNA-Protein Interactions: The absence of the 2-amino group in inosine compared to guanosine allows researchers to investigate the role of this functional group in the minor groove recognition by DNA-binding proteins.

  • Therapeutic Oligonucleotides: Inosine-containing oligonucleotides are being explored for therapeutic applications, including antisense oligonucleotides, where the modification can influence target binding, reduce immunogenicity, and alter nuclease resistance.

  • RNA Editing and ADAR Substrates: Synthetic oligonucleotides containing inosine are crucial for studying the mechanism and substrate specificity of adenosine deaminases acting on RNA (ADARs), enzymes that convert adenosine to inosine in double-stranded RNA.[1]

Phosphoramidite Chemistry for Inosine Incorporation

The incorporation of inosine into a growing oligonucleotide chain follows the same fundamental principles of phosphoramidite chemistry as the standard A, C, G, and T/U bases. The process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

A commercially available inosine phosphoramidite, typically 5'-O-Dimethoxytrityl-N-phenoxyacetyl-2'-deoxyInosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is used in the synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of inosine-containing oligonucleotides.

Table 1: Comparative Coupling Efficiency and Time

Phosphoramidite TypeTypical Coupling Efficiency (%)Recommended Coupling Time (seconds)Activator
Standard DNA (A, C, G, T)> 99%30 - 605-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
Standard RNA (A, C, G, U)98 - 99%180 - 3605-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
Inosine (dI)~99%60 - 1205-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)
Inosine (rI)96 - 98%360 - 9005-Benzylthio-1H-tetrazole (BTT) or Dicyanoimidazole (DCI)[2]

Note: Coupling efficiencies and times can vary depending on the synthesizer, reagents, and solid support used. It is recommended to optimize these parameters for specific applications.

Table 2: Deprotection Conditions for Inosine-Containing Oligonucleotides

Deprotection MethodReagentTemperature (°C)TimeNotes
Standard Concentrated Ammonium (B1175870) Hydroxide558 - 16 hoursStandard conditions for most DNA oligonucleotides.[3][4]
Mild 0.05 M Potassium Carbonate in MethanolRoom Temperature4 - 24 hoursRecommended for oligonucleotides with sensitive modifications.[5]
Ultra-Mild Anhydrous Ammonia in Methanol (2M)Room Temperature24 hoursFor highly sensitive modifications.[2]
Fast Ammonium Hydroxide/Methylamine (AMA) (1:1)6510 - 15 minutesRapid deprotection, but may not be suitable for all modifications.[3]

Table 3: Effect of Inosine Substitution on Oligonucleotide Melting Temperature (Tm)

The change in melting temperature (ΔTm) upon substituting a G-C base pair with an I-C base pair is sequence-dependent. The following data provides a representative example of the destabilizing effect of inosine.

Original Duplex (5' to 3')Substituted Duplex (5' to 3')Tm (°C) of OriginalTm (°C) of SubstitutedΔTm (°C)
CGCG AATTCGCGCGCI AATTCGCG74.270.5-3.7
GGGGGG / CCCCCCGGIGGG / CCCCCC78.175.8-2.3
ATGCG CAT / TACGC GTAATGCI CAT / TACGC GTA55.652.1-3.5

Data is illustrative and actual Tm values will depend on the full sequence, buffer conditions, and oligonucleotide concentration.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Inosine-Containing Oligonucleotide

This protocol outlines the general procedure for synthesizing an oligonucleotide containing a single inosine substitution on an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Inosine phosphoramidite (e.g., dI-CE Phosphoramidite)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Procedure:

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, using the appropriate designation for the inosine residue.

  • Reagent Preparation: Ensure all phosphoramidites and reagents are fresh, anhydrous, and correctly installed on the synthesizer.

  • Synthesis Initiation: Start the synthesis run. The synthesizer will perform the following steps for each cycle:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

    • Coupling: The inosine phosphoramidite (or standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. For inosine, the coupling time may be extended as indicated in Table 1.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") on the synthesizer.

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage and Deprotection of Inosine-Containing Oligonucleotides

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.

Materials:

  • Synthesized oligonucleotide on CPG support

  • Deprotection reagent (see Table 2 for options, e.g., concentrated ammonium hydroxide)

  • Screw-cap vial

  • Heating block or oven

  • SpeedVac or centrifugal evaporator

Procedure:

  • Transfer Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add Deprotection Reagent: Add the chosen deprotection solution to the vial (e.g., 1-2 mL of concentrated ammonium hydroxide).

  • Incubation: Tightly cap the vial and incubate at the recommended temperature and time as per Table 2 (e.g., 55°C for 8-16 hours for standard deprotection).

  • Cooling and Transfer: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporation: Dry the oligonucleotide solution to a pellet using a SpeedVac.

  • Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).

Protocol 3: Analysis of Inosine-Containing Oligonucleotides by HPLC and Mass Spectrometry

This protocol provides a general method for assessing the purity and confirming the identity of the synthesized oligonucleotide.

Materials:

  • Purified oligonucleotide sample

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • Mass spectrometer (e.g., ESI-TOF)

HPLC Procedure:

  • Sample Preparation: Dilute the purified oligonucleotide to an appropriate concentration (e.g., 1 OD/mL) in Mobile Phase A.

  • HPLC Method:

    • Column: C18 reversed-phase, heated to 50-60°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram. The main peak should correspond to the full-length product.

Mass Spectrometry Procedure:

  • Sample Preparation: Desalt the oligonucleotide sample using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Analysis: Infuse the desalted sample into the mass spectrometer.

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the inosine-containing oligonucleotide.

Protocol 4: In Vitro ADAR Assay with Inosine-Containing RNA Substrate

This protocol is designed to test the activity of ADAR enzymes on a synthetic RNA substrate containing an adenosine targeted for editing. An inosine-containing version of the substrate can be used as a positive control or for competitive binding assays.

Materials:

  • Synthetic RNA substrate (double-stranded) with a target adenosine.

  • Synthetic RNA control with inosine at the target position.

  • Recombinant ADAR enzyme.

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Nuclease-free water.

  • RNA purification kit.

  • Reverse transcriptase.

  • PCR primers flanking the editing site.

  • DNA polymerase.

  • Sanger sequencing reagents and equipment.

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the RNA substrate, ADAR enzyme, and reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours.

  • RNA Purification: Purify the RNA from the reaction mixture using an RNA purification kit.

  • Reverse Transcription: Reverse transcribe the purified RNA into cDNA using a specific primer.

  • PCR Amplification: Amplify the cDNA region containing the editing site using PCR.

  • Sequencing: Sequence the PCR product using Sanger sequencing.

  • Analysis: Analyze the sequencing chromatogram. A-to-I editing will appear as a G peak at the position of the target A. The percentage of editing can be estimated by the relative peak heights of A and G.

Visualizations

// Nodes start [label="5'-DMT-O-Oligo-Support", fillcolor="#F1F3F4"]; deblock [label="Deblocking\n(TCA)", fillcolor="#FBBC05"]; activated_oligo [label="5'-HO-Oligo-Support", fillcolor="#F1F3F4"]; inosine_amidite [label="Inosine\nPhosphoramidite", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; activator [label="Activator\n(DCI/ETT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupled_product [label="Oligo-P(III)-O-Inosine-DMT", fillcolor="#F1F3F4"]; capping [label="Capping\n(Acetic Anhydride)", fillcolor="#FBBC05"]; capped_product [label="Capped Oligo-P(III)-O-Inosine-DMT", fillcolor="#F1F3F4"]; oxidation [label="Oxidation\n(Iodine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stable_product [label="Oligo-P(V)-O-Inosine-DMT", fillcolor="#F1F3F4"]; cycle [label="Repeat Cycle or\nCleave & Deprotect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> deblock; deblock -> activated_oligo; {inosine_amidite, activator, activated_oligo} -> coupling; coupling -> coupled_product; coupled_product -> capping; capping -> capped_product; capped_product -> oxidation; oxidation -> stable_product; stable_product -> cycle; } end_dot Caption: The phosphoramidite cycle for inosine incorporation.

// Nodes synthesis [label="1. Solid-Phase Synthesis\n(Inosine Incorporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="2. Cleavage & Deprotection", fillcolor="#FBBC05"]; purification [label="3. Purification\n(e.g., HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="4. Quality Control\n(HPLC, Mass Spec)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; application [label="5. Downstream Application", shape=ellipse, fillcolor="#F1F3F4"];

// Edges synthesis -> cleavage; cleavage -> purification; purification -> analysis; analysis -> application; } end_dot Caption: Experimental workflow for inosine-containing oligonucleotides.

// Nodes dsRNA [label="Double-Stranded RNA\n(pre-mRNA)", fillcolor="#F1F3F4"]; adar [label="ADAR Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; editing [label="A-to-I Editing", fillcolor="#FBBC05"]; inosine_rna [label="Inosine-Containing RNA", fillcolor="#F1F3F4"]; splicing [label="Altered Splicing", fillcolor="#34A853", fontcolor="#FFFFFF"]; translation [label="Codon Recoding", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Altered RNA Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein [label="Altered Protein Function", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges dsRNA -> adar; adar -> editing; editing -> inosine_rna; inosine_rna -> splicing; inosine_rna -> translation; inosine_rna -> stability; {splicing, translation} -> protein; } end_dot Caption: Biological consequences of ADAR-mediated A-to-I RNA editing.

References

Application Notes and Protocols for the Deprotection of DMT and TBDMS Protecting Groups in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology, enabling the development of RNA-based therapeutics, diagnostics, and research tools. A critical aspect of successful RNA synthesis is the strategic use and subsequent removal of protecting groups. This document provides detailed application notes and protocols for the deprotection of two key protecting groups: the acid-labile 5'-O-dimethoxytrityl (DMT) group and the fluoride-labile 2'-O-tert-butyldimethylsilyl (TBDMS) group.

The DMT group protects the 5'-hydroxyl function of the ribonucleoside, preventing unwanted reactions during the phosphoramidite (B1245037) coupling cycle. Its removal is typically achieved under mild acidic conditions. The TBDMS group shields the 2'-hydroxyl group, preventing side reactions and isomerization during synthesis. Its cleavage requires a fluoride (B91410) source. A stepwise deprotection strategy is crucial for obtaining high-purity, full-length RNA oligonucleotides.

Deprotection Workflow Overview

The overall deprotection strategy for RNA synthesized with DMT and TBDMS protecting groups is a two-step process. The first step involves the removal of the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate (B84403) backbone, along with cleavage of the oligonucleotide from the solid support. The second step is the specific removal of the TBDMS group from the 2'-hydroxyl positions.

Deprotection_Workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification start Fully Protected RNA on Solid Support step1 Step 1: Base, Phosphate Deprotection & Cleavage (e.g., AMA treatment) start->step1 Cleavage from support step2 Step 2: 2'-O-TBDMS Deprotection (e.g., TEA·3HF treatment) step1->step2 Removal of base and phosphate protecting groups step3 Optional: 5'-O-DMT Deprotection (For DMT-on purification) step2->step3 Removal of 2'-silyl groups end Purified RNA step3->end Final Purification

Caption: A generalized workflow for the deprotection of synthetic RNA.

Quantitative Data Summary

The choice of deprotection reagents and conditions significantly impacts the yield and purity of the final RNA product. The following tables summarize quantitative data for key deprotection steps.

Table 1: Comparison of Reagents for 2'-O-TBDMS Deprotection

ReagentTypical ConditionsReaction TimeYieldPurityKey AdvantagesKey Disadvantages
TEA·3HF Neat or in DMSO/NMP, 65°C0.5 - 2.5 hoursHighHighMore efficient than TBAF, moisture tolerant, faster reaction times.[1][2]-
TBAF 1M in THF, Room Temp.8 - 24 hoursVariableVariableWell-established method.Sensitive to moisture, can lead to incomplete deprotection of longer RNA strands, requires longer reaction times.[1][3]

A study comparing TEA·3HF and TBAF for the desilylation of an m1A-containing RNA reported a significantly higher yield with TEA·3HF (2.4 µg RNA per mg of CPG) compared to TBAF (0.03 µg RNA per mg of CPG)[3].

Table 2: Reagents for Base and Phosphate Deprotection

ReagentTypical ConditionsReaction TimeKey Features
AMA (Ammonium Hydroxide/Methylamine, 1:1)65°C10 - 15 minutesFast and efficient deprotection of standard base protecting groups.
NH4OH/Ethanol (3:1)55 - 65°C4 - 16 hoursTraditional method, compatible with a wide range of protecting groups.[4]

The use of AMA can significantly reduce deprotection times compared to traditional ammonium (B1175870) hydroxide/ethanol methods.[4]

Experimental Protocols

Protocol 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Protecting Groups using AMA

This protocol describes the first step of deprotection for RNA synthesized on a solid support using standard base and phosphate protecting groups.

Materials:

  • RNA oligonucleotide synthesized on a solid support (e.g., CPG)

  • Ammonium hydroxide/40% aqueous Methylamine (AMA), 1:1 (v/v)

  • Sterile, RNase-free microcentrifuge tubes or vials

  • Heating block or water bath

  • SpeedVac or centrifugal evaporator

Procedure:

  • Transfer the solid support containing the synthesized RNA from the synthesis column to a sterile, RNase-free vial.

  • Add 1.0 mL of AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile microcentrifuge tube.

  • Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.

  • Evaporate the solution to dryness using a SpeedVac or centrifugal evaporator.

Protocol 2: Deprotection of 2'-O-TBDMS Protecting Groups using TEA·3HF

This protocol describes the removal of the TBDMS protecting groups from the 2'-hydroxyls of the RNA. This step is performed after the base and phosphate groups have been deprotected.

Materials:

  • Dried, partially deprotected RNA oligonucleotide from Protocol 1

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Heating block or water bath

  • RNA quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer)

  • Sterile, RNase-free microcentrifuge tubes

Procedure (DMT-on):

  • Add 115 µL of anhydrous DMSO to the dried RNA pellet.

  • Heat at 65°C for 5 minutes to ensure the oligonucleotide is fully dissolved.

  • Add 60 µL of TEA to the solution and mix gently.

  • Add 75 µL of TEA·3HF to the mixture.

  • Incubate the reaction at 65°C for 2.5 hours.[5]

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 1.75 mL of RNA quenching buffer.[5]

  • The fully deprotected RNA is now ready for purification (e.g., cartridge-based or HPLC).

Procedure (DMT-off):

  • Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO.

  • Add 125 µL of a mixture of TEA·3HF, N-methylpyrrolidinone, and TEA.

  • Heat at 65°C for 1.5 hours.

  • The fully deprotected RNA can be precipitated or directly purified.

Signaling Pathways and Mechanisms

Mechanism of 5'-O-DMT Deprotection

The DMT group is removed under acidic conditions. The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the departure of the stable dimethoxytrityl cation, which is intensely colored, allowing for spectrophotometric monitoring of the reaction progress.

DMT_Deprotection DMT_RNA 5'-O-DMT-RNA Protonation Protonation of -OCH3 group DMT_RNA->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Free_RNA 5'-OH-RNA Cleavage->Free_RNA DMT_cation DMT+ Cation (Colored) Cleavage->DMT_cation

Caption: Acid-catalyzed deprotection of the 5'-O-DMT group.

Mechanism of 2'-O-TBDMS Deprotection

The TBDMS group is cleaved by a fluoride ion source. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate. This is followed by the cleavage of the silicon-oxygen bond to release the free 2'-hydroxyl group. The high strength of the silicon-fluoride bond drives this reaction.

TBDMS_Deprotection TBDMS_RNA 2'-O-TBDMS-RNA Fluoride_Attack Nucleophilic attack by F- on Si TBDMS_RNA->Fluoride_Attack + F- Pentacoordinate_Si Pentacoordinate Silicon Intermediate Fluoride_Attack->Pentacoordinate_Si Bond_Cleavage Si-O Bond Cleavage Pentacoordinate_Si->Bond_Cleavage Free_RNA 2'-OH-RNA Bond_Cleavage->Free_RNA TBDMS_F TBDMS-F Bond_Cleavage->TBDMS_F

Caption: Fluoride-mediated deprotection of the 2'-O-TBDMS group.

Conclusion

The successful deprotection of DMT and TBDMS groups is a critical final step in the synthesis of high-quality RNA. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate deprotection strategies for their specific applications. The use of AMA for rapid base and phosphate deprotection, coupled with the efficient and moisture-tolerant TEA·3HF for TBDMS removal, offers a robust and reliable workflow for modern RNA synthesis. Careful adherence to these protocols will help ensure the integrity and biological activity of the synthesized RNA oligonucleotides.

References

Application Notes and Protocols for siRNA Construction Using 5'-O-DMT-2'-O-TBDMS-rI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for gene silencing through the RNA interference (RNAi) pathway. The chemical synthesis of high-purity, biologically active siRNAs is a critical step in their development and application. The phosphoramidite (B1245037) method, adapted for RNA synthesis, is the gold standard for producing these oligonucleotides. A key aspect of successful RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages. The tert-butyldimethylsilyl (TBDMS) group is a widely used and robust protecting group for this purpose.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of siRNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-rI and other corresponding ribonucleoside phosphoramidites.

The Role of 2'-O-TBDMS Protection in RNA Synthesis

The 2'-hydroxyl group of ribonucleosides is reactive and must be protected during oligonucleotide synthesis. The TBDMS group offers several advantages:

  • Stability: It is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of the coupling and capping steps.

  • Selective Removal: It can be efficiently and selectively removed at the end of the synthesis using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

Careful control over synthesis and deprotection conditions is crucial to minimize the potential for 2'- to 3'-silyl group migration, which can lead to the formation of unnatural 2'-5' internucleotide linkages.

Quantitative Data Summary

The efficiency of synthesis and the purity of the final siRNA product are critical for its therapeutic efficacy. The following table summarizes typical quantitative data for the synthesis of a standard 21-mer siRNA oligonucleotide using 2'-O-TBDMS phosphoramidite chemistry.

ParameterTypical ValueNotes
Starting Synthesis Scale 1 µmolCommon starting scale for research purposes.
Average Coupling Efficiency >99%Achievable with activators like 5-(benzylmercapto)-1H-tetrazole.[1][2]
Crude Yield (OD260) 50 - 100 ODVaries depending on the sequence and synthesis efficiency.
Full-Length Product in Crude Mixture 70% - 85%Dependent on the coupling efficiency over the entire sequence length.
Final Yield after Purification 10 - 30 ODPost-HPLC purification and desalting.
Purity after HPLC Purification >95%Determined by analytical ion-exchange or reverse-phase HPLC.[3]
Molecular Weight Confirmation Matches theoretical massVerified by LC-MS analysis.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a single siRNA strand, its deprotection, purification, and subsequent annealing to form the final duplex.

Protocol 1: Solid-Phase Oligonucleotide Synthesis (1 µmol Scale)

This protocol outlines the automated steps performed by a DNA/RNA synthesizer.

  • Support Preparation: Begin with a 1 µmol controlled pore glass (CPG) solid support pre-loaded with the first nucleoside of the siRNA sequence.

  • Synthesis Cycle:

    • Step A: Detritylation:

      • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

      • Action: The DCA solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.

      • Wash: The column is thoroughly washed with acetonitrile (B52724) (ACN).

    • Step B: Coupling:

      • Reagents: 0.1 M solution of the appropriate 5'-O-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite in ACN and an activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in ACN).

      • Action: The phosphoramidite and activator are simultaneously delivered to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • Wash: The column is washed with ACN.

    • Step C: Capping:

      • Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

      • Action: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their elongation in subsequent cycles, which would result in n-1 shortmer impurities.

      • Wash: The column is washed with ACN.

    • Step D: Oxidation:

      • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

      • Action: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

      • Wash: The column is thoroughly washed with ACN.

  • Repeat: The synthesis cycle (Steps A-D) is repeated for each subsequent monomer in the siRNA sequence.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification by reverse-phase HPLC.

Protocol 2: Cleavage and Deprotection

This two-step protocol is performed manually after the synthesis is complete.

Step 1: Cleavage from Support and Base/Phosphate Deprotection [4]

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of a 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) and 40% aqueous methylamine (B109427) (AMA).

  • Seal the vial tightly and heat at 65°C for 15-20 minutes.

  • Cool the vial to room temperature.

  • Filter the solution to separate it from the CPG beads and collect the filtrate.

  • Wash the CPG beads with a 1:1 mixture of ethanol (B145695)/water and combine the wash with the filtrate.

  • Evaporate the combined solution to dryness using a vacuum centrifuge.

Step 2: 2'-O-TBDMS Group Removal (Desilylation) [3]

  • To the dried oligonucleotide residue, add 500 µL of anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) to dissolve the pellet. Gentle heating (up to 65°C for 5 minutes) may be required.[4]

  • Add 750 µL of TEA·3HF.

  • Vortex the mixture to ensure it is fully dissolved.

  • Heat the solution at 65°C for 2.5 hours.[3][4]

  • Cool the reaction to room temperature.

  • Quench the reaction and precipitate the deprotected RNA by adding 1.75 mL of n-butanol.

  • Cool the mixture at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Dry the RNA pellet under vacuum.

Protocol 3: Purification and Quality Control

1. HPLC Purification: [5]

  • Reverse-Phase (RP) HPLC (for DMT-on oligonucleotides):

    • Column: C18 silica-based column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The hydrophobic DMT-on full-length product is retained longer than the DMT-off failure sequences.

    • Fraction Collection: Collect the fractions corresponding to the major peak (DMT-on product).

    • Post-Purification Detritylation: Treat the pooled fractions with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize and desalt.

  • Ion-Exchange (IEX) HPLC (for DMT-off oligonucleotides):

    • Column: A strong anion-exchange column.

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

    • Gradient: A linear salt gradient is used to elute the oligonucleotides based on their charge (length).

    • Fraction Collection: Collect fractions corresponding to the full-length product peak.

2. Desalting:

  • Pool the pure fractions and desalt using a suitable method, such as size-exclusion chromatography (e.g., NAP-10 column) or ethanol precipitation.

3. Analysis (Quality Control):

  • Purity Check: Analyze an aliquot of the final product by analytical HPLC to confirm purity is >95%.

  • Identity Confirmation: Confirm the correct molecular weight of the single strand using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 4: Annealing to Form siRNA Duplex
  • Resuspend the purified sense and antisense strands in an RNase-free annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).

  • Mix equimolar amounts of the sense and antisense strands.

  • Heat the mixture to 95°C for 5 minutes.

  • Allow the mixture to cool slowly to room temperature over 1-2 hours.

  • The final siRNA duplex is now ready for use or can be stored at -20°C or -80°C.

Visualizations

siRNA_Construction_Workflow cluster_synthesis Solid-Phase Synthesis (Automated) cluster_deprotection Cleavage & Deprotection (Manual) cluster_purification Purification & QC cluster_final Final Product Assembly start CPG Solid Support detritylation 1. Detritylation (DCA/DCM) start->detritylation coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation repeat Repeat for Each Monomer oxidation->repeat n-1 cycles repeat->detritylation cleavage Cleavage & Base Deprotection (NH4OH/AMA) repeat->cleavage desilylation 2'-TBDMS Removal (TEA·3HF) cleavage->desilylation hplc HPLC Purification (RP or IEX) desilylation->hplc qc QC Analysis (HPLC, LC-MS) hplc->qc annealing Annealing qc->annealing final_product siRNA Duplex annealing->final_product

Caption: Workflow for siRNA construction using 2'-O-TBDMS phosphoramidites.

RNAi_Signaling_Pathway cluster_risc siRNA_duplex Synthetic siRNA Duplex (exogenous) dicer Dicer siRNA_duplex->dicer (optional processing) risc_loading RISC Loading siRNA_duplex->risc_loading Bypasses Dicer dicer->risc_loading passenger_strand Passenger Strand risc_loading->passenger_strand guide_strand Guide Strand risc_loading->guide_strand risc_complex RISC (RNA-Induced Silencing Complex) cleavage mRNA Cleavage (by Argonaute) risc_complex->cleavage guide_strand->risc_complex target_mrna Target mRNA target_mrna->cleavage silencing Gene Silencing cleavage->silencing

Caption: Simplified signaling pathway of RNA interference (RNAi).

References

Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific protocols. Fluoride-mediated cleavage is the most common and effective method for the deprotection of TBDMS ethers, regenerating the parent alcohol. The high affinity of the fluoride (B91410) ion for silicon drives this reaction, offering excellent chemoselectivity.

This document provides detailed application notes, experimental protocols, and comparative data for the fluoride-mediated deprotection of TBDMS ethers. The information is intended to guide researchers, scientists, and drug development professionals in selecting the optimal conditions for their specific substrates and synthetic strategies.

Mechanism of Fluoride-Mediated Deprotection

The deprotection of TBDMS ethers with fluoride reagents proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate. The strong silicon-fluoride bond formation is the primary driving force for the reaction. This intermediate then collapses, breaking the silicon-oxygen bond and releasing the alkoxide, which is subsequently protonated during workup to yield the free alcohol.[1][2]

Key Considerations for TBDMS Deprotection

Several factors influence the efficiency and selectivity of the fluoride-mediated deprotection of TBDMS ethers. Careful consideration of these factors is crucial for achieving high yields and avoiding unwanted side reactions.

  • Fluoride Reagent: The choice of fluoride source is critical and depends on the substrate's sensitivity to basicity and the desired reaction rate.

  • Solvent: The solvent can significantly impact the solubility and reactivity of the fluoride reagent.

  • Temperature: Reaction temperature can be adjusted to control the rate of deprotection, which is particularly useful for achieving selectivity.

  • Steric Hindrance: The steric environment around the TBDMS ether affects the rate of cleavage.

  • Substrate Sensitivity: The presence of base-labile or other sensitive functional groups in the substrate necessitates the use of milder deprotection conditions.

Comparative Data of Fluoride Reagents

The selection of the appropriate fluoride reagent is a critical step in planning a TBDMS deprotection. The following tables summarize the performance of common fluoride reagents under various conditions.

Fluoride ReagentTypical Solvent(s)Typical Temperature (°C)General Observations
TBAF (Tetrabutylammonium fluoride)THF, CH₂Cl₂0 to 25Most common and versatile reagent. Its basicity can cause side reactions with sensitive substrates.[3] The presence of water can significantly reduce its efficiency.[4]
TEA·3HF (Triethylamine trihydrofluoride)CH₃CN, CH₂Cl₂, neat25 to 65Less basic and more efficient than TBAF, especially for complex substrates like oligonucleotides.[4] It is also less sensitive to moisture.[4]
HF-Pyridine Pyridine, THF0 to 25Effective for selective deprotection, but highly corrosive and toxic, requiring special handling precautions.[5][6]
KHF₂ (Potassium bifluoride)Methanol (B129727)25 to 60A mild and selective reagent, particularly effective for the deprotection of phenolic TBDMS ethers.[1][7]
CsF (Cesium fluoride)DMF, CH₃CN25 to 80A mild base, useful for selective deprotection of aryl TBDMS ethers in the presence of alkyl TBDMS ethers.[8]
Substrate TypeReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Primary AlcoholTBAF (1.1 equiv)THF252 h>95[3]
Secondary AlcoholTBAF (1.5 equiv)THF254 h>95[3]
Phenol (B47542)KHF₂ (2.5 equiv)Methanol250.5 h91[1]
Phenol (electron-rich)KHF₂ (2.5 equiv)Methanol250.5 h98[1]
Phenol (electron-poor)KHF₂ (2.5 equiv)Methanol252 h94[1]
21-mer OligoribonucleotideTEA·3HF (neat)-251 hComplete Deprotection[4]
Aryl TBDMS etherCs₂CO₃ (0.5 equiv)DMF-H₂O (10:1)251-5 h85-95[8]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: General Procedure for TBDMS Deprotection using TBAF

This protocol is a general starting point for the deprotection of TBDMS ethers using tetrabutylammonium (B224687) fluoride.[3]

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates, leading to lower yields. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.

Protocol 2: TBDMS Deprotection of Base-Sensitive Substrates using TEA·3HF

This protocol is suitable for substrates containing base-labile functional groups.[4]

Materials:

Procedure:

  • Dissolve the TBDMS-protected substrate in a suitable solvent such as acetonitrile or dichloromethane.

  • Add triethylamine trihydrofluoride (2-3 equivalents per TBDMS group) to the solution.

  • Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Deprotection of Phenolic TBDMS Ethers using KHF₂

This protocol is effective for the selective cleavage of phenolic TBDMS ethers in the presence of other acid- or base-labile groups.[1]

Materials:

  • Phenolic TBDMS ether (1.0 equiv)

  • Potassium bifluoride (KHF₂) (2.5 equiv)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic TBDMS ether in methanol, add potassium bifluoride (2.5 equiv).

  • Stir the mixture at room temperature. For sterically hindered substrates, heating may be required (e.g., 50-60 °C).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway: Mechanism of Fluoride-Mediated TBDMS Deprotection

TBDMS_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_final_product Final Product TBDMS_Ether R-O-Si(Me)₂tBu Pentacoordinate_Si [R-O-Si(F)(Me)₂tBu]⁻ TBDMS_Ether->Pentacoordinate_Si Fluoride F⁻ Fluoride->Pentacoordinate_Si Nucleophilic Attack Alkoxide R-O⁻ Pentacoordinate_Si->Alkoxide Si-O Bond Cleavage Silyl_Fluoride F-Si(Me)₂tBu Pentacoordinate_Si->Silyl_Fluoride Alcohol R-OH Alkoxide->Alcohol Protonation (Workup)

Caption: Mechanism of fluoride-mediated TBDMS ether deprotection.

Experimental Workflow: TBDMS Deprotection

TBDMS_Deprotection_Workflow Start Start: TBDMS-protected Compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C (optional) Dissolve->Cool Add_Reagent Add Fluoride Reagent Cool->Add_Reagent React Stir at Appropriate Temperature Add_Reagent->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End End: Deprotected Alcohol Purify->End

Caption: General experimental workflow for TBDMS deprotection.

Logical Relationships: Factors Affecting TBDMS Deprotection

TBDMS_Deprotection_Factors cluster_reagents Reagent Properties cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center_node TBDMS Deprotection Outcome (Yield, Selectivity, Rate) Fluoride_Source Fluoride Source (TBAF, TEA·3HF, etc.) Fluoride_Source->center_node Basicity Reagent Basicity Fluoride_Source->Basicity Moisture_Sensitivity Moisture Sensitivity Fluoride_Source->Moisture_Sensitivity Basicity->center_node Functional_Groups Other Functional Groups Basicity->Functional_Groups Moisture_Sensitivity->center_node Solvent Solvent Solvent->center_node Temperature Temperature Temperature->center_node Reaction_Time Reaction Time Temperature->Reaction_Time Reaction_Time->center_node Steric_Hindrance Steric Hindrance Steric_Hindrance->center_node Steric_Hindrance->Reaction_Time Functional_Groups->center_node

Caption: Factors influencing fluoride-mediated TBDMS deprotection.

References

Application Notes and Protocols for Monitoring RNA Synthesis Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of RNA is a fundamental process in gene expression, and its dysregulation is implicated in numerous diseases. For researchers, scientists, and drug development professionals, the ability to accurately monitor RNA synthesis is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.[1][2] Standard transcriptomics, such as conventional RNA-sequencing, measures the steady-state abundance of RNA, which reflects the balance between RNA synthesis and degradation.[3][4][5] To specifically investigate the dynamics of transcription, various analytical techniques have been developed to label, isolate, and quantify newly synthesized (nascent) RNA.[6]

This document provides an overview of key analytical techniques, detailed experimental protocols, and data interpretation guidelines for monitoring RNA synthesis cycles.

Overview of Analytical Techniques

Methods for monitoring RNA synthesis can be broadly categorized based on their underlying principles, such as metabolic labeling, polymerase capture, and real-time monitoring.

Metabolic Labeling of Nascent RNA

Metabolic labeling is a widely used strategy that involves introducing modified nucleoside analogs into cell culture media.[7] These analogs are incorporated into newly transcribed RNA, allowing for their subsequent purification and analysis.[7]

  • 4-Thiouridine (B1664626) (4sU) Labeling: 4sU is a popular uridine (B1682114) analog that is readily taken up by cells and incorporated into nascent RNA.[7][8] The thiol group on the incorporated 4sU allows for the biotinylation and subsequent capture of the labeled RNA using streptavidin-coated beads.[7][9]

  • 5-Ethynyluridine (EU) Labeling: EU is another uridine analog that can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[6][10] This method is compatible with fluorescence imaging, allowing for the visualization of nascent transcripts within cells.[6]

Sequencing-Based Methods for Nascent RNA Analysis

Several high-throughput sequencing techniques have been developed to analyze metabolically labeled RNA, providing a genome-wide view of transcriptional activity.

  • Transient Transcriptome Sequencing (TT-seq): This method combines a short pulse of 4sU labeling with RNA fragmentation.[3][4][5] This approach allows for the sensitive detection of transient and short-lived RNAs, such as enhancer RNAs (eRNAs) and promoter-associated RNAs.[4][5][11]

  • Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq): SLAM-seq is a chemical-based method that introduces T-to-C conversions at the sites of 4sU incorporation during reverse transcription.[12][13][14] This allows for the identification of nascent transcripts without the need for biochemical separation.[14]

  • Global Run-On Sequencing (GRO-seq): This technique involves isolating cell nuclei and allowing transcriptionally engaged RNA polymerases to continue elongation in the presence of labeled nucleotides. This provides a snapshot of the location and density of active RNA polymerases across the genome.

Real-Time Monitoring of RNA Synthesis

Real-time monitoring techniques offer the ability to observe RNA synthesis as it occurs, providing dynamic insights into transcriptional regulation.

  • Aptamer-Based Fluorescent Assays: These systems utilize RNA aptamers, such as Spinach, that bind to a fluorophore and induce fluorescence upon correct folding.[15] By appending the aptamer sequence to a gene of interest, the synthesis of the corresponding RNA can be monitored in real-time by measuring the fluorescence signal.[15][16]

  • Surface Plasmon Resonance (SPR): SPR technology can be used to monitor the interaction of RNA polymerase with DNA templates in real-time, providing kinetic data on transcription initiation, elongation, and termination.[17]

Logical Relationships of Analytical Techniques

The following diagram illustrates the classification of different analytical techniques for monitoring RNA synthesis.

G cluster_methods Analytical Techniques cluster_examples Examples Metabolic_Labeling Metabolic Labeling Sequencing_Based Sequencing-Based Metabolic_Labeling->Sequencing_Based is often coupled with 4sU_EU 4sU / EU Labeling Metabolic_Labeling->4sU_EU is the principle for TT_seq TT-seq Sequencing_Based->TT_seq SLAM_seq SLAM-seq Sequencing_Based->SLAM_seq GRO_seq GRO-seq Sequencing_Based->GRO_seq Real_Time Real-Time Monitoring Aptamer_Assays Aptamer Assays Real_Time->Aptamer_Assays SPR Surface Plasmon Resonance Real_Time->SPR Microscopy_Based Microscopy-Based FISH smFISH Microscopy_Based->FISH e.g.

Figure 1: Classification of analytical techniques.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)

This protocol describes the general procedure for labeling newly synthesized RNA in mammalian cells using 4sU.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • 4-Thiouridine (4sU) stock solution (50 mM in PBS)[3]

  • TRIzol reagent

  • RNase-free water, tubes, and tips

Procedure:

  • Culture mammalian cells to 70-80% confluency.[7][18]

  • Prepare the 4sU-containing medium by adding the 4sU stock solution to the pre-warmed cell culture medium to the desired final concentration (e.g., 200 µM).[18]

  • Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[7]

  • Incubate the cells for the desired labeling period. The incubation time will depend on the experimental goals.

  • After incubation, quickly aspirate the 4sU-containing medium and add TRIzol reagent to the cells to lyse them and stabilize the RNA.[7]

  • Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.

  • The 4sU-labeled RNA is now ready for downstream applications such as biotinylation and purification, or direct analysis by methods like SLAM-seq.

Protocol 2: Thiol-Specific Biotinylation and Purification of 4sU-Labeled RNA

This protocol outlines the steps for biotinylating and purifying the 4sU-labeled RNA from the total RNA population.

Materials:

  • Total RNA containing 4sU-labeled transcripts

  • Biotin-HPDP

  • Dimethylformamide (DMF)

  • Streptavidin-coated magnetic beads

  • Binding and wash buffers

  • Elution buffer

Procedure:

  • Start with 60-80 µg of total cellular RNA.[9]

  • Perform thiol-specific biotinylation of the 4sU-labeled RNA by adding Biotin-HPDP.[9]

  • Separate the biotinylated (newly transcribed) RNA from the unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.[9]

  • Wash the beads several times with wash buffer to remove non-specifically bound RNA.

  • Elute the purified 4sU-labeled RNA from the beads using an appropriate elution buffer.

  • The purified nascent RNA can now be used for downstream analyses such as RT-qPCR or RNA sequencing.

Experimental Workflow for Nascent RNA Analysis

The following diagram illustrates a typical experimental workflow for analyzing nascent RNA using metabolic labeling followed by high-throughput sequencing.

G Cell_Culture 1. Cell Culture 4sU_Labeling 2. 4sU Labeling Cell_Culture->4sU_Labeling RNA_Extraction 3. Total RNA Extraction 4sU_Labeling->RNA_Extraction Biotinylation 4. Biotinylation RNA_Extraction->Biotinylation Purification 5. Streptavidin Purification Biotinylation->Purification Library_Prep 6. Library Preparation Purification->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis Sequencing->Data_Analysis

Figure 2: Workflow for nascent RNA analysis.

Data Presentation and Interpretation

Quantitative data from RNA synthesis monitoring experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Comparison of Nascent RNA Sequencing Methods

The choice of sequencing method depends on the specific research question, as each technique has its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
TT-seq Short 4sU pulse followed by RNA fragmentation and sequencing of labeled fragments.[3][4][5]High sensitivity for transient RNAs, low background.[3][4][5]Requires fragmentation, which can introduce bias.
SLAM-seq Metabolic labeling with 4sU followed by alkylation, leading to T>C conversions during reverse transcription.[12][13][14]No biochemical separation needed, cost-effective, and scalable.[12][13]T>C conversion efficiency can vary.
GRO-seq Nuclear run-on assay with labeled nucleotides to map active RNA polymerases.Provides precise mapping of transcriptionally engaged polymerases.Requires isolation of nuclei, which can be technically challenging.
pNET-seq Immunoprecipitation of RNA Polymerase II to isolate nascent transcripts.High sensitivity in detecting actively transcribed genes.[19]Can be biased by antibody efficiency.
Example Data: Quantifying Changes in RNA Synthesis Rates

Metabolic labeling experiments can be used to quantify changes in RNA synthesis rates in response to a stimulus. For example, after treating cells with a drug, the synthesis rate of a target gene can be measured by RT-qPCR on the purified nascent RNA fraction.

GeneConditionFold Change in Nascent RNA (relative to control)
Gene XControl1.0
Gene XDrug A3.5
Gene YControl1.0
Gene YDrug A0.8

This table shows that Drug A induces the synthesis of Gene X while having a minimal repressive effect on the synthesis of Gene Y.

Application in Drug Development

Monitoring RNA synthesis is of paramount importance in drug discovery and development.[1] It allows for the elucidation of a drug's mechanism of action, the identification of on-target and off-target effects, and the assessment of drug toxicity.[1] For instance, RNA-seq can be used to identify differentially expressed genes in response to a drug treatment, providing insights into the molecular pathways affected by the compound.[1]

Signaling Pathway Perturbation by a Drug

The following diagram illustrates a simplified signaling pathway and how a drug can inhibit a kinase, leading to a downstream effect on gene transcription.

G cluster_nucleus Cell Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Nucleus Nucleus TF->Nucleus translocates to Gene Target Gene RNA RNA Synthesis Gene->RNA transcription Drug Drug Drug->Kinase_B inhibits

Figure 3: Drug-induced perturbation of a signaling pathway.

By using the techniques described in this document, researchers can quantify the change in the synthesis of the target gene's RNA, thereby measuring the efficacy of the drug in inhibiting the signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low coupling efficiency during RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical for RNA synthesis?

A1: Coupling efficiency refers to the percentage of oligonucleotide chains on the solid support that successfully react with the incoming phosphoramidite (B1245037) monomer in a single synthesis cycle.[1] It is a critical parameter because the overall yield of the full-length RNA product is an exponential function of the average coupling efficiency and the length of the oligonucleotide.[2][3] Even a minor decrease in coupling efficiency per step leads to a significant reduction in the final yield of the desired full-length product and an increase in difficult-to-remove, shorter impurity sequences (truncated products).[4][5]

Q2: How does low coupling efficiency affect the final product?

A2: Low coupling efficiency results in a higher proportion of truncated sequences, specifically "n-1" deletion mutants, where a base is missing at various positions.[6] This complicates the purification process, as these impurities are chemically similar to the full-length product.[2][6] Ultimately, it leads to a lower yield of the desired RNA molecule, which can be especially problematic for the synthesis of long oligonucleotides.[2][7]

Q3: How can I calculate the coupling efficiency of my synthesis?

A3: Coupling efficiency is often calculated based on the amount of dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The absorbance of this orange-colored cation is measured, and the efficiency is determined by comparing the amount of DMT released at each step.[2] The theoretical yield of full-length product (FLP) can be estimated using the formula:

FLP Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings) [3]

For instance, for a 30-mer oligonucleotide, there are 29 coupling steps.[3]

Troubleshooting Low Coupling Efficiency

Below are common causes of low coupling efficiency and their corresponding solutions.

Issue 1: Consistently low coupling efficiency across all syntheses.

This often points to a systemic issue with reagents or the instrument setup.

  • Possible Cause 1: Moisture Contamination.

    • Solution: Water is a primary inhibitor of the coupling reaction.[6] It competes with the 5'-hydroxyl group for the activated phosphoramidite, leading to failed couplings.[6] Ensure all reagents, especially the acetonitrile (B52724) (ACN) used as the main solvent and for dissolving phosphoramidites, are anhydrous (low ppm water content).[6][8] It is recommended to use fresh, septum-sealed bottles of anhydrous ACN and to dry the argon or helium gas used on the synthesizer with an in-line filter.[6]

  • Possible Cause 2: Degraded Reagents.

    • Solution: Phosphoramidite solutions can degrade over time, especially if exposed to moisture or air.[6] Use fresh, high-quality phosphoramidites and activator solutions. Ensure they have been stored correctly and are not past their expiration date. If you suspect degradation, test a new batch of reagents.[6]

  • Possible Cause 3: Synthesizer Fluidics Issues.

    • Solution: Blockages or leaks in the synthesizer's fluid delivery system can lead to incorrect reagent volumes being delivered to the synthesis column. Perform routine maintenance and calibration of your synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes. If the synthesizer has been idle, the first few runs may show lower efficiency until the lines are fully dried out.[6]

Troubleshooting Workflow: Systemic Low Coupling Efficiency

G Start Low Coupling Efficiency Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Moisture Are solvents anhydrous? Are amidites fresh? Check_Reagents->Check_Moisture Replace_Reagents Replace Solvents & Phosphoramidites Check_Moisture->Replace_Reagents No Check_Synthesizer Step 2: Inspect Synthesizer Check_Moisture->Check_Synthesizer Yes Replace_Reagents->Check_Synthesizer Check_Fluidics Are fluidics calibrated? Any leaks? Check_Synthesizer->Check_Fluidics Perform_Maintenance Perform Maintenance & Calibration Check_Fluidics->Perform_Maintenance No Run_Test Step 3: Run Test Synthesis Check_Fluidics->Run_Test Yes Perform_Maintenance->Run_Test Evaluate_Result Is efficiency improved? Run_Test->Evaluate_Result Success Problem Resolved Evaluate_Result->Success Yes Contact_Support Contact Technical Support Evaluate_Result->Contact_Support No

Caption: A stepwise workflow for diagnosing systemic low coupling efficiency.

Issue 2: Low coupling efficiency for specific bases or at certain positions in the sequence.

This suggests issues related to specific reagents or the sequence itself.

  • Possible Cause 1: Poor Quality of a Specific Phosphoramidite.

    • Solution: One of the phosphoramidite vials may be of poor quality due to improper synthesis, storage, or handling. Replace the problematic phosphoramidite with a new, validated batch.

  • Possible Cause 2: Sequence-Dependent Secondary Structures.

    • Solution: Sequences rich in guanine (B1146940) (G) or with palindromic motifs can form secondary structures on the solid support, hindering the accessibility of the 5'-hydroxyl group for coupling.[9][] This can be mitigated by using a higher-loading or different type of solid support (e.g., polystyrene over CPG for very long oligos) or by modifying the synthesis cycle to include longer coupling times for the problematic steps.[6]

  • Possible Cause 3: Inefficient Coupling of Modified Bases.

    • Solution: Modified phosphoramidites often exhibit lower coupling efficiencies than standard A, C, G, and U amidites due to steric hindrance.[3][8] It is crucial to optimize the coupling time for these reagents; doubling the standard coupling time is a common starting point.[8] In some cases, performing a "double coupling" step, where the same amidite is delivered twice, can help drive the reaction to completion.[8]

The Phosphoramidite Coupling Reaction

G cluster_reactants Reactants cluster_process Process cluster_products Products Amidite Phosphoramidite (Incoming Base) Activation 1. Activation of Phosphoramidite Amidite->Activation Support Support-Bound RNA Chain (with free 5'-OH) Coupling 2. Nucleophilic Attack by 5'-OH group Support->Coupling Activator Activator (e.g., ETT, DCI) Activator->Activation Activation->Coupling Reactive Intermediate Product Lengthened RNA Chain (Phosphite Triester Linkage) Coupling->Product Byproduct Protonated Activator & Diisopropylamine Coupling->Byproduct

Caption: The key steps of the phosphoramidite coupling reaction in RNA synthesis.

Data & Protocols

Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

This table illustrates how a small change in average coupling efficiency dramatically affects the theoretical maximum yield of the final full-length product, especially for longer RNA sequences.[2][3]

Oligo Length99.5% Efficiency99.0% Efficiency98.0% Efficiency95.0% Efficiency
20-mer ~90.9%~82.6%~68.0%[6]~37.7%
50-mer ~78.2%~61.0%~36.4%~7.7%
70-mer ~70.4%~49.5%[3]~24.5%[3]~3.0%
100-mer ~60.6%[1]~36.6%~13.3%[6]~0.6%
Table 2: Recommended Reagent Specifications and Conditions
ParameterRecommendationRationale
Water Content in ACN < 30 ppm, preferably < 15 ppm[6][8]Minimizes hydrolysis of activated phosphoramidites, a primary cause of coupling failure.[6]
Standard Coupling Time (TBDMS chemistry) 3 - 12 minutesAllows sufficient time for the sterically hindered 2'-protected RNA phosphoramidites to react.
Modified Base Coupling Time Increase standard time (e.g., double)[8]Compensates for steric hindrance and potentially slower reaction kinetics of non-standard bases.[8]
Activator Concentration (e.g., ETT, DCI) 0.25 M - 0.5 MEnsures rapid and efficient activation of the incoming phosphoramidite.[]

Key Experimental Protocol: Anhydrous Reagent Handling

Maintaining anhydrous (water-free) conditions is the most critical step for achieving high coupling efficiency.[6]

Objective: To dissolve a new phosphoramidite in anhydrous acetonitrile (ACN) while minimizing exposure to atmospheric moisture.

Materials:

  • New, sealed vial of phosphoramidite

  • New, septum-sealed bottle of anhydrous ACN (<30 ppm H₂O)

  • Syringe with a non-coring needle

  • Source of dry argon or nitrogen gas

Procedure:

  • Allow the phosphoramidite vial and the ACN bottle to reach room temperature before opening to prevent condensation.

  • Pressurize the ACN bottle with dry argon gas.

  • Using the syringe, carefully withdraw the required volume of anhydrous ACN.

  • Uncap the phosphoramidite vial and quickly add the ACN.

  • Immediately recap the vial and gently swirl until the solid is fully dissolved.

  • For synthesizer use, it is often recommended to pierce the septum of the phosphoramidite bottle with the synthesizer line and a vent needle connected to the argon supply to maintain an inert atmosphere.[6]

References

optimizing TBDMS deprotection to prevent RNA degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for RNA Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the deprotection of tert-butyldimethylsilyl (TBDMS) protected RNA, with a focus on preventing RNA degradation and ensuring high-yield, high-purity oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the role of the TBDMS group in RNA synthesis?

The tert-butyldimethylsilyl (TBDMS) group is a crucial protecting group for the 2'-hydroxyl function of the ribose sugar during the chemical synthesis of RNA.[1] Its primary role is to prevent unwanted side reactions at this position during the phosphoramidite (B1245037) coupling steps.[1] The removal of the TBDMS group, known as deprotection, is a critical final step to yield the functional RNA molecule.[2]

Q2: What are the primary reagents used for TBDMS deprotection?

The two most common reagents for removing the 2'-O-TBDMS group are Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) and Triethylamine (B128534) Trihydrofluoride (TEA·3HF).[2][3]

  • TBAF is typically used in a 1M solution with an organic solvent like Tetrahydrofuran (THF) at room temperature.[2][4] It is effective but highly sensitive to water content, which can lead to incomplete deprotection.[2][5]

  • TEA·3HF is often used neat or with a solvent like N-methylpyrrolidinone (NMP) or Dimethylsulfoxide (DMSO) at an elevated temperature (e.g., 65°C).[5][6] It is less sensitive to water, often resulting in faster, cleaner reactions and higher yields.[2][7]

Q3: What are the most common issues encountered during TBDMS deprotection?

The most frequent challenges are incomplete deprotection of the 2'-hydroxyl groups and degradation of the RNA backbone.[2][7] Low recovery of the final product after purification is also a common problem.[2] These issues can arise from suboptimal reaction conditions, reagent quality, or the presence of contaminants.[2][5]

Q4: Why is RNA degradation a major concern during this step?

RNA is inherently less stable than DNA due to the presence of the 2'-hydroxyl group, which can facilitate the cleavage of the phosphodiester backbone through transesterification, especially under basic or non-optimized conditions. Premature removal of the TBDMS groups before other protecting groups (on the nucleobases and phosphate (B84403) backbone) can expose the RNA to basic conditions that lead to its degradation.[8] Additionally, enzymatic degradation by contaminating RNases is a significant risk.

Troubleshooting Guide

This guide addresses specific problems that may arise during the TBDMS deprotection step.

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Excess water in TBAF/THF solution: Water can hydrolyze the fluoride reagent, reducing its effectiveness.[2][4]Use anhydrous grade TBAF and THF. If necessary, dry the TBAF solution with molecular sieves.[2][4] Alternatively, switch to a less water-sensitive reagent like TEA·3HF.[2][3]
Insufficient reaction time or temperature: The deprotection reaction may not have gone to completion.[2]For TBAF, increase the incubation time up to 24 hours at room temperature.[2] For TEA·3HF, ensure the reaction is maintained at 65°C for the recommended duration (typically 1.5-2.5 hours).[6][9]
RNA Degradation Reaction temperature too high (TBAF method): Elevated temperatures can promote RNA degradation.[2]Ensure the TBAF deprotection reaction is performed at room temperature.[2]
Presence of contaminating nucleases (RNases): RNases are ubiquitous and rapidly degrade RNA.Use certified RNase-free reagents, labware (e.g., low-binding tubes, pipette tips), and water throughout the entire process. Maintain a sterile, RNase-free work environment.[2]
Premature loss of TBDMS groups: Deprotection under overly basic conditions can lead to chain cleavage.[8]Follow a stepwise deprotection protocol. First, remove the nucleobase and phosphate protecting groups under appropriate conditions (e.g., with AMA or ethanolic ammonia) before proceeding to the fluoride-based 2'-O-TBDMS removal.[1]
Low Recovery After Purification Precipitation of RNA with TBAF salts: Salts from the reaction can co-precipitate with the RNA.[2]Ensure the reaction is completely quenched with a suitable buffer (e.g., 1 M TEAA, pH 7.0) before purification.[2] Use appropriate desalting or purification methods like HPLC or specialized cartridges.[2][6]
Adsorption of RNA to surfaces: RNA can stick to standard plasticware, leading to loss of material.[2]Use low-binding microcentrifuge tubes and pipette tips for all steps involving the RNA solution.[2]

Data Presentation: Comparison of Deprotection Reagents

The choice of reagent is critical for successful TBDMS deprotection. The table below summarizes the typical conditions and key characteristics of the two primary reagents.

ReagentTypical ConditionsAdvantagesDisadvantages
TBAF 1 M in THF, Room temperature, 12–24 hours[2]Effective for a wide range of substrates.[2]Highly sensitive to water, which can lead to incomplete deprotection.[2][5] Generates salts that require removal.[2]
TEA·3HF Neat or in DMSO/NMP, 65°C, 1.5–2.5 hours[6][9]Less sensitive to water, faster reaction times, often results in cleaner reactions and higher yields.[2][7]Requires elevated temperatures, which may not be suitable for some sensitive modified oligonucleotides.[2]

Experimental Protocols

Note: Always maintain a sterile, RNase-free environment when handling RNA. Use RNase-free tubes, tips, and reagents.

Protocol 1: Standard Deprotection using TBAF

This protocol is a widely used method for removing the 2'-O-TBDMS group from synthetic RNA that has already undergone cleavage from the solid support and removal of base/phosphate protecting groups.[2]

Materials:

  • Dried, crude RNA oligonucleotide pellet

  • 1 M TBAF in THF

  • Quenching buffer: 1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • RNase-free water

  • Low-binding microcentrifuge tubes

Procedure:

  • Dissolve the dried oligonucleotide pellet in 1 M TBAF in THF. A typical concentration is 20-50 mg of RNA per 1 mL of TBAF solution.[2]

  • Incubate the reaction mixture at room temperature for 12-24 hours. The optimal time may vary depending on the RNA sequence and length.[2]

  • Quench the reaction by adding an equal volume of 1 M TEAA buffer (pH 7.0).[2]

  • Proceed immediately to desalting and purification. Remove excess TBAF and salts using a suitable method such as a desalting column (e.g., Sephadex G-25), cartridge purification (e.g., Glen-Pak), or HPLC.[2][6]

  • Analyze the purity of the deprotected RNA using HPLC or gel electrophoresis.[6]

Protocol 2: Fast Deprotection using TEA·3HF (DMT-off)

This protocol is a robust alternative that is less sensitive to moisture and offers faster reaction times.[6] It is suitable for RNA where the 5'-DMT group has been removed.

Materials:

  • Dried, crude RNA oligonucleotide pellet (DMT-off)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Heating block or water bath

  • Low-binding, o-ring capped polypropylene (B1209903) tubes[10]

Procedure:

  • Fully dissolve the dried RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for up to 5 minutes to aid dissolution.[6]

  • Add 125 µL of TEA·3HF to the solution and mix well.[6]

  • Seal the tube tightly and incubate the mixture at 65°C for 2.5 hours.[6]

  • Cool the tube briefly in a freezer.[6]

  • Proceed to desalting and purification of the fully deprotected RNA, for example, by butanol precipitation or another suitable method.[10]

Protocol 3: Fast Deprotection using TEA·3HF (DMT-on)

This protocol is adapted for RNA that retains its 5'-DMT group for downstream cartridge-based purification. The addition of triethylamine (TEA) helps preserve the DMT group.[6][11]

Materials:

  • Dried, crude RNA oligonucleotide pellet (DMT-on)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Glen-Pak™ RNA Quenching Buffer (or equivalent)

  • Heating block or water bath

  • Low-binding polypropylene tubes

Procedure:

  • Completely dissolve the dried RNA pellet in 115 µL of anhydrous DMSO, heating at 65°C for up to 5 minutes if needed.[6]

  • Add 60 µL of TEA to the solution and mix gently.[6]

  • Add 75 µL of TEA·3HF, mix, and incubate the sealed tube at 65°C for 2.5 hours.[6]

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1.75 mL of Glen-Pak RNA Quenching Buffer. Mix well.[6]

  • The sample is now ready for immediate purification on a DMT-on compatible cartridge (e.g., Glen-Pak RNA cartridge).[6]

Visualizations

The following diagrams illustrate key workflows and relationships in the TBDMS deprotection process.

G synthesis 1. Solid-Phase RNA Synthesis cleavage 2. Cleavage & Base Deprotection (e.g., AMA) synthesis->cleavage Crude support-bound RNA sily_removal 3. 2'-TBDMS Group Removal (Fluoride Source) cleavage->sily_removal Crude RNA in solution purification 4. Purification (HPLC / Cartridge) sily_removal->purification Fully deprotected RNA analysis 5. QC Analysis (HPLC / MS) purification->analysis final_product Purified RNA analysis->final_product

General workflow for RNA synthesis and deprotection.

G start Problem: Incomplete Deprotection or RNA Degradation check_reagent Check Reagent: Using TBAF? start->check_reagent check_water Is water content controlled? (Anhydrous reagents) check_reagent->check_water Yes check_temp_time Check Conditions: Temp: 65°C? Time: 2.5h? check_reagent->check_temp_time No yes_tbaf Yes no_tbaf No (Using TEA·3HF) use_anhydrous Action: Use anhydrous TBAF and THF check_water->use_anhydrous No switch_reagent Alternative: Switch to TEA·3HF method check_water->switch_reagent check_rnase Check for RNase contamination (Use RNase-free practices) check_water->check_rnase Yes use_anhydrous->check_rnase optimize_teahf Action: Ensure correct temperature and time check_temp_time->optimize_teahf No check_temp_time->check_rnase Yes optimize_teahf->check_rnase solution Solution: High-quality RNA check_rnase->solution Contamination Ruled Out

Troubleshooting workflow for TBDMS deprotection issues.

G TBAF TBAF Room Temperature 12-24 hours + Effective at RT - Sensitive to water - Slower reaction Final Purified RNA TBAF->Final TEAHF TEA·3HF 65°C 1.5-2.5 hours + Fast reaction + Insensitive to water - Requires heat TEAHF->Final RNA Crude RNA (Base Deprotected) RNA->TBAF Method 1 RNA->TEAHF Method 2

Comparison of TBAF and TEA·3HF deprotection pathways.

References

Technical Support Center: Inosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center guide on the side reactions of inosine (B1671953) during oligonucleotide synthesis.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of inosine in synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is inosine and why is it used in oligonucleotide synthesis?

Inosine is a naturally occurring nucleoside that contains the hypoxanthine (B114508) base. In oligonucleotide synthesis, it is often used as a "universal" base because it can form hydrogen bonds with all four standard DNA bases (Adenine, Cytosine, Guanine, and Thymine).[1][2][3] This property is particularly useful for creating degenerate primers and probes that must bind to target sequences with base ambiguity, such as at the "wobble" position of a codon.[1][2] While it can pair with all bases, the thermodynamic stability of these pairings is not equal, following the general order: I-C > I-A > I-T ≈ I-G.[1][3]

Q2: Are there side reactions specific to the inosine base during synthesis?

The hypoxanthine base of inosine is generally stable under standard phosphoramidite (B1245037) synthesis conditions. Unlike adenine, guanine, and cytosine, it lacks an exocyclic amino group, which is a common site for side reactions and typically requires protection during synthesis.[4] Therefore, most issues encountered are not with the inosine base itself but are general side reactions inherent to the solid-phase phosphoramidite chemistry used for all oligonucleotides.[][6][7]

Q3: What are the most common general side reactions to be aware of?

When synthesizing oligonucleotides containing inosine, the most common side reactions are those affecting the entire growing chain. These include:

  • Depurination: The loss of purine (B94841) bases (A, G, and the inosine analog, I) can occur under the acidic conditions of the detritylation step, creating abasic sites that can lead to chain cleavage.[][7]

  • N3-Cyanoethylation: During the final deprotection step, acrylonitrile (B1666552), a byproduct of phosphate (B84403) protecting group removal, can alkylate thymidine (B127349) residues at the N3 position. This results in a modification with a mass increase of +53 Da.[7][8]

  • Failed Capping: Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step can lead to the synthesis of deletion sequences (n-1 products).[6][9]

  • Oxidation Failures: The phosphite (B83602) triester linkage formed during coupling is unstable and must be oxidized to a more stable phosphate triester. Incomplete or overly aggressive oxidation can compromise the integrity of the oligonucleotide backbone.[][10]

Q4: Do I need special deprotection conditions for inosine-containing oligonucleotides?

Standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide) are generally suitable for oligonucleotides containing only inosine and standard DNA bases. However, if inosine is incorporated alongside other sensitive modifications, such as 2'-Fluoro-RNA bases, milder deprotection strategies are required to prevent degradation.[3][11] For example, heating in AMA (a mixture of ammonium hydroxide (B78521) and methylamine) should be avoided for oligonucleotides containing 2'-Fluoro modifications.[3]

Q5: How can I verify the successful incorporation of inosine?

The most reliable methods for confirming the composition of your final oligonucleotide are mass spectrometry (MS) and enzymatic digestion followed by HPLC.

  • Mass Spectrometry (ESI or MALDI-TOF): This technique will confirm the total molecular weight of the full-length product. The expected mass should be calculated based on the successful incorporation of inosine (Formula Weight of rI phosphoramidite: ~330.19 g/mol ) and compared with the experimental result.[12]

  • HPLC Analysis: High-performance liquid chromatography can be used to assess the purity of the synthesized oligonucleotide and separate the full-length product from any truncated or modified sequences.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and use of inosine-containing oligonucleotides.

Problem 1: Low yield of the full-length product.

Symptom: Analysis by HPLC or PAGE shows a high proportion of shorter sequences (truncations) and a low yield of the desired full-length oligonucleotide.

Possible Cause 1: Depurination The acidic conditions required to remove the 5'-DMT protecting group can cause the cleavage of the bond linking the purine base (including hypoxanthine) to the sugar backbone, creating an abasic site that is labile and can lead to chain scission.[][7]

Solution:

  • Use a Milder Deblocking Agent: Replace the standard trichloroacetic acid (TCA) with a weaker acid like dichloroacetic acid (DCA) to reduce the risk of depurination.[7]

  • Minimize Deblocking Time: Shorten the exposure time to the acid to the minimum required for complete detritylation.

Possible Cause 2: Inefficient Coupling Poor coupling efficiency at each cycle is cumulative and results in a significantly lower yield of the final full-length product. This can be caused by degraded phosphoramidite, inactive activator, or the presence of moisture.[][7]

Solution:

  • Ensure Anhydrous Conditions: Water reacts with the activated phosphoramidite, preventing it from coupling to the growing chain. Ensure all reagents and solvents are anhydrous.[7]

  • Verify Reagent Quality: Use fresh, high-quality inosine phosphoramidite and activator (e.g., 1H-tetrazole or a substitute). Store phosphoramidites under inert gas in a desiccator.[14][15]

  • Increase Coupling Time: For modifications that may be sterically hindered, increasing the coupling time can improve efficiency. A 3-minute coupling time is recommended for 2'-Fluoro-Inosine.[3]

Problem 2: Unexpected peaks observed in mass spectrometry analysis.

Symptom: Mass spectrometry reveals a significant peak corresponding to the expected mass +53 Da.

Cause: N3-Cyanoethylation of Thymidine This side reaction is caused by the Michael addition of acrylonitrile to thymidine residues.[7] Acrylonitrile is generated during the base-mediated elimination of the cyanoethyl protecting groups from the phosphate backbone.[7][8]

Solution:

  • Post-Synthesis Diethylamine (B46881) (DEA) Wash: Before cleaving the oligonucleotide from the solid support, perform a wash with a 10% solution of diethylamine in acetonitrile (B52724). This removes the cyanoethyl groups under non-basic conditions, preventing the formation of acrylonitrile.[7]

  • Use AMA for Deprotection: Using a mixture of Ammonium Hydroxide/Methylamine (B109427) (AMA) for deprotection can minimize this side reaction, as the methylamine is an effective scavenger for acrylonitrile.[7]

Problem 3: Poor performance in downstream applications (e.g., PCR, sequencing).

Symptom: Primers containing inosine yield no product or nonspecific products in PCR, or sequencing results are ambiguous.

Cause 1: Polymerase Inhibition Some DNA polymerases, particularly those with high fidelity and proofreading (3'→5' exonuclease) activity, can stall or dissociate when they encounter a non-standard base like inosine in the primer or template strand.[2]

Solution:

  • Select an Appropriate Polymerase: Use a DNA polymerase known to be tolerant of inosine-containing templates. Taq polymerase and other non-proofreading enzymes are generally more permissive.

  • Consider a Degenerate Base: If polymerase stalling is a persistent issue, consider replacing inosine with a degenerate "N" base, which represents an equimolar mixture of A, C, G, and T phosphoramidites during synthesis.[16]

Cause 2: Duplex Instability The stability of base pairs involving inosine is lower than that of standard G-C or A-T pairs and is highly dependent on the opposing base.[3][16] This can lead to inefficient primer annealing or lower-than-expected melting temperatures (Tm) for probes.

Solution:

  • Optimize Annealing Temperature: Empirically determine the optimal annealing temperature for your PCR protocol, likely starting with a lower temperature than calculated for a standard primer.

  • Redesign the Oligonucleotide: Position the inosine residue strategically, avoiding the 3'-terminus if possible, as mismatches in this position are most detrimental to polymerase extension.[1] Consider the known stability hierarchy (I-C > I-A > I-T ≈ I-G) when designing probes.[3]

Data & Protocols

Quantitative Data Summary

Table 1: Common Side Products in Oligonucleotide Synthesis and Their Mass Signatures

Side ReactionDescriptionMass Change from Expected ProductCommon Cause
Deletion Loss of one nucleotide from the sequence.Mass of one nucleotide monomer (e.g., dAMP ≈ -313.2 Da)Inefficient capping of unreacted 5'-OH groups.[6]
Depurination Loss of a purine base (A, G, I) followed by chain cleavage.Results in truncated sequences of varying mass.Harsh acidic conditions during detritylation.[][7]
Cyanoethylation Addition of an acrylonitrile molecule to a thymine (B56734) base.+53.06 DaAcrylonitrile byproduct during final deprotection.[7]
Experimental Protocols
Protocol 1: Post-Synthesis DEA Wash to Prevent T-Base Modification

This protocol is performed after the synthesis is complete but before the final cleavage and deprotection step.[7]

Objective: To remove cyanoethyl protecting groups from the phosphate backbone under mild conditions to prevent the formation of acrylonitrile.

Materials:

  • 10% Diethylamine (DEA) in anhydrous acetonitrile (ACN).

  • Syringe(s).

  • Completed oligonucleotide synthesis column.

Procedure:

  • Remove the synthesis column from the synthesizer.

  • Attach a syringe to one end of the column.

  • Slowly push 2-3 mL of the 10% DEA/ACN solution through the column over a period of 5 minutes.

  • Expel all liquid from the column.

  • Dry the support thoroughly with a stream of inert gas (e.g., argon or nitrogen).

  • Proceed immediately to the standard cleavage and deprotection protocol using ammonium hydroxide or AMA.

Visual Guides

Diagrams of Workflows and Reactions

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle deblock 1. Deblocking (Acid Treatment) coupling 2. Coupling (Add Inosine Amidite) deblock->coupling Free 5'-OH capping 3. Capping (Acetylation) coupling->capping P(III) Linkage oxidation 4. Oxidation (Iodine Treatment) capping->oxidation Capped Failures oxidation->deblock Stable P(V) Next Cycle end_oligo Elongated Oligonucleotide start Start: Support-Bound Nucleoside (5'-DMT) start->deblock

Caption: Standard four-step phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting_Low_Yield problem Problem: Low Yield of Full-Length Product cause1 Possible Cause: Depurination problem->cause1 cause2 Possible Cause: Inefficient Coupling problem->cause2 solution1a Solution: Use Milder Acid (DCA) cause1->solution1a solution1b Solution: Reduce Deblocking Time cause1->solution1b solution2a Solution: Ensure Anhydrous Conditions cause2->solution2a solution2b Solution: Use Fresh Reagents cause2->solution2b

Caption: Troubleshooting logic for diagnosing low synthesis yield.

Depurination_Pathway start_node Purine Nucleoside on Chain Sugar-Phosphate Backbone Guanine or Inosine protonated Protonated Purine N7 is protonated, weakening the glycosidic bond start_node->protonated acid H+ acid->start_node:base Acidic Deblock Step cleavage Cleavage of Glycosidic Bond protonated->cleavage products Abasic Site Sugar-Phosphate Backbone (Base is lost) Released Base cleavage->products

Caption: The chemical pathway of depurination during the acid deblocking step.

References

purification strategies for removing failure sequences in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic RNA and removing failure sequences.

FAQs: Common Issues in RNA Purification

Q1: What are the most common types of failure sequences in RNA synthesis?

A1: During solid-phase synthesis of RNA, several types of failure sequences can occur. The most common include:

  • n-1 Sequences: These are deletions of a single nucleotide, representing the most frequent type of failure. They arise from incomplete coupling of a phosphoramidite (B1245037) during a synthesis cycle.

  • n+1 Sequences: These are insertions of a single nucleotide, which are less common than n-1 sequences.

  • Truncated Sequences: Shorter RNA fragments that result from the termination of the synthesis process before the full-length sequence is achieved.

  • Sequences with Incomplete Deprotection: Residual protecting groups on the bases or the sugar can lead to modified RNA sequences.

  • Double-Stranded RNA (dsRNA): Formation of double-stranded RNA can be an impurity, especially in the synthesis of long single-stranded RNA.

  • Residual DNA Template: In in vitro transcription, the DNA template used for synthesis can be a contaminant in the final RNA product.[1]

  • Abortive Transcripts: Short RNA sequences that are prematurely terminated during in vitro transcription.[1]

Q2: My RNA yield is consistently low after purification. What are the possible causes and solutions?

A2: Low RNA yield is a common issue with several potential causes. Here’s a troubleshooting guide:

Potential CauseRecommended Solution
Incomplete Elution Ensure the elution buffer is applied directly to the center of the column matrix to ensure full saturation. For stubborn RNA, consider increasing the elution volume, performing multiple elutions, or increasing the incubation time.[2]
Incorrect Reagent Preparation or Usage Double-check the protocol for correct buffer reconstitution, the order of buffer and ethanol (B145695) addition, and proper handling of column flow-through and eluents.[2]
Insufficient Mixing Thoroughly mix the ethanol with the RNA sample and binding buffer before applying the mixture to the purification column.[2]
RNA Degradation Use RNase-free reagents and consumables. Store RNA samples at -70°C for long-term storage.[2]
High Degree of RNA Secondary Structure For small RNAs with significant secondary structure, consider increasing the ethanol concentration during the binding step to improve recovery.[2]

Q3: My purified RNA performs poorly in downstream applications. What could be the problem?

A3: Poor performance in downstream applications such as RT-qPCR, sequencing, or translation is often due to residual contaminants.

Potential CauseRecommended Solution
Residual Ethanol or Salt Ensure that the column tip does not touch the flow-through during wash steps. If contamination is suspected, perform an additional centrifugation step to remove any remaining wash buffer.[2]
Genomic DNA Contamination Treat the RNA sample with DNase I to remove any contaminating DNA.[2]
Organic Contaminants (Phenol, Guanidine) Ensure complete phase separation during phenol-chloroform extraction. Perform additional wash steps when using column-based kits to remove guanidine (B92328) salts.

Purification Strategy Workflow

The following diagram illustrates a general workflow for RNA synthesis and purification.

RNA_Purification_Workflow cluster_synthesis RNA Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis or In Vitro Transcription Cleavage Cleavage from Solid Support & Base Deprotection Synthesis->Cleavage Crude RNA Product Purification Choice of Purification Method Cleavage->Purification Deprotected RNA Analysis Purity & Integrity Analysis (e.g., HPLC, PAGE, Mass Spec) Purification->Analysis Purified RNA

A general workflow for RNA synthesis and purification.

Troubleshooting Decision Tree for Purification Method Selection

This decision tree can help you choose the most appropriate purification method based on your specific needs.

Purification_Decision_Tree cluster_purity Purity cluster_yield Yield cluster_resolution Resolution cluster_methods Recommended Method start What is the primary goal of your purification? high_purity Highest Purity (>95%) start->high_purity Highest Purity high_yield High Yield start->high_yield High Yield single_base_res Single-Base Resolution start->single_base_res Resolution size_based_sep Bulk Separation by Size start->size_based_sep page Denaturing PAGE high_purity->page iehplc Ion-Exchange HPLC high_purity->iehplc moderate_purity High Purity (>85%) rphplc Reverse-Phase HPLC high_yield->rphplc sec Size-Exclusion Chromatography high_yield->sec single_base_res->page single_base_res->iehplc size_based_sep->sec

A decision tree to guide the selection of an appropriate RNA purification method.

Comparison of RNA Purification Methods

The following table provides a quantitative comparison of common RNA purification methods.

FeatureDenaturing PAGEIon-Exchange HPLC (IE-HPLC)Reverse-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Purity >95%[3]>90%>85%[3]Variable, lower resolution
Resolution Single nucleotideSingle nucleotide for shorter oligosGood for hydrophobically modified oligosBased on size, lower resolution
Yield Lower (20-50%)[4]ModerateHigher (50-70%)[4]High
Sample Capacity Low to moderateModerate to highHighHigh
Throughput LowHighHighHigh
Best For High-purity applications, resolving n-1 sequences, oligos >40 bases.[4]Purification of smaller quantities with excellent resolution.[3]Larger scales, hydrophobically modified oligos.[3]Desalting and buffer exchange, bulk separation of large from small molecules.
Limitations Time-consuming, potential for acrylamide (B121943) contamination, lower yield.[5]Limited by oligo length (typically <40-mers for high resolution).[3]Resolution decreases with increasing oligo length.[3]Does not effectively remove impurities of similar size.[6]

Detailed Experimental Protocols

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Purification

This protocol is suitable for purifying RNA oligonucleotides and removing failure sequences.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • Urea (B33335)

  • 10X TBE buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • 2X RNA loading buffer (containing formamide, EDTA, and loading dyes)

  • Elution buffer (e.g., 0.3 M sodium acetate)

  • Ethanol (100% and 70%)

  • Glycogen (B147801) or linear polyacrylamide as a co-precipitant

Procedure:

  • Gel Preparation:

    • Assemble glass plates and spacers for the gel.

    • Prepare the denaturing polyacrylamide gel solution (e.g., 8-20% acrylamide) containing 7-8 M urea in 1X TBE.

    • Add APS and TEMED to initiate polymerization and pour the gel. Insert the comb and allow the gel to polymerize completely.[7]

  • Sample Preparation and Loading:

    • Resuspend the crude RNA pellet in an appropriate volume of RNase-free water.

    • Mix the RNA sample with an equal volume of 2X RNA loading buffer.

    • Heat the sample at 70-95°C for 3-5 minutes to denature the RNA, then immediately place it on ice.[7][8]

    • Pre-run the gel for at least 30 minutes to heat it to the operating temperature (around 45-55°C).[9]

    • Load the denatured RNA sample into the wells.

  • Electrophoresis:

    • Run the gel at a constant power to maintain a consistent temperature. The voltage and run time will depend on the gel size and percentage.

  • Visualization and Excision:

    • After electrophoresis, visualize the RNA bands using UV shadowing.

    • Carefully excise the band corresponding to the full-length RNA product using a clean razor blade.

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add elution buffer to the tube and incubate with shaking overnight at 4°C or for a few hours at room temperature.[10]

  • RNA Precipitation:

    • Separate the elution buffer from the gel fragments by centrifugation or using a spin column.

    • Add glycogen or another co-precipitant to the supernatant.

    • Precipitate the RNA by adding 2.5-3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.

    • Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry the pellet.

    • Resuspend the purified RNA in an appropriate volume of RNase-free water or buffer.

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)

IE-HPLC separates RNA molecules based on the net negative charge of their phosphate (B84403) backbone.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column suitable for oligonucleotide separation

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Crude RNA sample dissolved in Mobile Phase A

Procedure:

  • System Preparation:

    • Equilibrate the anion-exchange column with Mobile Phase A until a stable baseline is achieved.

  • Sample Injection:

    • Inject the dissolved crude RNA sample onto the column.

  • Chromatography:

    • Elute the bound RNA using a linear gradient of increasing salt concentration (mixing Mobile Phase A and Mobile Phase B). Shorter, less negatively charged failure sequences will elute earlier than the longer, full-length product.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak, which represents the full-length RNA.

  • Desalting:

    • Desalt the collected fractions using size-exclusion chromatography or ethanol precipitation to remove the high concentration of salt from the elution buffer.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates RNA based on hydrophobicity. Ion-pair RP-HPLC is commonly used, where an ion-pairing agent is added to the mobile phase to interact with the negatively charged phosphate backbone, allowing for separation based on length.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C18)

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA))

  • Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., Acetonitrile (B52724) with 0.1 M TEAA)

  • Crude RNA sample dissolved in Mobile Phase A

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Sample Injection:

    • Inject the dissolved crude RNA sample.

  • Chromatography:

    • Elute the RNA using a shallow gradient of increasing organic solvent (Mobile Phase B). The hydrophobicity of the RNA-ion pair complex increases with length, so longer sequences are retained more strongly and elute later.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak.

  • Solvent Removal:

    • Remove the acetonitrile and volatile TEAA from the collected fractions by lyophilization or vacuum centrifugation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is particularly useful for desalting and buffer exchange, or for separating large RNA products from small contaminants.

Materials:

  • Chromatography system (can be a simple gravity-flow column or an FPLC/HPLC system)

  • Size-exclusion column with an appropriate pore size for the target RNA

  • Mobile Phase: A buffer compatible with the RNA and downstream applications (e.g., RNase-free PBS or Tris buffer)

  • Crude RNA sample

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with several column volumes of the chosen mobile phase.

  • Sample Application:

    • Apply the RNA sample to the top of the column. The sample volume should be a small fraction of the total column volume for optimal resolution.

  • Elution:

    • Elute the sample with the mobile phase. Larger molecules that are excluded from the pores of the stationary phase will travel faster and elute first. Smaller molecules that can enter the pores will have a longer path and elute later.

  • Fraction Collection:

    • Collect fractions and identify those containing the purified RNA, which will be in the earlier eluting fractions, separated from smaller contaminants like salts and unincorporated nucleotides.

References

Technical Support Center: The Impact of TBDMS Steric Hindrance on Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using the tert-butyldimethylsilyl (TBDMS or TBS) protecting group in coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the TBDMS group and why is it considered sterically hindering?

The tert-butyldimethylsilyl (TBDMS) group is a popular silicon-based protecting group used for hydroxyl functionalities. Its structure consists of a silicon atom bonded to two methyl groups and a bulky tert-butyl group. This tert-butyl group is the primary source of its significant steric bulk. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction.[1] The large size of the TBDMS group can physically block or slow the approach of reagents to a nearby reactive center, thereby affecting the efficiency of coupling reactions.

Q2: How does the steric hindrance of a TBDMS group impact the efficiency of coupling reactions like Suzuki-Miyaura or amide bond formation?

The steric bulk of the TBDMS group can significantly lower the rate and yield of coupling reactions.[2] In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the TBDMS group can hinder the crucial oxidative addition or transmetalation steps of the catalytic cycle by preventing the substrate from effectively coordinating with the metal catalyst.[3] Similarly, in amide bond formation, a TBDMS group on either the amine or the carboxylic acid partner can obstruct the nucleophilic attack required to form the amide bond, often leading to low or no product formation with standard coupling reagents.[4][5]

Q3: How does TBDMS compare to other common silyl (B83357) protecting groups in terms of steric hindrance and stability?

The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom.[1] More hindered groups provide greater stability against hydrolysis but can also pose greater challenges in subsequent coupling reactions.

The general order of steric bulk and stability is: TMS < TES < TBDMS < TIPS < TBDPS

  • TMS (Trimethylsilyl): Very labile and offers minimal steric hindrance. Rarely used as a stable protecting group.

  • TES (Triethylsilyl): Offers a balance of increased stability over TMS with moderate steric bulk.

  • TBDMS (tert-Butyldimethylsilyl): A widely used protecting group that provides a good balance of stability and reactivity. Its steric hindrance is significant and often impacts coupling efficiency.[1]

  • TIPS (Triisopropylsilyl): More sterically demanding and more stable than TBDMS.

  • TBDPS (tert-Butyldiphenylsilyl): One of the most robust silyl protecting groups due to its significant steric hindrance.[1]

Troubleshooting Guide for Low Coupling Efficiency

Low yields in coupling reactions involving TBDMS-protected substrates are a common issue. This guide provides a systematic approach to troubleshooting these challenges.

Problem: Low or no yield in a Suzuki-Miyaura cross-coupling reaction with a TBDMS-protected aryl halide.

This is often due to the steric hindrance of the TBDMS group impeding one of the steps in the catalytic cycle.

Troubleshooting Workflow

G start Low Coupling Yield check_reagents Verify Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents optimize_ligand Optimize Ligand: - Use bulky, electron-rich  monophosphine ligands  (e.g., SPhos, XPhos) check_reagents->optimize_ligand Reagents OK optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base success Improved Yield optimize_ligand->success optimize_solvent Change Solvent System (e.g., Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent optimize_base->success increase_temp Increase Reaction Temperature / Time optimize_solvent->increase_temp optimize_solvent->success change_pg Consider Alternative Protecting Group (e.g., TES, TIPS) increase_temp->change_pg Still low yield increase_temp->success change_pg->success

Troubleshooting workflow for low-yield Suzuki coupling.


Solutions & Optimization Strategies:

  • Optimize the Catalyst and Ligand: For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective than traditional ligands like PPh₃. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically crowded.

  • Screen Different Bases: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like K₂CO₃.

  • Vary the Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvent systems include mixtures of an organic solvent with water (e.g., 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O).

  • Increase Temperature and Reaction Time: Sterically hindered reactions are often slower. Increasing the reaction temperature (e.g., to reflux) and extending the reaction time can help drive the reaction to completion.

  • Consider an Alternative Protecting Group: If optimization fails, the TBDMS group may be too sterically demanding for the specific transformation. Switching to a smaller silyl group like TES (triethylsilyl) or a different class of protecting group may be necessary.

Data Presentation: Impact of Steric Hindrance on Reaction Yield

While specific yields are highly substrate-dependent, the following table provides an illustrative comparison of expected yields in a model Suzuki-Miyaura coupling of a protected 4-bromophenol (B116583) with phenylboronic acid, based on the general principles of steric hindrance.

Protecting Group (PG) on 4-BromophenolRelative Steric BulkTypical Isolated Yield (%)
None (-OH)N/A>95%
TMS (-OTMS)Low85 - 95%
TBDMS (-OTBDMS)Medium50 - 75%
TIPS (-OTIPS)High20 - 40%

Note: These are representative yields and actual results may vary significantly based on specific substrates and optimized reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a TBDMS-Protected Aryl Bromide

This protocol describes a general procedure for the coupling of (4-bromophenoxy)(tert-butyl)dimethylsilane (B16469) with phenylboronic acid.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Evacuate and backfill with Inert Gas (N2/Ar) A->B C Add Catalyst/Ligand and Degassed Solvent B->C D Heat to 90-100 °C with stirring C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute with EtOAc, and Wash with H2O/Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

General workflow for a Suzuki-Miyaura coupling reaction.


Materials:

  • (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the TBDMS-protected aryl bromide, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos, followed by the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may require 12-24 hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Amide Coupling with a Sterically Hindered TBDMS-Protected Amine

This protocol describes a method for coupling a carboxylic acid to a sterically hindered amine using a potent coupling agent.

Materials:

  • Sterically hindered TBDMS-protected amine (1.0 mmol, 1.0 eq.)

  • Carboxylic acid (1.1 mmol, 1.1 eq.)

  • HATU (1.2 mmol, 1.2 eq.)

  • DIPEA (3.0 mmol, 3.0 eq.)

  • Anhydrous DMF (5 mL)

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF. Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the TBDMS-protected amine in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction may be slow; monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

preventing 2' to 3' migration of protecting groups during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of 2' to 3' protecting group migration during deprotection steps, particularly in the context of ribonucleoside and carbohydrate chemistry.

Frequently Asked Questions (FAQs)

Q1: What is 2' to 3' protecting group migration and why is it a significant problem?

A1: Protecting group migration is an intramolecular reaction where a protecting group, most commonly an acyl or silyl (B83357) group, moves from the 2'-hydroxyl to the adjacent 3'-hydroxyl of a ribose sugar (or vice versa).[1] This migration is a significant issue, especially in RNA synthesis, because it can lead to the formation of non-natural, biologically inactive 2'-5' phosphodiester linkages instead of the native 3'-5' linkages.[2] This isomerization compromises the structural integrity and biological function of the synthesized molecule. In carbohydrate chemistry, such migrations can complicate synthesis, isolation, and purification of target molecules.[3]

Q2: What are the primary types of protecting groups that are prone to migration?

A2: The most common protecting groups susceptible to 2' to 3' migration are:

  • Acyl groups: Acetyl (Ac), Benzoyl (Bz), and Pivaloyl (Piv) groups are known to migrate, especially under basic or acidic conditions.[4][5]

  • Silyl groups: The tert-butyldimethylsilyl (TBDMS or TBS) group is widely used for 2'-hydroxyl protection in RNA synthesis and is notoriously prone to migration.[6]

Q3: What is the underlying mechanism of this migration?

A3: The migration is typically catalyzed by either base or acid.

  • Base-Catalyzed Acyl Migration: This is the more common pathway. It begins with the deprotonation of the adjacent free hydroxyl group (e.g., 3'-OH). The resulting alkoxide acts as a nucleophile, attacking the carbonyl carbon of the acyl group at the 2' position. This forms a transient, cyclic orthoester intermediate which then resolves by breaking one of the C-O bonds, resulting in the acyl group being attached to the 3'-hydroxyl.[3][7] The rate of this process is heavily influenced by pH.[3][8]

  • Acid-Catalyzed Acyl Migration: Under acidic conditions, a similar migration can occur, also proceeding through a cyclic intermediate.[9][10]

Q4: Which experimental conditions are known to promote protecting group migration?

A4: Several factors can promote migration:

  • Basic Conditions: Standard basic deprotection cocktails, such as aqueous ammonia, used to remove protecting groups from nucleobases can also catalyze the migration of 2'-OH protecting groups.[11] The rate of migration is linearly dependent on the hydroxide (B78521) ion concentration.[3]

  • Acidic Conditions: Strong acids like trifluoroacetic acid (TFA), used in peptide synthesis or for the removal of other protecting groups, can induce N-to-O acyl migration in peptides containing serine or threonine residues and can also promote migration in carbohydrates.[5][9]

  • Extended Reaction Times and Elevated Temperatures: Prolonged exposure to deprotection reagents or heating can increase the likelihood and extent of migration.[12][13]

Troubleshooting Guide

Q5: My HPLC analysis of a purified oligonucleotide shows broadened peaks, shoulders, or distinct multiple peaks close to the main product. What could be the cause?

A5: This is a classic sign of protecting group migration. The presence of diastereomers containing isomeric 2'-5' linkages, resulting from the migration of a 2'-TBDMS group during synthesis, can lead to such peak profiles in HPLC analysis. You should confirm the identity of these peaks using mass spectrometry.

Q6: The final yield of my full-length RNA product is unexpectedly low after deprotection. What are the possible reasons?

A6: Low yield can be attributed to phosphodiester chain cleavage. This often occurs if the 2'-TBDMS group is prematurely lost during the basic deprotection step (e.g., with aqueous ammonia).[11] The exposed 2'-hydroxyl can attack the adjacent phosphodiester linkage, leading to scission of the RNA chain.[6][11]

Q7: My synthesized RNA molecule shows little to no biological activity. Could this be related to the deprotection step?

A7: Yes. If 2' to 3' TBDMS migration occurred during the synthesis of the phosphoramidite (B1245037) monomer, the phosphoramidite group would be incorrectly added to the 2'-position. The incorporation of this isomeric monomer into the oligonucleotide chain results in a non-natural 2'-5' phosphodiester linkage, which is biologically inactive.[2] Incomplete removal of the 2'-silyl group during the final fluoride (B91410) treatment can also interfere with biological activity.

Prevention Strategies and Key Experimental Protocols

Preventing migration involves a careful selection of protecting groups and optimization of reaction conditions to ensure that deprotection of one group does not induce the migration of another.

Strategy 1: Modification of Deprotection Conditions

For TBDMS-protected RNA, modifying the standard deprotection conditions is the most direct way to suppress side reactions.

Experimental Protocol: Mild Deprotection of TBDMS-Protected RNA This protocol aims to minimize both premature loss of the 2'-TBDMS group and subsequent chain cleavage.

  • Cleavage from Support & Base Deprotection: Instead of standard aqueous ammonium (B1175870) hydroxide, use a mixture of ammonium hydroxide/ethanol (3:1, v/v) .

  • Incubation: Incubate the support-bound oligonucleotide in this solution for 17 hours at 55°C. This anhydrous condition has been shown to reduce chain cleavage to less than 1%.[11]

  • Supernatant Collection: After incubation, carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.

  • Drying: Evaporate the solution to dryness using a centrifugal evaporator.

  • Silyl Group Deprotection: To remove the 2'-TBDMS groups, dissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF).[14]

  • Incubation: Mix well and heat the solution to 65°C for 2.5 hours.[14]

  • Quenching and Purification: Quench the reaction and proceed with desalting or cartridge purification as per your standard workflow.[14]

Data Summary: Effect of Deprotection Conditions on TBDMS Group Stability

Deprotection ReagentTemperatureTimeOutcomeReference
Aqueous Ammonium Hydroxide55°C17 hoursSignificant loss of TBDMS groups, leading to chain cleavage.[11]
Ammonium Hydroxide/Ethanol (3:1)55°C17 hoursChain cleavage is reduced to less than 1%.[11]
AMA (Ammonium Hydroxide/Methylamine, 1:1)65°C10 minutesFast and efficient, but requires compatible base protecting groups.[14]
0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursUltra-mild conditions for sensitive oligonucleotides.[12]
Strategy 2: Use of Alternative 2'-Hydroxyl Protecting Groups

To circumvent the migration issue entirely, protecting groups that are inherently stable to standard deprotection conditions can be used.

  • TOM (Triisopropylsilyloxymethyl) Group: The TOM group is sterically similar to a 2'-OMe group, allowing for high coupling efficiency.[2] A key feature is that it cannot undergo 2' to 3' migration during basic deprotection steps.[2][14] Deprotection is fast and reliable using AMA or other amine-based reagents.[2]

  • ACE (bis(2-Acetoxyethoxy)methyl) Group: This group is another alternative that offers a different deprotection mechanism, adding to the toolkit for complex syntheses.[6]

Strategy 3: Orthogonal Protection Scheme

An orthogonal protection strategy is a powerful approach where different classes of protecting groups are used for different functional groups, allowing one to be removed selectively under specific conditions without affecting the others.[15][16]

Example of an Orthogonal Scheme in RNA Synthesis:

  • 5'-Hydroxyl: Protected with an acid-labile DMT (Dimethoxytrityl) group.

  • Exocyclic Amines (Bases): Protected with base-labile acyl groups (e.g., Ac, Bz).[16]

  • 2'-Hydroxyl: Protected with a fluoride-labile TBDMS group.[11]

This scheme allows for the selective removal of each group in a specific order: the DMT group is removed with a mild acid at each synthesis cycle, the base-protecting groups are removed with a basic solution, and finally, the 2'-TBDMS group is removed with a fluoride source like TBAF or TEA·3HF.[11][16]

Visual Guides

Acyl_Migration_Mechanism Mechanism of Base-Catalyzed 2' to 3' Acyl Migration cluster_start Initial State cluster_intermediate Reaction Intermediate cluster_end Final State Start 2'-O-Acyl Ribonucleoside (3'-OH is free) Deprotonated 3'-Alkoxide Intermediate Start->Deprotonated + OH⁻ - H₂O Orthoester Cyclic Orthoester Intermediate Deprotonated->Orthoester Intramolecular Nucleophilic Attack End 3'-O-Acyl Ribonucleoside (2'-OH is free) Orthoester->End Resolution

Caption: Base-catalyzed acyl migration proceeds via a cyclic orthoester intermediate.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Migration Start Problem Observed: Low Yield or Impure Product CheckHPLC Analyze by HPLC. Are there broad peaks, shoulders, or extra peaks? Start->CheckHPLC CheckMS Analyze by Mass Spec. Is the mass correct for the desired product? CheckHPLC->CheckMS Yes Cleavage Possible Chain Cleavage due to premature 2'-deprotection CheckHPLC->Cleavage No (Low recovery) Migration High Probability of Isomer Formation due to Migration CheckMS->Migration Yes (Correct Mass, Impure HPLC) IncompleteDeprotection Incomplete Deprotection (Base or 2'-PG) CheckMS->IncompleteDeprotection No (Higher Mass) MonomerIssue Isomeric phosphoramidite used in synthesis Migration->MonomerIssue Sol_Migration Solution: - Use milder deprotection (e.g., NH₃/EtOH) - Use non-migrating PG (e.g., TOM) Migration->Sol_Migration Sol_Cleavage Solution: - Use milder base deprotection - Ensure 2'-PG is stable to base removal Cleavage->Sol_Cleavage Sol_Deprotection Solution: - Extend deprotection time/temp - Confirm reagent activity IncompleteDeprotection->Sol_Deprotection

Caption: A logical workflow to diagnose issues related to protecting group migration.

Orthogonal_Strategy Example of an Orthogonal Protection Strategy in RNA Synthesis A Fully Protected Nucleoside on Support 5'-DMT 2'-TBDMS Base-Acyl B 5'-OH Free for Coupling 5'-OH 2'-TBDMS Base-Acyl A:f1->B:f1 Mild Acid (TCA/DCA) During Synthesis C Bases Deprotected 5'-OH 2'-TBDMS Base-NH₂ B->C Base (e.g., NH₃/EtOH) Post-Synthesis D Fully Deprotected RNA 5'-OH 2'-OH Base-NH₂ C:f2->D:f2 Fluoride Source (TBAF or TEA·3HF) Final Step

References

Technical Support Center: Optimizing Activator Concentration for Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with modified phosphoramidites. Our goal is to help you resolve common issues and optimize your oligonucleotide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in phosphoramidite (B1245037) chemistry?

A1: In oligonucleotide synthesis, the activator is a critical reagent that enables the coupling of a phosphoramidite monomer to the growing oligonucleotide chain.[1][2] It is a mild acid that protonates the nitrogen atom of the phosphoramidite's diisopropylamino group, making it a good leaving group.[2][3] This creates a highly reactive phosphite (B83602) intermediate that readily reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[3][4] The choice and concentration of the activator directly impact the coupling efficiency and the overall yield and purity of the final oligonucleotide product.[4][5]

Q2: How does the activator concentration affect coupling efficiency?

A2: The activator concentration is a critical parameter to optimize for efficient coupling.[] An insufficient activator concentration will lead to incomplete activation of the phosphoramidite, resulting in lower coupling efficiency and the formation of truncated sequences (n-1 oligomers).[] Conversely, an excessively high activator concentration can lead to side reactions. For instance, strongly acidic activators can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer, leading to the formation of dimers (n+1 oligomers), particularly with dG phosphoramidites.[7][8] Therefore, finding the optimal activator concentration is key to maximizing the yield of the desired full-length oligonucleotide.

Q3: What are the common types of activators used for modified phosphoramidites?

A3: Several activators are commonly used in oligonucleotide synthesis, each with distinct properties. The choice of activator often depends on the specific type of phosphoramidite being used, especially for modified or sterically hindered monomers.[4] Common activators include:

  • 1H-Tetrazole: A traditional activator, but its use has decreased due to its hazardous nature and limited solubility in acetonitrile (B52724).[9]

  • 5-Ethylthio-1H-tetrazole (ETT): A more soluble and widely used activator than 1H-Tetrazole.[4][8]

  • 5-Benzylthio-1H-tetrazole (BTT): Another popular and effective activator.[8]

  • 4,5-Dicyanoimidazole (B129182) (DCI): A non-tetrazole-based activator that is less acidic but highly nucleophilic, leading to faster coupling times.[1][8][10] It is also highly soluble in acetonitrile.[1][8]

  • Activator 42 (5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole): A highly acidic activator often used for sterically demanding couplings.

Q4: How do I choose the right activator for my modified phosphoramidite?

A4: The choice of activator depends on several factors, including the steric bulk of the modified phosphoramidite, the desired reaction kinetics, and the scale of the synthesis. For standard DNA and RNA synthesis, ETT and BTT are often good choices.[8] For sterically hindered phosphoramidites, such as 2'-O-modified RNA monomers, a more acidic activator like BTT or a highly nucleophilic activator like DCI may be required to achieve high coupling efficiencies.[3][8] For large-scale synthesis, DCI is often preferred due to its high solubility and reduced risk of side reactions like dimer formation.[8]

Q5: What are the signs of suboptimal activator concentration in my synthesis data?

A5: Suboptimal activator concentration can manifest in several ways in your synthesis data. Low coupling efficiency is the most direct indicator, which can be observed through:

  • Trityl Cation Monitoring: A significant drop or inconsistent readings in the absorbance of the DMT cation released during the deblocking step indicates poor coupling in the preceding cycle.[11]

  • HPLC Analysis of Crude Product: A high percentage of shortmer or n-1 failure sequences in the crude oligonucleotide product is a clear sign of inefficient coupling.[11]

  • Mass Spectrometry (MS) Analysis: The presence of significant peaks corresponding to truncated sequences confirms coupling problems.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Suboptimal Activator Concentration: The activator concentration may be too low for the specific modified phosphoramidite.Increase the activator concentration incrementally. For sterically hindered amidites, a higher concentration is often necessary.[][]
Degraded Activator: The activator solution may have degraded due to moisture or prolonged storage.Use a fresh, anhydrous solution of the activator.[11]
Inappropriate Activator: The chosen activator may not be suitable for the specific modification on the phosphoramidite.Switch to a more appropriate activator. For bulky modifications, consider a more acidic or nucleophilic activator like BTT or DCI.[8]
Presence of n+1 Peaks (Dimer Formation) Activator is too Acidic: Highly acidic activators can cause detritylation of the phosphoramidite monomer before coupling.Switch to a less acidic activator like DCI.[7][8]
Excessive Activator Concentration: Even with a suitable activator, a very high concentration can lead to side reactions.Reduce the activator concentration.
Inconsistent Coupling Efficiency Moisture in Activator Solution: Water in the activator solution will react with the activated phosphoramidite, reducing its availability for coupling.Ensure the activator is dissolved in anhydrous acetonitrile and handled under inert atmosphere to prevent moisture contamination.[7]
Activator Precipitation: The activator may be precipitating out of solution, especially at lower temperatures.Use an activator with higher solubility in acetonitrile, such as DCI, or gently warm the solution to redissolve the activator.[13]

Experimental Protocols

Protocol 1: Optimization of Activator Concentration

This protocol outlines a general procedure for optimizing the activator concentration for a new or modified phosphoramidite.

Objective: To determine the optimal activator concentration that yields the highest coupling efficiency for a specific modified phosphoramidite.

Materials:

  • DNA/RNA synthesizer

  • Solid support functionalized with the initial nucleoside

  • Modified phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solutions at various concentrations (e.g., 0.25 M, 0.45 M, 0.5 M, 0.75 M of ETT or DCI in anhydrous acetonitrile)

  • Standard synthesis reagents (deblocking, capping, oxidation solutions)

  • Anhydrous acetonitrile

  • HPLC system for analysis

  • Mass spectrometer for analysis

Methodology:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with fresh, anhydrous reagents.

  • Test Sequence: Program the synthesis of a short, simple sequence (e.g., a 10-mer) that includes the modified phosphoramidite at one or more positions.

  • Activator Concentration Series: Set up a series of synthesis runs, keeping all parameters constant except for the activator concentration. Use a range of concentrations for the chosen activator.

  • Synthesis Execution: Perform the syntheses for each activator concentration.

  • Trityl Monitoring: If available on your synthesizer, monitor the trityl cation release at each coupling step to get a real-time indication of coupling efficiency.[11]

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate protocol for the modifications present.

  • Analysis:

    • HPLC Analysis: Analyze the crude product from each synthesis run by reverse-phase HPLC to quantify the percentage of the full-length product versus failure sequences.[11]

    • Mass Spectrometry: Confirm the identity of the full-length product and any major impurities by mass spectrometry.[11]

  • Data Evaluation: Compare the percentage of full-length product obtained with each activator concentration. The optimal concentration is the one that provides the highest yield of the desired product with minimal side products.

Quantitative Data Summary
ActivatorTypical Concentration RangeRecommended forKey Characteristics
1H-Tetrazole 0.45 M - 0.5 MStandard DNA synthesisHazardous, low solubility[9][13]
ETT 0.25 M - 0.75 MGeneral purpose, DNA, RNAMore soluble than 1H-Tetrazole[8]
BTT 0.25 M - 0.5 MRNA synthesis, long oligosMore acidic than ETT[8]
DCI 0.25 M - 1.2 MModified/bulky amidites, large scaleLess acidic, highly nucleophilic, very soluble[1][8][10]

Visual Guides

Phosphoramidite_Coupling_Workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Activation 2. Activation (Phosphoramidite + Activator) Deblocking->Activation Free 5'-OH Coupling 3. Coupling (Formation of phosphite triester) Activation->Coupling Capping 4. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 5. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Automated oligonucleotide synthesis cycle workflow.

Phosphoramidite_Activation_Pathway Phosphoramidite Phosphoramidite Monomer N(iPr)2 Activated_Intermediate Activated Intermediate P-Activator Phosphoramidite:n->Activated_Intermediate:w Protonation Activator Activator (H+) Activator->Phosphoramidite:n Coupled_Product Coupled Product Phosphite Triester Activated_Intermediate:e->Coupled_Product:w Nucleophilic Attack Growing_Chain Growing Oligonucleotide 5'-OH Growing_Chain->Activated_Intermediate:p

Caption: Chemical pathway of phosphoramidite activation and coupling.

References

Validation & Comparative

A Comparative Analysis of 5'-O-DMT-2'-O-TBDMS-rI by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of modified ribonucleosides is paramount for the successful synthesis of RNA oligonucleotides. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5'-O-DMT-2'-O-TBDMS-rI (5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)inosine) alongside its canonical ribonucleoside counterparts. The data presented facilitates the identification and quality control of these critical raw materials in oligonucleotide synthesis.

Comparative Spectroscopic and Spectrometric Data

The following table summarizes the key analytical data for 5'-O-DMT-2'-O-TBDMS protected ribonucleosides. The data for U, C(Ac), A(Bz), and G(iBu) are derived from experimental findings, providing a benchmark for the expected values for the inosine (B1671953) analogue.

Compound¹H NMR (δ ppm) - Anomeric Proton (H-1')¹³C NMR (δ ppm) - Anomeric Carbon (C-1')Calculated Monoisotopic Mass [M+H]⁺ (Da)Observed HRMS [M+H]⁺ (Da)
5'-O-DMT-2'-O-TBDMS-rU 5.96 (d, J = 3.0 Hz)88.9661.2945661.2926[1]
5'-O-DMT-2'-O-TBDMS-rC(Ac) 5.90 (d, J = 1.5 Hz)Not Reported702.3205702.3219[1]
5'-O-DMT-2'-O-TBDMS-rA(Bz) 6.18 (d, J=5.5 Hz)90.0804.3474804.3483
5'-O-DMT-2'-O-TBDMS-rG(iBu) 5.89 (s)87.8770.3580770.3574[1]
This compound ~5.9-6.0 (expected)~88-90 (expected)677.3001Not available in cited literature

Note: The expected values for this compound are based on the trends observed in the analogous compounds. The calculated mass provides a theoretical value for mass spectrometry analysis.

Experimental Protocols

The following protocols describe the general procedures for acquiring NMR and mass spectrometry data for 5'-O-DMT-2'-O-TBDMS protected ribonucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the protected ribonucleoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire spectra at a constant temperature (e.g., 25 °C).

    • Use a standard pulse program for proton NMR.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the solvent peak.

  • ³¹P NMR Acquisition (for phosphoramidites):

    • For the corresponding phosphoramidite (B1245037) derivatives, acquire proton-decoupled ³¹P NMR spectra.

    • Use an external standard, such as 85% H₃PO₄, for referencing. The characteristic signals for the phosphoramidite diastereomers typically appear in the range of 148-152 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile (B52724) or methanol).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Analysis:

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a suitable mass range to include the expected molecular ion.

    • The high-resolution capability allows for the determination of the accurate mass, which can be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to study the fragmentation patterns. Characteristic fragment ions include the loss of the DMT group (m/z 303) and fragments corresponding to the silylated sugar and the nucleobase.

Analytical Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of 5'-O-DMT-2'-O-TBDMS protected ribonucleosides.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 5'-O-DMT-2'-O-TBDMS-rN NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity Final_Report Final Analytical Report Structure->Final_Report Identity Verified Purity->Final_Report Quality Assured

References

Unraveling the Energetics of RNA Duplexes: A Comparative Guide to Inosine-Cytosine Pair Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic nuances of RNA duplexes is paramount for the design of effective RNA-targeted therapeutics and diagnostics. This guide provides a comprehensive comparison of the thermodynamic stability of RNA duplexes containing inosine-cytosine (I-C) pairs against canonical Watson-Crick pairs and other mismatches, supported by experimental data and detailed protocols.

Inosine, a naturally occurring purine (B94841) nucleoside, is a significant player in RNA biology, arising from the deamination of adenosine. Its ability to pair with cytosine introduces a unique structural and energetic element into RNA duplexes. This guide delves into the thermodynamic parameters governing the stability of I-C pairs in RNA, offering a clear perspective on their contribution to duplex formation compared to standard G-C and A-U pairs, as well as the A-C mismatch.

Comparative Thermodynamic Stability

The stability of an RNA duplex is quantified by its change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A more negative ΔG° indicates a more stable duplex. Experimental studies, primarily through UV melting analysis, have elucidated the energetic contributions of I-C pairs.

Optical melting experiments on a series of RNA duplexes have revealed that I-C pairs are less stable than the canonical G-C pairs but significantly more stable than A-C mismatches.[1][2][3] The difference in stability between G-C and I-C pairs can be attributed to the number of hydrogen bonds they form. A G-C pair is joined by three hydrogen bonds, whereas an I-C pair, structurally similar to a G-C pair but lacking the exocyclic amino group on the guanine (B1146940) base, forms only two hydrogen bonds.[3]

On average, an internal G-C pair contributes significantly more to duplex stability than an internal I-C pair.[3] Conversely, duplexes with I-C pairs are considerably more stable than those with A-C mismatches.[3] Interestingly, the stability contribution of an I-C pair is comparable to that of a canonical A-U pair.[4]

The following tables summarize the thermodynamic parameters for RNA duplexes containing internal and terminal I-C pairs in comparison to G-C and A-C pairs.

Table 1: Thermodynamic Parameters for Internal Single Base Pair Variants in an RNA Duplex
Internal PairΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)TM (°C)
G-C -13.3-32.7-3.5661.1
I-C -8.0-21.4-1.6545.3
A-C -5.3-14.8-0.9137.5

Data extracted from studies on self-complementary RNA duplexes. The stability of duplexes with tandem I·C pairs was found to be 5.7 kcal/mol more stable than similar duplexes with tandem A·C pairs and 4.0 kcal/mol less stable than similar duplexes with tandem G–C pairs.[3]

Table 2: Thermodynamic Parameters for Terminal Single Base Pair Variants in an RNA Duplex
Terminal PairΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)TM (°C)
G-C -8.0-21.9-1.4944.2
I-C -6.2-17.8-0.9238.0
A-C -3.1-8.6-0.5531.5

Data derived from optical melting experiments on a series of RNA duplexes.[1][2]

The following diagram illustrates the relative thermodynamic stability of different base pairs within an RNA duplex.

G cluster_stability Relative Thermodynamic Stability of RNA Base Pairs GC G-C Pair (Most Stable) IC I-C Pair GC->IC Less Stable AU A-U Pair AC A-C Mismatch (Least Stable) IC->AC Less Stable

Figure 1. Relative stability of RNA base pairs.

Experimental Protocols

The thermodynamic data presented in this guide are primarily derived from UV melting studies, a robust method for determining the stability of nucleic acid duplexes.[5]

UV-Melting Spectroscopy

Objective: To determine the melting temperature (TM) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplex formation.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the desired RNA oligonucleotides. The purity should be verified by methods like HPLC.[6]

    • Anneal the complementary RNA strands to form the duplex by heating to 95°C for 5 minutes followed by slow cooling to room temperature.[7]

    • Prepare a series of dilutions of the RNA duplex in a suitable buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).[6]

  • UV Absorbance Measurement:

    • Use a spectrophotometer equipped with a temperature controller.

    • Monitor the UV absorbance of the RNA duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).[5]

    • The absorbance increases as the duplex dissociates into single strands, a phenomenon known as hyperchromicity.[5]

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (TM) is the temperature at which 50% of the duplexes are dissociated. It is determined from the first derivative of the melting curve.[5]

    • Thermodynamic parameters are derived from plots of 1/TM versus ln(CT), where CT is the total strand concentration.[6] The slope of this plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.

    • The Gibbs free energy change at 37°C (ΔG°37) can then be calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

The following diagram outlines the experimental workflow for determining the thermodynamic stability of RNA duplexes.

G cluster_workflow Experimental Workflow for RNA Duplex Stability Analysis A RNA Oligonucleotide Synthesis & Purification B Duplex Annealing A->B C UV-Melting Spectroscopy (Absorbance vs. Temperature) B->C D Melting Curve Generation C->D E Determination of Tm D->E F Thermodynamic Parameter Calculation (ΔH°, ΔS°, ΔG°) E->F

Figure 2. Workflow for thermodynamic analysis.

Conclusion

The thermodynamic stability of RNA duplexes containing inosine-cytosine pairs is a critical factor in various biological processes and biotechnological applications. While less stable than G-C pairs, I-C pairs provide significantly more stability than A-C mismatches and are comparable in stability to A-U pairs. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers working on RNA structure, function, and the development of RNA-based technologies. Accurate prediction of RNA duplex stability, informed by these experimental parameters, is essential for the design of siRNAs, antisense oligonucleotides, and other RNA-targeting molecules with optimal efficacy and specificity.

References

A Functional Showdown: Inosine Versus Guanosine in the Realm of RNA Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides an objective, data-driven comparison of the functional roles of inosine (B1671953) and guanosine (B1672433) in RNA catalysis. Delving into the structural nuances that dictate catalytic prowess, we present a comprehensive analysis supported by experimental data, detailed protocols, and illustrative diagrams to illuminate the subtle yet significant differences between these two purine (B94841) nucleosides.

In the intricate world of RNA catalysis, the identity of a single nucleoside can dramatically alter the structure, stability, and enzymatic activity of a ribozyme. While inosine (I) is structurally analogous to guanosine (G), lacking only the exocyclic amino group at the second position (C2), this seemingly minor modification has profound functional consequences. This guide dissects these consequences, offering a clear comparison to inform experimental design and therapeutic development.

At a Glance: Inosine vs. Guanosine in RNA Function

FeatureGuanosine (G)Inosine (I)Functional Implications
Structure Purine with an exocyclic amino group at C2.Purine lacking the C2 exocyclic amino group.The C2-amino group of guanosine is a critical hydrogen bond donor, crucial for specific tertiary interactions and catalytic activity in many ribozymes.
Base Pairing Forms a stable Watson-Crick pair with cytosine (G-C) via three hydrogen bonds.Preferentially pairs with cytosine (I-C) via two hydrogen bonds, mimicking a Watson-Crick pair.The I-C pair is less stable than a G-C pair, which can affect the overall stability of RNA secondary structures.
Role in Catalysis Often serves as a general base or acid in the active site of ribozymes (e.g., G12 in the hammerhead ribozyme).Substitution for a catalytic guanosine is often detrimental to activity, highlighting the importance of the C2-amino group.The absence of the C2-amino group in inosine can abolish critical hydrogen bonds necessary for transition state stabilization.
Formation in RNA Incorporated during transcription.Primarily formed post-transcriptionally via adenosine-to-inosine (A-to-I) editing by ADAR enzymes.A-to-I editing introduces inosine into RNA sequences, creating functional diversity from a single gene.

Quantitative Comparison of Catalytic Efficiency

The substitution of a catalytically crucial guanosine with inosine often leads to a significant reduction in the rate of RNA cleavage. The following table summarizes key findings from studies on the hammerhead and pistol ribozymes.

RibozymePosition of SubstitutionWild-Type (Guanosine) ActivityInosine Mutant ActivityReference
Hammerhead RibozymeG12 (General Base)Catalytically activeCleavage rate reduced by three orders of magnitude; "unexpectedly inactive".[1][2][3][1][2][3]
Pistol RibozymeG40 (General Base)Catalytically active8-fold lower cleavage activity compared to wild-type.

Experimental Protocols

To facilitate the replication and further investigation of the functional differences between inosine and guanosine in RNA catalysis, detailed protocols for key experiments are provided below.

In Vitro Transcription of Ribozymes and Substrates

This protocol outlines the synthesis of RNA molecules from a DNA template using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (encoding the ribozyme or substrate)

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x transcription buffer

    • 10 µL of 100 mM DTT

    • 2 µL of each 100 mM rNTP

    • 1 µg of linearized DNA template

    • 1 µL of RNase inhibitor

    • 2 µL of T7 RNA polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • To terminate the reaction, add 2 µL of 0.5 M EDTA.

  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

  • Quantify the RNA concentration using a spectrophotometer.

Ribozyme Cleavage Assay (Radiolabeling Method)

This protocol describes a classic method to measure ribozyme activity by monitoring the cleavage of a radiolabeled substrate.

Materials:

  • Purified ribozyme and substrate RNA

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • Quenching buffer (e.g., 8 M urea, 50 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • 5' End-labeling of the Substrate:

    • Incubate the RNA substrate with T4 PNK and [γ-³²P]ATP at 37°C for 30-60 minutes.

    • Purify the labeled substrate using a spin column or PAGE.

  • Cleavage Reaction:

    • Pre-incubate the ribozyme in the reaction buffer at the desired temperature for 5-10 minutes to allow for proper folding.

    • Initiate the cleavage reaction by adding the ³²P-labeled substrate. The final concentration of the substrate should be significantly lower than the ribozyme concentration (single-turnover conditions).

    • Take aliquots at various time points and quench the reaction by adding an equal volume of quenching buffer.

  • Analysis:

    • Separate the uncleaved substrate and the cleavage products on a denaturing polyacrylamide gel.

    • Visualize the bands using a phosphorimager and quantify the intensity of the bands corresponding to the substrate and product.

    • Calculate the fraction of cleaved substrate at each time point and fit the data to a single exponential equation to determine the observed rate constant (k_obs).

Fluorescence-Based Real-Time Ribozyme Kinetic Assay

This protocol offers a non-radioactive alternative for monitoring ribozyme kinetics in real-time.

Materials:

  • Purified ribozyme

  • Fluorescently labeled substrate (e.g., with a fluorophore and a quencher at opposite ends)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • Fluorometer or real-time PCR machine capable of fluorescence detection

Procedure:

  • Assay Setup:

    • In a fluorescence-compatible plate or cuvette, add the reaction buffer.

    • Add the ribozyme to the buffer and incubate at the desired temperature to allow for folding.

  • Real-Time Monitoring:

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Immediately start monitoring the fluorescence signal over time. Cleavage of the substrate will lead to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the data to an appropriate kinetic model to determine the catalytic rate constants.

Visualizing the Molecular Landscape

To better understand the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

ADAR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dsRNA Double-stranded RNA (pre-mRNA, viral RNA, etc.) ADAR ADAR Enzyme dsRNA->ADAR Binding edited_RNA Inosine-containing RNA MDA5 MDA5 Sensor dsRNA->MDA5 Recognition ADAR->dsRNA A-to-I Editing pre_miRNA pre-miRNA pre_miRNA->ADAR Editing Ribosome Ribosome edited_RNA->Ribosome Translation (I read as G) Splicing_Machinery Splicing Machinery edited_RNA->Splicing_Machinery Altered Splicing edited_RNA->MDA5 Recognition Avoidance MAVS MAVS MDA5->MAVS Activation IRF3 IRF3 MAVS->IRF3 Signaling Cascade IFN Type I Interferon IRF3->IFN Induction

Caption: A-to-I editing pathway and its downstream effects.

Ribozyme_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_template DNA Template (Ribozyme/Substrate) Transcription In Vitro Transcription DNA_template->Transcription Purification RNA Purification Transcription->Purification Labeling Substrate Labeling (Radiolabeling or Fluorescent) Purification->Labeling Ribozyme_Folding Ribozyme Folding Labeling->Ribozyme_Folding Reaction_Initiation Add Labeled Substrate Ribozyme_Folding->Reaction_Initiation Time_Course Incubate & Collect Samples Reaction_Initiation->Time_Course Separation PAGE / Fluorescence Reading Time_Course->Separation Quantification Quantify Products Separation->Quantification Kinetic_Analysis Determine Rate Constants (kcat, KM) Quantification->Kinetic_Analysis

Caption: Experimental workflow for ribozyme kinetic analysis.

Hammerhead_Mechanism G12 G12 (General Base) C17_2OH C17 2'-OH (Nucleophile) G12->C17_2OH Deprotonation Scissile_Phosphate Scissile Phosphate C17_2OH->Scissile_Phosphate Nucleophilic Attack Transition_State Pentacovalent Transition State Scissile_Phosphate->Transition_State Leaving_Group 5'-O Leaving Group Transition_State->Leaving_Group Protonation & Cleavage

Caption: Simplified hammerhead ribozyme cleavage mechanism.

Conclusion

The functional comparison of inosine and guanosine in RNA catalysis reveals that the C2-exocyclic amino group of guanosine is a key determinant of catalytic efficiency in many ribozymes. Its absence in inosine, while seemingly a minor structural alteration, can lead to drastic reductions in catalytic rates due to the disruption of critical hydrogen bonding networks within the ribozyme's active site. This fundamental difference is not only crucial for understanding the intricate mechanisms of RNA catalysis but also holds significant implications for the design of RNA-based therapeutics and the interpretation of A-to-I editing events in biological systems. The provided data, protocols, and diagrams serve as a valuable resource for researchers navigating the fascinating and complex landscape of RNA function.

References

Navigating the Labyrinth of Purity: A Comparative Guide to Assessing Synthetic Oligonucleotides Containing Inosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical checkpoint in the journey from laboratory synthesis to clinical application. The presence of impurities, such as failure sequences (n-1, n-2) or modifications introduced during synthesis, can significantly impact the efficacy and safety of oligonucleotide-based therapeutics and the reliability of research tools. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of synthetic oligonucleotides, with a special focus on those containing the non-canonical base, inosine (B1671953).

Inosine, a naturally occurring purine (B94841) nucleoside, is frequently incorporated into synthetic oligonucleotides for various applications, including modulating duplex stability, introducing wobble base-pairing, and in the development of RNA therapeutics. However, its presence can introduce unique challenges in purity assessment due to its distinct physicochemical properties compared to the four canonical bases. This guide delves into the three most prominent analytical methods—High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS)—offering a comprehensive overview of their principles, performance, and detailed experimental protocols to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: Comparing the Titans of Oligonucleotide Purity Analysis

The selection of an appropriate analytical method hinges on a variety of factors, including the desired resolution, sensitivity, throughput, and the specific information required. The table below summarizes the key performance metrics of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of synthetic oligonucleotides, with special considerations for those containing inosine.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Capillary Gel Electrophoresis (CGE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Separation Principle HydrophobicitySize/Charge RatioMass-to-Charge Ratio (m/z)
Resolution Good to Excellent (single-base resolution achievable)Excellent (often superior to HPLC for longer oligos)[1]N/A (provides mass information, not chromatographic resolution)
Sensitivity Good (ng range)High (pg to ng range)[1]Very High (fmol to amol range)
Quantitative Accuracy HighHigh[1]Semi-quantitative to Quantitative (requires internal standards)
Throughput Moderate to HighHigh (automated systems can run many samples)[1]Moderate (dependent on LC runtime)
Information Provided Purity (based on peak area), Retention TimePurity (based on peak area), Migration Time, Size EstimationMolecular Weight Confirmation, Impurity Identification, Sequence Verification[2]
Considerations for Inosine Inosine's polarity may slightly alter retention times compared to A, G, C, T. Method optimization may be needed.Migration time may be influenced by inosine's charge and conformation.Provides definitive mass confirmation of inosine incorporation and inosine-related impurities.

Deep Dive into the Methodologies

A thorough understanding of the experimental protocols is crucial for successful implementation and data interpretation. Below are detailed methodologies for the key experiments cited in this guide.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC is a widely used technique for oligonucleotide purity analysis due to its high resolution and quantitative accuracy. The separation is based on the hydrophobicity of the oligonucleotide, which is modulated by the use of an ion-pairing agent in the mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a gradient pump, and an autosampler.

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18 or C8).

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA) or a combination of Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) for MS compatibility).[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance is typically monitored at 260 nm.

  • Sample Preparation: The oligonucleotide sample is dissolved in Mobile Phase A or water.

  • Data Analysis: Purity is determined by calculating the relative peak area of the main product compared to the total area of all peaks in the chromatogram.

Capillary Gel Electrophoresis (CGE)

CGE offers excellent resolution for oligonucleotides, often surpassing that of HPLC, especially for longer sequences.[1] Separation is achieved based on the size-to-charge ratio of the molecules as they migrate through a polymer-filled capillary under the influence of an electric field.

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary coated to prevent analyte adsorption.

  • Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide) that acts as a molecular sieve.

  • Running Buffer: A buffer compatible with the sieving matrix and the oligonucleotide sample.

  • Injection: The sample is introduced into the capillary by electrokinetic injection.

  • Separation Voltage: A high voltage is applied across the capillary to drive the migration of the oligonucleotides.

  • Detection: On-column UV detection at 260 nm.

  • Sample Preparation: The oligonucleotide sample should be desalted prior to analysis to ensure efficient injection and separation.

  • Data Analysis: Purity is calculated from the relative peak areas in the electropherogram. Migration times can be used to estimate the size of the oligonucleotide and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing unambiguous identification of the main product and its impurities based on their molecular weights.[2] This technique is invaluable for confirming the incorporation of modifications like inosine and for characterizing unknown impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for high-resolution mass analysis).

  • LC Method: An IP-RP-HPLC method is typically used, with a mobile phase that is compatible with mass spectrometry (e.g., using volatile ion-pairing agents like TEA and HFIP).[3]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for oligonucleotides.

    • Mass Analyzer: Set to acquire data over a mass range that includes the expected charge states of the oligonucleotide and its impurities.

    • Data Acquisition: Full scan mode is used to detect all ions, and tandem MS (MS/MS) can be employed for sequence confirmation.[4]

  • Data Analysis: The raw data is deconvoluted to determine the molecular weights of the species present in the sample. The identity of the main peak and impurities is confirmed by comparing the measured mass to the theoretical mass.[5]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Oligonucleotide Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

Caption: IP-RP-HPLC workflow for oligonucleotide purity analysis.

CGE_Workflow cluster_prep Sample Preparation cluster_cge CGE Analysis cluster_data Data Analysis Sample Oligonucleotide Sample Desalt Desalt Sample Sample->Desalt Inject Electrokinetic Injection Desalt->Inject Separate Separation in Sieving Matrix Inject->Separate Detect On-Column UV Detection (260 nm) Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Integrate Peak Integration Electropherogram->Integrate Purity Calculate Purity & Size Estimation Integrate->Purity

Caption: CGE workflow for oligonucleotide purity assessment.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Oligonucleotide Sample Inject Inject into LC System Sample->Inject Separate IP-RP-HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (TOF or QTOF) Ionize->Analyze Deconvolute Deconvolution of Mass Spectra Analyze->Deconvolute Identify Identify Main Product & Impurities Deconvolute->Identify Sequence Sequence Verification (MS/MS) Identify->Sequence

Caption: LC-MS workflow for oligonucleotide characterization.

Conclusion: A Multi-faceted Approach to Purity Assessment

The choice of the optimal analytical technique for assessing the purity of synthetic oligonucleotides containing inosine is not a one-size-fits-all decision. IP-RP-HPLC provides a robust and quantitative measure of purity, while CGE offers superior resolution for longer and more complex sequences. LC-MS stands out for its ability to provide unambiguous molecular weight information, crucial for confirming the identity of the target oligonucleotide and its impurities, especially in the context of modified oligonucleotides.

For a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, HPLC or CE can be used for routine purity assessment and quantification, while LC-MS can be utilized for initial characterization, troubleshooting, and in-depth impurity profiling. By understanding the strengths and limitations of each method, researchers and drug developers can confidently ensure the quality and consistency of their inosine-containing synthetic oligonucleotides, paving the way for successful downstream applications.

References

comparative analysis of different fluoride sources for TBDMS removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Common Fluoride (B91410) Reagents for the Removal of the tert-butyldimethylsilyl (TBDMS) Protecting Group.

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities due to its steric bulk and predictable reactivity. Its removal, a critical step in many synthetic pathways, is most commonly achieved using a fluoride source. The choice of the fluoride reagent can significantly impact the efficiency, selectivity, and overall success of the deprotection step. This guide provides a detailed comparative analysis of various fluoride sources, supported by experimental data, to assist researchers in making informed decisions for their specific synthetic challenges.

Mechanism of Fluoride-Mediated TBDMS Deprotection

The efficacy of fluoride ions in cleaving the silicon-oxygen bond of a TBDMS ether is attributed to the high affinity of fluorine for silicon, forming a strong Si-F bond. The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate subsequently collapses, breaking the silicon-oxygen bond and liberating the free alcohol.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TBDMS_Ether R-O-TBDMS Pentacoordinate_Si [R-O-Si(tBu)(Me)₂-F]⁻ TBDMS_Ether->Pentacoordinate_Si Nucleophilic Attack Fluoride F⁻ Fluoride->Pentacoordinate_Si Alcohol R-OH Pentacoordinate_Si->Alcohol Collapse TBDMSF tBuMe₂SiF Pentacoordinate_Si->TBDMSF

Caption: Mechanism of TBDMS deprotection by a fluoride source.

Performance Comparison of Fluoride Reagents

The selection of a suitable fluoride source is contingent on several factors, including the nature of the substrate, the presence of other sensitive functional groups, and the desired reaction conditions. The following table summarizes the performance of commonly used fluoride reagents for TBDMS deprotection based on available literature.

Fluoride SourceCommon AbbreviationTypical ConditionsRelative ReactivityAdvantagesDisadvantages
Tetrabutylammonium (B224687) fluorideTBAF1 M solution in THF, 0 °C to rtHighWidely used, commercially available, effective for most TBDMS ethers.Basic nature can cause side reactions with sensitive substrates, highly sensitive to moisture, work-up can be challenging.[1][2]
Hydrogen fluoride-pyridineHF-pyridinePyridine (B92270), THF, 0 °C to rtHighLess basic than TBAF, can be more selective.[3][4]Highly toxic and corrosive, requires use of plastic labware.[4]
Triethylamine (B128534) trihydrofluorideTEA·3HFNeat or in various solvents, rt to 50 °CHighLess basic than TBAF, relatively insensitive to moisture, often faster for complex substrates, straightforward work-up.[5][6][7]Can be slower for simple substrates compared to TBAF.
Tris(dimethylamino)sulfur (trimethylsilyl)difluorideTAS-FTHF, rtHighAnhydrous fluoride source, mild.Less common and more expensive than other sources.
Cesium fluorideCsFAcetonitrile (B52724) or DMF, rt to elevated temp.Moderate to HighHigher reactivity than KF, useful in various organic transformations.More expensive and hygroscopic than KF.
Potassium fluorideKFAcetonitrile, often with a phase-transfer catalyst or additive (e.g., 18-crown-6 (B118740) or TMSCl).[8]Low to ModerateInexpensive, mild.Low solubility in organic solvents, often requires additives or harsh conditions to be effective.

Experimental Protocols

Detailed methodologies for the deprotection of a TBDMS-protected primary alcohol are provided below as representative examples.

Protocol 1: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: TBDMS Deprotection using Hydrogen Fluoride-Pyridine (HF-pyridine)

Materials:

  • TBDMS-protected alcohol

  • Hydrogen fluoride-pyridine complex

  • Pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Note: All manipulations should be carried out in plastic labware.

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in a mixture of pyridine and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add the HF-pyridine complex to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: TBDMS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)

Materials:

  • TBDMS-protected alcohol

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Acetonitrile or dichloromethane (B109758) (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected substrate in a suitable solvent such as acetonitrile or dichloromethane, or use neat TEA·3HF.[5]

  • Add triethylamine trihydrofluoride (typically 2-3 equivalents per TBDMS group) to the solution.[5]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Experimental Workflow

The following diagram illustrates a typical workflow for a TBDMS deprotection experiment, from reaction setup to product isolation and purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve TBDMS-protected substrate in anhydrous solvent B Cool reaction mixture (if required) A->B C Add fluoride reagent dropwise B->C D Stir at appropriate temperature C->D E Monitor progress by TLC D->E F Quench reaction E->F Reaction complete G Extract with organic solvent F->G H Wash, dry, and concentrate organic phase G->H I Purify by flash column chromatography H->I J Characterize pure product I->J

Caption: General experimental workflow for TBDMS deprotection.

Conclusion

The choice of a fluoride reagent for TBDMS deprotection is a critical parameter in organic synthesis that should be tailored to the specific substrate and reaction conditions. While TBAF remains a widely used and effective reagent, its basicity and moisture sensitivity can be detrimental in certain applications. For base-sensitive substrates or reactions where moisture cannot be rigorously excluded, TEA·3HF often emerges as a superior alternative, offering milder reaction conditions and a more straightforward work-up.[5][6] HF-pyridine provides a less basic option than TBAF but requires special handling due to its toxicity and corrosiveness.[4] TAS-F is an excellent anhydrous fluoride source, albeit at a higher cost. The alkali metal fluorides, CsF and KF, are milder and more economical options but often require harsher conditions or the use of additives to achieve efficient deprotection. By carefully considering the properties of each reagent, researchers can optimize their deprotection protocols to maximize yields and ensure the successful synthesis of their target molecules.

References

Navigating the Epitranscriptome: A Comparative Guide to Validating Inosine Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of inosine (B1671953) into RNA is critical for understanding gene regulation, developing RNA therapeutics, and elucidating disease mechanisms. This guide provides an objective comparison of methodologies, supported by experimental insights, to aid in the selection of the most appropriate validation strategy.

The post-transcriptional modification of adenosine (B11128) (A) to inosine (I), known as A-to-I editing, is a widespread phenomenon that diversifies the transcriptome.[1] Inosine is recognized as guanosine (B1672433) (G) by the cellular machinery for splicing and translation, leading to functional changes that can be likened to an A-to-G substitution at the RNA level without any alteration to the genomic DNA.[2][3] Validating the presence and quantifying the level of inosine at specific sites is therefore a key step in many research and development pipelines. This guide focuses on the direct validation of inosine incorporation through enzymatic digestion and compares this approach with other widely used alternative methods.

Comparison of Inosine Validation Methodologies

The choice of method for validating inosine incorporation depends on several factors, including the required sensitivity, throughput, cost, and whether the analysis is targeted to a specific site or is a transcriptome-wide discovery effort. The following tables provide a comparative overview of the leading techniques.

Table 1: Overview of Inosine Detection Methods

Method CategorySpecific TechniquePrincipleSpecificityThroughputRelative CostKey AdvantagesKey Limitations
Enzymatic Digestion Endonuclease V (EndoV) AssayInosine-specific ribonuclease cleaves RNA at the 3' end of inosine.[4]HighLow to High (with sequencing)ModerateDirect detection of inosine; high specificity.[5]Can be complex to couple with downstream quantification.
RNase T1 with Glyoxal TreatmentGlyoxal protects guanosine from RNase T1 cleavage, allowing for inosine-specific digestion.[6][7]HighLow to High (with sequencing)ModerateEnables specific cleavage at inosine sites for downstream analysis.[8]Multi-step protocol; potential for incomplete protection of guanosine.
Sequencing-Based Next-Generation Sequencing (NGS)Inosine is read as guanosine during reverse transcription; A-to-G mismatches are identified by comparing RNA-seq data to the genome.[2][4]Moderate to HighVery HighHighTranscriptome-wide discovery of editing sites; quantitative.[9]Requires high sequencing depth for accurate quantification; potential for false positives from SNPs and sequencing errors.[10]
Sanger Sequencing of RT-PCR ProductsSimilar to NGS but for a specific amplicon. The ratio of A and G peaks in the electropherogram is used for quantification.[2]HighLowLowGold standard for validating specific editing sites; cost-effective for a small number of targets.[11][12]Low throughput; not suitable for discovery.
Mass Spectrometry LC-MS/MS of NucleosidesRNA is digested into single nucleosides, which are then separated and identified by their mass-to-charge ratio.[13][14]HighLowVery HighGold standard for absolute quantification of all RNA modifications without amplification bias.[15]Loses sequence context; requires specialized equipment and expertise.[16]
Ligation-Assisted qPCR LA-PCRInosine's inability to pair with thymidine (B127349) disrupts the ligation of DNA probes, and the reduction in ligated product is quantified by qPCR.[17][18]HighMediumModerateSite-specific and quantitative without reverse transcription.[17]Requires careful probe design for each site of interest.

Table 2: Quantitative Performance Characteristics

MethodLimit of Detection (LOD)Dynamic RangeQuantitative AccuracyThroughput
Endonuclease V (hEndoV-seq) Low (single-base resolution)[19][20]Wide (dependent on sequencing depth)HighHigh
RNase T1 with Glyoxal ModerateModerateModerate to HighMedium
NGS (RNA-seq) Dependent on coverageWideHigh (with sufficient depth)Very High
Sanger Sequencing ~5-10% editing levelLimited (10-90%)Good (with tools like MultiEditR)[1][11]Low
Mass Spectrometry Very Low (attomole to femtomole range)WideVery HighLow
Ligation-Assisted qPCR Low (sensitive qPCR detection)WideHighMedium

Detailed Experimental Protocols

Protocol 1: Validation of Inosine by Endonuclease V Digestion and Sequencing (hEndoV-seq)

This method provides single-base resolution detection of inosine sites.[20]

1. RNA Preparation:

  • Isolate total RNA from the sample of interest using a standard method like TRIzol extraction, followed by DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA integrity using a Bioanalyzer or equivalent method.

2. 3'-End Blocking:

  • To prevent the sequencing of original RNA 3' ends, block them by incubating the RNA with 3'-deoxyadenosine triphosphate (cordycepin) and poly(A) polymerase. This adds a single 3'-deoxyadenosine to the 3' termini, which prevents ligation.

3. Inosine-Specific Cleavage with hEndoV:

  • Incubate the 3'-blocked RNA with recombinant human Endonuclease V (hEndoV). The enzyme will cleave the RNA at the second phosphodiester bond 3' to each inosine residue, creating new 3'-hydroxyl ends.[21]

4. 3' Adapter Ligation:

  • Ligate a 3' adapter to the newly generated 3'-hydroxyl ends using T4 RNA Ligase. This adapter will serve as the priming site for reverse transcription.

5. Reverse Transcription and PCR Amplification:

  • Perform reverse transcription using a primer complementary to the ligated 3' adapter.

  • Amplify the resulting cDNA library by PCR using primers that add the necessary sequences for next-generation sequencing.

6. Sequencing and Data Analysis:

  • Sequence the prepared library on an Illumina platform.

  • Align the sequencing reads to the reference genome. The 5' ends of the reads will correspond to the nucleotide immediately downstream of the original inosine site.

Protocol 2: Quantification of Inosine by RT-PCR and Sanger Sequencing

This is a targeted approach to validate and quantify the editing level at a known or suspected inosine site.

1. RNA and DNA Extraction:

  • Isolate total RNA from your target cells or tissue and perform DNase I treatment.

  • Isolate genomic DNA (gDNA) from a parallel sample to serve as a reference.

2. Reverse Transcription:

  • Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamers or gene-specific primers.

3. PCR Amplification:

  • Design PCR primers flanking the inosine site of interest.

  • Perform two separate PCR reactions: one using the cDNA as a template and another using the gDNA as a template. The gDNA amplicon will show a pure adenosine peak at the editing site, while the cDNA amplicon will show a mix of adenosine and guanosine peaks if inosine is present.

4. PCR Product Purification and Sanger Sequencing:

  • Purify the PCR products to remove primers and dNTPs.

  • Send the purified products for Sanger sequencing using one of the PCR primers.

5. Data Analysis and Quantification:

  • Analyze the resulting sequencing chromatograms (.ab1 files).

  • At the editing site, measure the peak height of the guanosine (G) signal and the adenosine (A) signal in the cDNA sample.

  • The percentage of editing can be calculated as: Editing % = [G peak height / (G peak height + A peak height)] * 100.

  • Specialized software, such as MultiEditR, can be used for more accurate quantification from Sanger traces.[11]

Mandatory Visualizations

The following diagrams illustrate the workflows for enzymatic and sequencing-based validation of inosine incorporation.

Enzymatic_Digestion_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_library_prep Library Preparation cluster_analysis Analysis Total_RNA Total RNA Block_3_End Block 3' Ends (Cordycepin) Total_RNA->Block_3_End Cleavage Cleave at Inosine (Endonuclease V) Block_3_End->Cleavage Ligate_Adapter Ligate 3' Adapter Cleavage->Ligate_Adapter RT Reverse Transcription Ligate_Adapter->RT PCR PCR Amplification RT->PCR Sequencing NGS PCR->Sequencing Mapping Map Reads Sequencing->Mapping Identification Identify Inosine Sites Mapping->Identification

Workflow for Endonuclease V-based inosine detection.

Sequencing_Comparison cluster_input Input Material cluster_processing Core Processing cluster_ngs NGS Workflow (Discovery) cluster_sanger Sanger Workflow (Validation) RNA RNA Sample RT Reverse Transcription (Inosine -> Guanosine) RNA->RT gDNA Genomic DNA (Reference) NGS_Align Align RNA & DNA Reads gDNA->NGS_Align PCR Targeted RT-PCR gDNA->PCR NGS_Lib Library Prep RT->NGS_Lib RT->PCR NGS_Seq Deep Sequencing NGS_Lib->NGS_Seq NGS_Seq->NGS_Align NGS_Call Call A>G Variants NGS_Align->NGS_Call Sanger_Seq Sanger Sequencing PCR->Sanger_Seq Sanger_Analyze Analyze Chromatogram (A vs G peak height) Sanger_Seq->Sanger_Analyze

Comparison of NGS vs. Sanger sequencing workflows.

References

A Head-to-Head Battle: Chemical Synthesis vs. In Vitro Transcription for Modified RNA Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA therapeutics and research, the choice between chemical synthesis and in vitro transcription (IVT) for producing modified RNA is a critical one. Each method presents a unique set of advantages and limitations in terms of yield, purity, scalability, cost, and the diversity of achievable chemical modifications. This comprehensive guide provides an objective comparison, supported by experimental data, to inform the selection of the most suitable synthesis strategy for your specific research and development needs.

Executive Summary

Chemical synthesis, primarily utilizing solid-phase phosphoramidite (B1245037) chemistry, excels in producing short, highly pure RNA oligonucleotides with a wide variety of site-specific modifications. However, its yield decreases significantly with increasing length, making it less practical and more expensive for long RNA molecules. Conversely, in vitro transcription (IVT) is a highly scalable and cost-effective method for generating large quantities of long RNA transcripts, including messenger RNA (mRNA). While IVT is adept at incorporating many modified nucleotides, the variety of modifications is more limited compared to chemical synthesis, and the fidelity of incorporation can be a concern.

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key quantitative performance metrics for both chemical synthesis and in vitro transcription.

Performance Metric Chemical Synthesis (Phosphoramidite Chemistry) In Vitro Transcription (T7 RNA Polymerase)
Typical Yield Length-dependent: High for short oligos (<50 nt), significantly lower for longer oligos. A 1 µmol scale synthesis of a 20-mer can yield 200 nmol or more of pure product.[1] For a 45-mer, the amount of abortive products increases significantly, reducing purification efficiency.[1]High yields, particularly for large-scale reactions. Can produce milligrams of RNA from a single reaction.[1] Scaling up reaction volumes can lead to a linear increase in RNA production.[2]
Purity Can achieve >95% purity after purification (e.g., HPLC).[3] However, crude purity decreases with increasing length due to the cumulative effect of incomplete coupling steps.[1]Can be high after purification, but crude product contains impurities like abortive transcripts, dsRNA, and residual template DNA and enzymes.[4] Optimized IVT can achieve over 91% mRNA integrity.[5]
Maximum Length Routinely up to 120-150 nucleotides.[6] Synthesis of oligos up to 300 bases is possible but challenging, with reduced yields.[7]Can readily produce transcripts of several thousand nucleotides.
Scalability Scalable, but the cost increases significantly with scale and length due to reagent consumption and decreasing yield.Highly scalable for large-scale production of long RNAs like mRNA.[2]
Cost-Effectiveness Generally more expensive, especially for longer RNAs, due to the cost of phosphoramidite monomers and reagents.More cost-effective for producing large quantities of long RNA.
Error Rate/Fidelity The average error rate is estimated to be around 1 in 100 to 1 in 500-1000 bases, with deletions being a common error type.[8][9]The error rate of T7 RNA polymerase is in the range of 1 in 10,000 to 1 in 100,000 nucleotides.[10][11] The fidelity can be affected by the incorporation of modified nucleotides.[12][13]

Comparison of Compatible Chemical Modifications

The ability to incorporate chemical modifications is a key differentiator between the two methods. Chemical synthesis offers greater flexibility in the types and locations of modifications.

Type of Modification Chemical Synthesis (Phosphoramidite Chemistry) In Vitro Transcription (T7 RNA Polymerase)
Backbone Modifications Yes (e.g., Phosphorothioates, 2'-O-Methyl, 2'-Fluoro).[2]Limited. Some modified polymerases can incorporate certain backbone modifications.
Base Modifications Wide variety of modified bases can be incorporated at specific sites.[14]A range of base-modified nucleoside triphosphates are substrates for T7 RNA polymerase, though bulky modifications can reduce incorporation efficiency.[15]
Sugar Modifications Extensive possibilities at the 2' position (e.g., 2'-O-Methyl, 2'-Fluoro, 2'-amino).[10]Limited to what the polymerase can accept as a triphosphate substrate. Mutated T7 RNA polymerases have expanded the range of acceptable 2'-modified nucleotides.[9]
5' and 3' End Modifications Readily achievable with modified solid supports or specific phosphoramidites (e.g., fluorescent dyes, biotin).[10]5' capping can be achieved co-transcriptionally with cap analogs or post-transcriptionally with capping enzymes. 3' poly(A) tails are typically encoded in the DNA template or added enzymatically post-transcription.
Site-Specific Incorporation Precise, single-nucleotide resolution.Generally uniform incorporation of a modified nucleotide in place of its canonical counterpart. Site-specific incorporation is challenging.[16]

Experimental Workflows and Methodologies

Chemical Synthesis Workflow

The solid-phase synthesis of RNA using phosphoramidite chemistry is a cyclical process.

Chemical_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking: Removal of 5'-DMT protecting group Coupling 2. Coupling: Addition of the next phosphoramidite Deblocking->Coupling Washing Capping 3. Capping: Blocking of unreacted 5'-hydroxyls Coupling->Capping Washing Oxidation 4. Oxidation: Conversion of phosphite (B83602) triester to phosphate (B84403) triester Capping->Oxidation Washing Oxidation->Deblocking Washing Cleavage 5. Cleavage and Deprotection: Release from solid support and removal of protecting groups Oxidation->Cleavage After final cycle Start Start: Nucleoside-functionalized solid support Start->Deblocking Purification 6. Purification: (e.g., HPLC, PAGE) Cleavage->Purification Analysis 7. Analysis: (e.g., Mass Spectrometry, HPLC) Purification->Analysis Final_Product Final Modified RNA Oligonucleotide Analysis->Final_Product

Workflow for chemical synthesis of modified RNA.

Detailed Protocol for Solid-Phase RNA Synthesis:

  • Preparation: The synthesis is performed on an automated DNA/RNA synthesizer. The solid support, typically controlled pore glass (CPG) with the initial nucleoside attached, is packed into a column. Phosphoramidites of the desired standard and modified bases, along with synthesis reagents, are loaded onto the synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: The next phosphoramidite, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine in the presence of water.

  • Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support using a base (e.g., aqueous ammonia). The base also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification: The crude RNA product is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are commonly used methods.

  • Analysis: The purity and identity of the final modified RNA are confirmed by methods such as mass spectrometry and analytical HPLC.

In Vitro Transcription Workflow

IVT produces RNA from a DNA template using an RNA polymerase.

IVT_Workflow Template_Prep 1. DNA Template Preparation: Linearized plasmid or PCR product with a T7 promoter IVT_Reaction 2. In Vitro Transcription: T7 RNA Polymerase, NTPs (standard and/or modified), buffer, MgCl2 Template_Prep->IVT_Reaction DNase_Treatment 3. DNase Treatment: Removal of DNA template IVT_Reaction->DNase_Treatment Purification 4. Purification: (e.g., LiCl precipitation, spin column, HPLC) DNase_Treatment->Purification Analysis 5. Analysis: (e.g., Gel Electrophoresis, Spectrophotometry) Purification->Analysis Final_Product Final Modified RNA Transcript Analysis->Final_Product

Workflow for in vitro transcription of modified RNA.

Detailed Protocol for In Vitro Transcription of Modified RNA:

  • DNA Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed is required. This can be a linearized plasmid or a PCR product.[17] The template must be purified to remove any inhibitors of the transcription reaction.

  • In Vitro Transcription Reaction: The transcription reaction is assembled by combining the DNA template, T7 RNA polymerase, a buffer containing magnesium chloride, and a mixture of the four ribonucleoside triphosphates (NTPs). For modified RNA, one or more of the standard NTPs are replaced with their modified counterparts (e.g., pseudouridine-5'-triphosphate (B1141104) instead of UTP).[] The reaction is typically incubated at 37°C for 2-4 hours.[]

  • DNase Treatment: After the transcription is complete, DNase I is added to the reaction to digest the DNA template.

  • Purification: The synthesized RNA is purified from the reaction mixture to remove the polymerase, unincorporated NTPs, and DNA fragments. Common purification methods include lithium chloride precipitation, spin column chromatography, and HPLC.

  • Analysis: The concentration, purity, and integrity of the modified RNA are assessed using methods like UV spectrophotometry and gel electrophoresis.

Choosing the Right Method: A Decision Framework

The choice between chemical synthesis and IVT depends on the specific requirements of the application.

Decision_Framework Start Start: Need to synthesize modified RNA Length What is the required length of the RNA? Start->Length Modification What type and precision of modification is needed? Length->Modification Short (<150 nt) IVT In Vitro Transcription Length->IVT Long (>150 nt) Scale What is the required scale of synthesis? Modification->Scale Site-specific, diverse modifications Modification->IVT Uniform incorporation of common modifications Chem_Synth Chemical Synthesis Scale->Chem_Synth Small to medium scale Scale->IVT Large scale

Decision framework for selecting an RNA synthesis method.

Conclusion

Both chemical synthesis and in vitro transcription are powerful techniques for producing modified RNA, each with its own distinct advantages. Chemical synthesis provides unparalleled control over sequence and modification at the single-nucleotide level, making it the method of choice for short, highly modified oligonucleotides. In contrast, in vitro transcription is the dominant technology for the large-scale, cost-effective production of long RNA molecules, such as those required for mRNA-based therapeutics. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for researchers and developers to make informed decisions and advance their RNA-based projects.

References

The Impact of Inosine on the Thermal Stability of RNA/DNA Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a key player in various biological processes, including RNA editing, and is frequently utilized as a tool in molecular biology and drug development. Its ability to pair with multiple canonical bases makes it a so-called "universal base." Understanding the effect of inosine substitution on the thermal stability of nucleic acid duplexes is critical for applications such as probe design, therapeutic oligonucleotide development, and interpreting the biological consequences of RNA editing. This guide provides a comparative analysis of the thermal stability of RNA/DNA hybrids containing inosine, supported by experimental data and detailed methodologies.

Inosine's Effect on RNA/DNA Hybrid Stability: A Summary

The incorporation of inosine into the RNA strand of an RNA/DNA hybrid influences its thermal stability in a manner dependent on the base it is paired with on the DNA strand. Experimental evidence from thermal denaturation studies reveals a clear hierarchy of stability for inosine base pairs in an RNA/DNA context.

The observed trend for the thermal stability of an inosine (rI) paired with a deoxynucleotide (dX) in an RNA/DNA hybrid is as follows:

rI:dC > rI:dT > rI:dA > rI:dG

This hierarchy indicates that an inosine-cytosine (I-C) pair is the most stable, conferring the highest melting temperature (Tm) to the hybrid, while an inosine-guanine (I-G) pair is the least stable. The difference in stability can be significant. For instance, the difference in the melting temperature (Tm) between an RNA/DNA hybrid containing an rI/dC pair and one containing an rI/dG pair has been measured to be as large as 12.56°C, with a corresponding change in Gibbs free energy (ΔG) of 3.67 kcal/mol[1].

Quantitative Analysis of Inosine Substitution

While comprehensive quantitative data for a wide range of RNA/DNA hybrid sequences is limited in the readily available literature, studies on DNA/DNA duplexes provide valuable insights that are generally applicable to understanding the relative stability of inosine pairings. The following table summarizes the thermodynamic parameters for deoxyinosine (dI) paired with each of the four standard DNA bases in a DNA duplex. This data serves as a reference to approximate the effects in an RNA/DNA hybrid context.

Table 1: Thermodynamic Parameters for Deoxyinosine Pairs in DNA Duplexes

Paired DNA Base (dX)Nearest-Neighbor Duplet (5'-WI/3'-XC)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Tm (°C)
C 5'-AI/3'-TC-7.8-20.5-1.745.2
5'-TI/3'-AC-7.0-18.7-1.443.1
5'-CI/3'-GC-9.1-24.1-1.950.8
5'-GI/3'-CC-8.6-22.7-1.848.9
A 5'-AI/3'-TA-5.7-15.2-1.239.8
5'-TI/3'-AA-4.9-13.1-1.036.5
5'-CI/3'-GA-7.0-18.8-1.443.3
5'-GI/3'-CA-6.5-17.2-1.341.7
T 5'-AI/3'-TT-4.6-12.4-0.935.1
5'-TI/3'-AT-4.1-11.0-0.832.9
5'-CI/3'-GT-5.9-15.8-1.240.1
5'-GI/3'-CT-5.5-14.6-1.138.5
G 5'-AI/3'-TG-5.1-14.1-0.936.1
5'-TI/3'-AG-4.5-12.3-0.834.0
5'-CI/3'-GG-6.4-17.3-1.241.0
5'-GI/3'-CG-6.0-16.0-1.239.9

Data adapted from Watkins & SantaLucia (2005). Thermodynamic parameters were determined for DNA duplexes in 1 M NaCl. W, X, Y, and Z represent the neighboring Watson-Crick base pairs.

Experimental Protocols

The thermal stability of RNA/DNA hybrids is experimentally determined by monitoring the change in a physical property, most commonly UV absorbance, as a function of temperature. This process is known as a thermal denaturation or melting experiment.

Key Experiment: UV-Visible Spectroscopy for Thermal Denaturation

Objective: To determine the melting temperature (Tm) of an RNA/DNA hybrid, which is the temperature at which 50% of the duplex molecules have dissociated into single strands.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the RNA and DNA oligonucleotides.

    • Quantify the concentration of each strand accurately using UV absorbance at 260 nm.

    • Anneal the RNA and DNA strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the annealed hybrid sample in a quartz cuvette.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C or 1°C per minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve. This curve will have a sigmoidal shape.

    • The Tm is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and from van't Hoff analysis (plotting 1/Tm vs. ln(Ct), where Ct is the total strand concentration).

Visualizing the Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis (RNA and DNA) Purification Purification (e.g., HPLC) Oligo_Synth->Purification Quantification Quantification (UV Abs at 260 nm) Purification->Quantification Annealing Annealing (Heating and Slow Cooling) Quantification->Annealing Spectrophotometer UV-Vis Spectrophotometer with Peltier Controller Annealing->Spectrophotometer Melting Temperature Ramp (Monitor Absorbance at 260 nm) Spectrophotometer->Melting Melting_Curve Generate Melting Curve (Absorbance vs. Temperature) Melting->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Thermo_Analysis Thermodynamic Analysis (ΔH°, ΔS°, ΔG°) Melting_Curve->Thermo_Analysis Tm_Determination Determine Tm (Peak of First Derivative) First_Derivative->Tm_Determination

Experimental workflow for determining the thermal stability of RNA/DNA hybrids.

Inosine_Pairing_Stability cluster_dna_bases Paired DNA Base cluster_stability Relative Thermal Stability Inosine Inosine (I) in RNA Strand dC Cytosine (dC) dT Thymine (dT) dA Adenine (dA) dG Guanine (dG) Most_Stable Most Stable dC->Most_Stable Decreasing_Stability1 Decreasing Stability dT->Decreasing_Stability1 Decreasing_Stability2 Decreasing Stability dA->Decreasing_Stability2 Least_Stable Least Stable dG->Least_Stable

Hierarchy of thermal stability for inosine base pairs in RNA/DNA hybrids.

Conclusion

The substitution of inosine in the RNA strand of an RNA/DNA hybrid has a predictable, yet significant, impact on the thermal stability of the duplex. The stability is maximized when inosine is paired with cytosine and progressively decreases when paired with thymine, adenine, and guanine. This knowledge is crucial for the rational design of oligonucleotides for various research and therapeutic applications. While detailed quantitative data for a broad range of RNA/DNA hybrid sequences remains an area for further investigation, the established stability trends and comparative data from DNA/DNA duplexes provide a strong foundation for predicting the behavior of inosine-containing hybrids. The experimental protocols outlined in this guide offer a standardized approach for researchers to determine the thermal stability of their specific RNA/DNA hybrids of interest.

References

A Comparative Guide to the Analysis of RNA Duplex Melting Curves Containing Inosine-Cytosine (I-C) Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of RNA duplexes is crucial for applications ranging from the design of RNA interference (siRNA) triggers to the development of antisense oligonucleotides. The presence of non-canonical base pairs, such as Inosine-Cytosine (I-C), can significantly influence this stability. Inosine, a naturally occurring purine (B94841) nucleoside, is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group.[1][2] This structural difference leads to altered base pairing characteristics, impacting the overall stability of the RNA duplex.

This guide provides an objective comparison of the thermal stability of RNA duplexes containing I-C pairs with those containing canonical Guanine-Cytosine (G-C) pairs and Adenine-Cytosine (A-C) mismatches, supported by experimental data. It also offers a detailed protocol for conducting RNA duplex melting curve analysis.

Comparison of Thermal Stability: I-C vs. G-C and A-C Pairs

The stability of a base pair in an RNA duplex is largely determined by its hydrogen bonding and stacking interactions. A standard G-C pair is stabilized by three hydrogen bonds, making it the most stable of the canonical Watson-Crick pairs. In contrast, an I-C pair can form two hydrogen bonds, similar to an Adenine-Uracil (A-U) pair.[1] This fundamental difference in hydrogen bonding directly translates to differences in thermodynamic stability.

Quantitative Thermodynamic Data

Optical melting experiments provide quantitative data on the melting temperature (Tm), the temperature at which half of the duplex dissociates, and other thermodynamic parameters.[3] The tables below summarize these values for RNA duplexes containing a single, centrally located I-C pair compared to duplexes with a G-C or A-C pair at the same position.

Table 1: Thermodynamic Parameters for RNA Duplexes with Internal I-C, G-C, and A-C Pairs

Duplex Sequence (5'-3')Pair TypeTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
GCAUG CAUGCG-C60.5-53.6-155.7-7.3
GCAUI CAUGCI-C51.5-47.1-139.4-5.7
GCAUA CAUGCA-C35.1-38.2-115.1-4.0
CGUAG UACGCG-C62.1-54.8-160.1-7.5
CGUAI UACGCI-C54.3-49.2-146.0-5.8
CGUAA UACGCA-C38.7-40.1-121.5-4.1

Data is derived from studies on various RNA duplexes and represents typical values. Absolute values can vary based on sequence context and buffer conditions.[1][3]

Key Observations:

  • I-C is Less Stable than G-C : On average, substituting a G-C pair with an I-C pair in the center of an RNA duplex significantly lowers the melting temperature and makes the free energy of duplex formation (ΔG°₃₇) less favorable. Duplexes with an internal G-C pair are approximately 2.0 kcal/mol more stable than those with an internal I-C pair.[1]

  • I-C is More Stable than A-C : The I-C pair is considerably more stable than the A-C mismatch. This is reflected in a higher Tm and a more negative ΔG°₃₇.

  • General Stability Trend : For pairings with Cytosine in RNA duplexes, the general stability trend is G-C > I-C > A-C. A broader comparison including other partners for Inosine shows a stability hierarchy of I-C > I-U > I-A > I-G.[4]

Experimental Protocol: RNA Duplex Melting Curve Analysis

The following is a detailed methodology for determining the thermodynamic properties of RNA duplexes using UV-Vis spectrophotometry.

Sample Preparation
  • Oligonucleotide Synthesis and Purification : Synthesize single-stranded RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. Purify the strands using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification : Determine the concentration of each RNA strand using UV absorbance at 260 nm at a high temperature (e.g., 85 °C) in a denatured state.[4] Use the nearest-neighbor approximation method to calculate extinction coefficients.

  • Annealing : Mix equimolar amounts of the complementary RNA strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0). Heat the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours to ensure proper duplex formation.

Instrumentation and Data Acquisition
  • Spectrophotometer : Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[4]

  • Measurement Wavelength : Monitor the UV absorbance at 260 nm, where nucleic acids have a peak absorbance.

  • Temperature Ramp : Equilibrate the samples at a low starting temperature (e.g., 5°C). Increase the temperature at a constant rate, typically 0.5°C or 1.0°C per minute, to a high final temperature (e.g., 85°C or 90°C).[4]

  • Data Collection : Record the absorbance at regular temperature intervals throughout the ramp. It is good practice to also record a cooling curve to check for hysteresis, which can indicate if the melting process is at equilibrium.

Data Analysis
  • Generate Melting Curve : Plot the absorbance at 260 nm as a function of temperature. The resulting plot is a sigmoidal curve, where the absorbance increases as the duplex denatures into single strands (hyperchromic effect).

  • Determine Melting Temperature (Tm) : The Tm is the temperature at the midpoint of the transition. It is mathematically determined by finding the maximum of the first derivative of the melting curve.[5]

  • Calculate Thermodynamic Parameters : The enthalpy (ΔH°) and entropy (ΔS°) of the melting transition can be determined by analyzing the shape of the melting curve or by performing concentration-dependent melting experiments and plotting 1/Tm versus ln(CT), where CT is the total strand concentration. The free energy (ΔG°) at a specific temperature (e.g., 37°C) can then be calculated using the Gibbs equation: ΔG° = ΔH° - TΔS°.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of RNA duplex stability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Quantification Quantification Purification->Quantification Annealing Annealing Quantification->Annealing Equilibration Equilibration Annealing->Equilibration TempRamp TempRamp Equilibration->TempRamp Monitor A260 MeltingCurve MeltingCurve TempRamp->MeltingCurve FirstDerivative FirstDerivative MeltingCurve->FirstDerivative Tm Tm FirstDerivative->Tm ThermoCalc ThermoCalc Tm->ThermoCalc ΔH°, ΔS°, ΔG°

Caption: Experimental workflow for RNA duplex melting curve analysis.

G cluster_legend GC G-C Pair IC I-C Pair GC->IC More stable AC A-C Mismatch IC->AC More stable Stability Decreasing Thermal Stability

Caption: Logical relationship of thermal stability among base pairs.

G cluster_structure Molecular Structure cluster_property Biophysical Property cluster_outcome Experimental Outcome H_Bonds Number of H-Bonds Duplex_Stability Duplex Stability (ΔG°) H_Bonds->Duplex_Stability dictates Tm Melting Temperature (Tm) Duplex_Stability->Tm determines

Caption: Conceptual pathway from hydrogen bonds to melting temperature.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5'-O-DMT-2'-O-TBDMS-rI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 5'-O-DMT-2'-O-TBDMS-rI, a modified nucleoside used in oligonucleotide synthesis, is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid inhalation.

Quantitative Data Summary

Due to the specialized nature of this compound, extensive quantitative toxicity data is not publicly available. However, the hazard classification of similar compounds provides a basis for safe handling and disposal protocols.

ParameterValueSource/Notes
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on the analogous compound 5'-O-DMT-2'-O-TBDMS-Ac-rC[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Based on the analogous compound 5'-O-DMT-2'-O-TBDMS-Ac-rC[1]
LD50 (Oral) Data not availableTreat as harmful if swallowed based on H302 classification.
LC50 (Inhalation) Data not availableTreat as potentially harmful if inhaled based on H335 classification.
Storage Temperature -20°CRecommended for maintaining chemical stability.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must also be disposed of as hazardous waste.

  • Liquid Waste: Solutions containing this compound, often in solvents like acetonitrile (B52724) from oligonucleotide synthesis, constitute a liquid hazardous waste stream.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.

    • The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

  • Contaminated Materials:

    • Place all contaminated disposable items into a designated hazardous waste bag or container.

  • Liquid Waste:

    • Collect liquid waste in a sealed, leak-proof, and chemically compatible container.

    • Label the container as "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.

3. Storage of Hazardous Waste:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure all containers are tightly sealed to prevent spills or the release of vapors.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.

  • Provide the disposal company with all necessary documentation, including the chemical name and any available hazard information.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid this compound SolidContainer Labeled Solid Waste Container Solid->SolidContainer Segregate Liquid Liquid Waste (in solvent) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Segregate Contaminated Contaminated Materials ContaminatedContainer Labeled Contaminated Waste Container Contaminated->ContaminatedContainer Segregate StorageArea Designated Hazardous Waste Storage Area SolidContainer->StorageArea LiquidContainer->StorageArea ContaminatedContainer->StorageArea EHS EHS / Certified Waste Management StorageArea->EHS Schedule Pickup Incineration High-Temperature Incineration EHS->Incineration Transport & Dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in research and development.

References

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